Elisidepsin
描述
属性
CAS 编号 |
681272-30-0 |
|---|---|
分子式 |
C75H124N14O16 |
分子量 |
1477.9 g/mol |
IUPAC 名称 |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChI 键 |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
手性 SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
规范 SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
产品来源 |
United States |
Foundational & Exploratory
Elisidepsin: A Technical Guide to its Discovery, Origin, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (formerly known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide with potent antineoplastic activity.[1] It is a derivative of the natural product Kahalalide F, which was first isolated from the Hawaiian sacoglossan sea slug, Elysia rufescens.[2] This technical guide provides an in-depth overview of the discovery of this compound, its fascinating biological origin, its mechanism of action, and the experimental methodologies used in its characterization.
Discovery and Origin
The story of this compound begins with the marine mollusk Elysia rufescens. This sea slug was observed to be chemically defended from predators, a trait attributed to the presence of a family of bioactive peptides known as kahalalides.[3] The most potent of these, Kahalalide F, was isolated from both E. rufescens and its primary dietary source, the green alga Bryopsis sp.[2][3] This pointed to a dietary origin for the defensive compounds.
Further research has revealed a tripartite symbiosis as the ultimate source of Kahalalide F. The producer is believed to be a bacterium, Candidatus Endobryopsis kahalalidefaciens, which resides within the cells of the Bryopsis alga. The alga provides a protected environment for the bacterium, which in turn produces Kahalalide F, conferring chemical protection to the alga. Elysia rufescens then sequesters and concentrates this defensive compound from its algal diet.[4]
Caption: Tripartite symbiotic origin of Kahalalide F.
Data Presentation: In Vitro Cytotoxicity
This compound has demonstrated broad-spectrum cytotoxic activity against a variety of human cancer cell lines.[5] The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung | 0.4 | [6] |
| HOP62 | Non-Small Cell Lung | 4.0 | [6] |
| DV90 | Non-Small Cell Lung | 0.6 | [6] |
| MDA-MB-435 | Breast | 0.5 | [6] |
| MDA-MB-231 | Breast | 6.5 | [6] |
| MCF7 | Breast | 0.4 | [6] |
| DLD1 | Colorectal | 0.3 | [6] |
| HT29 | Colorectal | 0.2 | [6] |
| DU145 | Prostate | 0.4 | [7] |
| PC-3 | Prostate | 0.6 | [7] |
| SKBR3 | Breast | 0.5 | [8] |
| Colo205-S | Colon | Not specified, but sensitive | [9] |
| Colo205-R | Colon | 8-fold more resistant than Colo205-S | [9] |
| SQ20B | Head and Neck | Sensitive | [8] |
| SCC61 | Head and Neck | Sensitive | [8] |
Experimental Protocols
Isolation of Kahalalide F from Elysia rufescens
While large-scale production of this compound is achieved through chemical synthesis, the initial discovery involved the isolation of its natural analog, Kahalalide F. A general workflow for this process is as follows:
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elisidepsin: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (also known as PM02734 or Irvalec) is a synthetic cyclic depsipeptide with demonstrated antineoplastic properties.[1] As a derivative of the natural marine compound Kahalalide F, this compound has garnered significant interest within the scientific community for its unique mechanism of action, which involves the induction of non-apoptotic cell death.[1] This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed pathway of its chemical synthesis, and an examination of its interaction with key cellular signaling pathways.
Chemical Structure
This compound is a complex cyclic depsipeptide with the chemical formula C75H124N14O16 and a molecular weight of approximately 1477.9 g/mol . Its structure is characterized by a macrocyclic core and a side chain, composed of various proteinogenic and non-proteinogenic amino acid residues.
| Identifier | Value |
| IUPAC Name | (2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
| Synonyms | PM02734, Irvalec |
| CAS Number | 681272-30-0 |
| Molecular Formula | C |
| Molecular Weight | 1477.90 g/mol |
Synthesis Pathway
The total synthesis of this compound is a multi-step process that relies heavily on solid-phase peptide synthesis (SPPS) techniques. The general strategy involves the sequential coupling of protected amino acid residues to a solid support, followed by cyclization and cleavage from the resin. Two related synthetic methodologies have been described for its preparation.[2]
A key feature of the synthesis is the convergent coupling of a linear polypeptide fragment with a cyclic depsipeptide moiety. The synthesis can be conceptually divided into the following key stages:
-
Solid-Phase Synthesis of the Linear Polypeptide: The linear peptide chain is assembled on a solid support resin, typically a 2-chlorotrityl chloride (CTC) resin. The synthesis proceeds via a series of coupling and deprotection steps.
-
Formation of the Cyclic Depsipeptide: A separate synthesis is carried out to produce the cyclic depsipeptide portion of the molecule.
-
Convergent Coupling and Final Deprotection: The resin-bound linear polypeptide is coupled with the pre-formed cyclic depsipeptide. Finally, the completed molecule is cleaved from the solid support and all protecting groups are removed.
Experimental Protocols
Materials and Reagents:
-
2-Chlorotrityl chloride (CTC) resin
-
Fmoc-protected amino acids (including non-standard residues)
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC), 1-Hydroxybenzotriazole (HOBt), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Bases: N,N-Diisopropylethylamine (DIEA)
-
Deprotection agent: 20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)-based
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
General Procedure for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Swelling: The CTC resin is swelled in an appropriate solvent such as DCM.
-
First Amino Acid Attachment: The first Fmoc-protected amino acid is attached to the resin in the presence of DIEA.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a 20% solution of piperidine in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/HOBt or HATU) and a base (e.g., DIEA) and coupled to the free amine on the resin-bound peptide. The completion of the reaction can be monitored using a Kaiser test.
-
Iterative Cycles: Steps 3 and 4 are repeated for each subsequent amino acid in the linear sequence.
-
Cleavage from Resin: The final linear peptide is cleaved from the resin using a TFA-based cleavage cocktail.
Convergent Synthesis of this compound:
A key strategy in the synthesis of this compound involves the coupling of a protected linear polypeptide derivative with a cyclic depsipeptide intermediate.[2] This approach is followed by the final deprotection of all side-chain protecting groups to yield this compound. The cyclization of the depsipeptide portion is a critical step, often carried out in solution after cleavage of a linear precursor from the solid support.
A detailed, step-by-step protocol with specific quantities and reaction times is proprietary and not fully available in the public domain. The information provided is based on general solid-phase peptide synthesis principles and reported reagents for related compounds.
Purification:
The final crude product is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield this compound of high purity.[3][4][5]
Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects through a complex mechanism of action that involves the modulation of key cellular signaling pathways, leading to a form of caspase-independent cell death with features of autophagy.
Inhibition of the Akt/mTOR Signaling Pathway
A primary mechanism of this compound is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway. This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. By inhibiting this pathway, this compound effectively halts the signals that promote cancer cell proliferation and survival.
Activation of Death-Associated Protein Kinase (DAPK)
In addition to inhibiting the pro-survival Akt/mTOR pathway, this compound also activates the pro-death protein kinase, DAPK. This activation occurs through the dephosphorylation of DAPK at the serine 308 (Ser308) residue.[6][7][8][9] Phosphorylation at this site is known to inhibit DAPK activity; therefore, its dephosphorylation by this compound leads to the activation of this kinase and the subsequent induction of cell death. The interplay between the inhibition of a key survival pathway and the activation of a death-promoting kinase contributes to the potent anticancer activity of this compound.
Conclusion
This compound is a structurally intricate synthetic depsipeptide with a compelling profile as an antineoplastic agent. Its total synthesis, while challenging, is achievable through modern solid-phase peptide synthesis methodologies. The unique mechanism of action, characterized by the dual effects of inhibiting the Akt/mTOR survival pathway and activating the DAPK death pathway, distinguishes this compound from many conventional chemotherapeutic agents and underscores its potential in the development of novel cancer therapies. Further research into its synthesis and biological activity will continue to be of high interest to the scientific and medical communities.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. sartorius.com [sartorius.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. youtube.com [youtube.com]
- 6. Control of Death-associated Protein Kinase (DAPK) Activity by Phosphorylation and Proteasomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restoration of DAP Kinase Tumor Suppressor Function: A Therapeutic Strategy to Selectively Induce Apoptosis in Cancer Cells Using Immunokinase Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Death-associated protein kinase is activated by dephosphorylation in response to cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Elisidepsin (PM02734): A Technical Guide on the Mechanism of Action in Cancer Cells
Introduction
Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic, marine-derived cyclic depsipeptide belonging to the kahalalide family.[1][2] Originally isolated from the marine mollusk Elysia rufescens, this agent has demonstrated broad-spectrum antiproliferative activity against a variety of human cancer cell lines, including those of the lung, breast, prostate, colon, and pancreas.[1][3] Currently in clinical development, this compound exhibits a unique mechanism of action that deviates from classical apoptosis, involving a complex interplay of oncosis, autophagy modulation, and inhibition of key survival signaling pathways.[4][5] This technical guide provides an in-depth analysis of this compound's molecular mechanism, supported by quantitative data, detailed experimental protocols, and pathway visualizations for research and drug development professionals.
Core Mechanism of Action
This compound induces cancer cell death through a multi-faceted process that is predominantly caspase-independent. The primary modes of action include the induction of oncolytic/necrotic cell death, modulation of autophagy through inhibition of the Akt/mTOR pathway, and activation of Death-Associated Protein Kinase (DAPK).[1][3][4]
Induction of Caspase-Independent Cell Death and Oncosis
Unlike many conventional chemotherapeutic agents, this compound does not primarily induce classical apoptosis.[4] Studies in non-small-cell lung cancer (NSCLC) and prostate cancer cell lines have shown that treatment with clinically relevant concentrations of this compound (0.5–1.0 µM) does not result in characteristic apoptotic features such as nuclear fragmentation, PARP cleavage, or activation of caspases.[3][4] Furthermore, the pan-caspase inhibitor Z-VAD-fmk fails to block this compound-induced cell death.[4]
Instead, this compound triggers a form of cell death resembling oncosis or necrosis.[3][5] This is characterized by:
-
Rapid Loss of Membrane Integrity : Treated cells exhibit rapid uptake of propidium (B1200493) iodide (PI), indicating a loss of plasma membrane integrity.[3][6]
-
Cell Swelling : A significant increase in cell volume and swelling is observed.[3][6]
-
Ion Influx : The loss of membrane integrity is accompanied by a significant influx of Ca²⁺ ions.[6]
These events suggest that this compound may directly interact with the plasma membrane, potentially forming supramolecular structures that disrupt membrane integrity and lead to necrotic cell death.[7]
Modulation of Autophagy and Inhibition of the Akt/mTOR Pathway
A pivotal aspect of this compound's mechanism is its profound effect on autophagy.[4] Autophagy is a catabolic "self-eating" process that can either promote cell survival under stress or lead to cell death.[8][9] this compound induces cell death associated with features of autophagy, but with a critical distinction: it appears to compromise the autophagic flux.[4] This leads to an accumulation of autophagosomes and/or autolysosomes, suggesting an impairment in the final degradation steps of the process.[4][10]
The key molecular events include:
-
Inhibition of Akt/mTOR Signaling : this compound inhibits the pro-survival Akt/mTOR signaling pathway.[4] This inhibition is a critical upstream event that triggers the autophagic process.
-
Accumulation of Autophagic Markers : Treatment leads to an increase in acidic vesicular organelles (AVOs), elevated levels of microtubule-associated protein 1 light chain 3-II (LC3-II), and an increase in Atg-5/12 conjugates.[4]
-
Impaired Autophagic Flux : Despite the increase in autophagosome formation, the clearance of autophagic cargo, such as the p62 protein, is suppressed, indicating a blockage in the autophagic pathway.[4] This impaired clearance contributes to cytotoxicity.
Activation of Death-Associated Protein Kinase (DAPK)
This compound also activates the Death-Associated Protein Kinase (DAPK), a calcium/calmodulin-dependent serine/threonine kinase that functions as a tumor suppressor and a positive regulator of autophagy and cell death.[4] this compound causes the dephosphorylation of DAPK at Ser308, which leads to its activation.[4] The role of DAPK in this compound-induced cell death is significant, as downregulation of DAPK expression using siRNA partially reduces the drug's cytotoxic effects.[4]
Signaling and Process Diagrams
The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
The cytotoxic effects of this compound have been evaluated across a broad panel of human cancer cell lines. Sensitivity is defined as an IC₅₀ value below 2 µM, which is considered a clinically achievable plasma concentration.[3][11]
| Cell Line | Cancer Type | IC₅₀ (µM) | Sensitivity Level | Reference |
| SKBR3 | Breast | 0.50 ± 0.1 | High | [3] |
| Colo205 | Colon | 0.40 ± 0.1 | High | [3] |
| DU145 | Prostate | 1.26 ± 0.4 | High | [3] |
| PC3 | Prostate | 1.80 ± 0.4 | High | [3] |
| A549 | Lung (NSCLC) | ~1.0 | High | [4] |
| H322 | Lung (NSCLC) | ~0.5 | High | [4] |
| HCT116 | Colon | 7.20 ± 2.2 | Low | [3] |
| MiaPaCa2 | Pancreas | 8.80 ± 3.1 | Low | [3] |
| HOP92 | Lung | 8.00 ± 2.9 | Low | [3] |
Table 2: Quantitative Effects on Autophagy
Data from studies on NSCLC cell lines H322 and A549 treated with this compound (0.5-1.0 µM).
| Parameter Measured | Control Cells | This compound-Treated Cells | Fold Change/Increase | Reference |
| Cells with Acidic Vesicular Organelles (AVOs) | 15% - 23% | 60% - 66% | ~3-4 fold increase | [4] |
| GFP-LC3 Puncta per Cell | Baseline | Marked Increase | Not Quantified | [4] |
| LC3-II Protein Levels | Low | Significant Elevation | Not Quantified | [4] |
| Atg-5/12 Conjugate Levels | Low | Significant Elevation | Not Quantified | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC₅₀ values of this compound.[3]
-
Cell Plating : Cancer cells are seeded into 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment : Cells are exposed to a range of this compound concentrations (e.g., 0.01 to 10 µM) for 72 hours.
-
MTT Incubation : After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading : The absorbance is measured at 560 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined using non-linear regression analysis.
Assessment of Autophagy
This method quantifies the levels of key autophagy-related proteins.
-
Cell Lysis : After treatment with this compound, cells are scraped from culture dishes and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting : The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with primary antibodies against LC3, p62, Atg5, and a loading control (e.g., β-actin).
-
Detection : After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Autophagic Flux Measurement : To measure flux, cells are co-treated with this compound and a lysosomal inhibitor like bafilomycin A1 (100 nM) for the final 2-4 hours. The accumulation of LC3-II in the presence of bafilomycin A1 indicates the rate of autophagosome formation (autophagic flux).[4]
This protocol uses acridine orange staining to visualize and quantify AVOs, which include autolysosomes.
-
Treatment : Cells are grown on coverslips and treated with this compound for the desired time.
-
Staining : Cells are stained with acridine orange (1 µg/mL) in serum-free medium for 15 minutes at 37°C.
-
Visualization : Cells are washed with PBS and immediately observed under a fluorescence microscope. Acridine orange emits red fluorescence in acidic compartments (AVOs) and green fluorescence in the cytoplasm and nucleus.
-
Quantification : The percentage of cells with prominent red fluorescence is determined by counting at least 200 cells per condition.
Conclusion
The mechanism of action of this compound in cancer cells is complex and distinct from that of many standard cytotoxic agents. Its ability to induce a caspase-independent, oncolytic form of cell death, coupled with the inhibition of the critical Akt/mTOR survival pathway and the induction of a defective autophagic process, represents a novel strategy for targeting cancer. The activation of DAPK further contributes to its cytotoxic profile. Understanding these intricate molecular pathways, along with the identification of predictive biomarkers such as ErbB3 and E-cadherin expression, is crucial for the rational clinical development of this compound and for identifying patient populations most likely to benefit from this promising therapeutic agent.[2][3][12]
References
- 1. Facebook [cancer.gov]
- 2. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy modulation for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchwithnj.com [researchwithnj.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Elisidepsin: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (B1244396) (formerly PM02734) is a synthetic cyclic depsipeptide derived from the marine natural product Kahalalide F. Initially investigated for its potent anticancer activity, the precise mechanism of action of this compound has been a subject of extensive research. This technical guide provides an in-depth overview of the target identification and validation process for this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the elucidated signaling pathways. The primary molecular target has been identified as glycosylceramides within the plasma membrane of cancer cells. This interaction leads to a loss of membrane integrity and induction of oncolytic, necrotic cell death, with downstream effects on signaling pathways, including the ErbB3/PI3K/Akt axis. This document serves as a comprehensive resource for researchers in oncology and drug development.
Introduction
This compound is a novel marine-derived compound that has demonstrated broad antiproliferative activity across a range of cancer cell types, including those of the breast, colon, lung, and prostate.[1] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound triggers a distinct form of programmed cell death known as oncosis, characterized by cellular swelling and plasma membrane rupture.[2][3] Early investigations suggested a role for the ErbB3 receptor in mediating sensitivity to this compound; however, subsequent research has refined this understanding, pointing to a more fundamental interaction with cell membrane components.[2] This guide will delineate the scientific journey of this compound's target identification and validation, from initial observations to the current mechanistic understanding.
Target Identification: From Signaling Pathways to Membrane Lipids
Initial studies correlated the sensitivity of cancer cell lines to this compound with the expression levels of the ErbB3 (HER3) receptor.[2] This led to the hypothesis that this compound might directly target ErbB3, a member of the epidermal growth factor receptor (EGFR) family, and inhibit its downstream signaling through the PI3K/Akt pathway.[3] However, further evidence suggested that the effects on ErbB3 were likely a secondary consequence of a more primary event.
A significant breakthrough in understanding this compound's mechanism came with the discovery of its direct interaction with specific lipid components of the cell membrane.[1][4]
The Role of Glycosylceramides
Chemical proteomics and lipidomics studies have identified glycosylceramides , a class of sphingolipids, as the direct molecular target of this compound in the plasma membrane of tumor cells.[1][4] this compound inserts itself into the lipid bilayer, where it is thought to self-organize and disrupt the membrane's integrity.[1] This interaction is facilitated by the presence of glycosylceramides.
Experimental evidence supporting this includes:
-
Resistant Cell Lines: An this compound-resistant subline of the HCT-116 colorectal cancer cell line was found to have significantly reduced levels of glycosylceramides.[1]
-
Genetic Knockouts: A mutant cell line (GM95) lacking the enzyme ceramide glucosyltransferase (UGCG), which is essential for glycosylceramide synthesis, demonstrated resistance to this compound.[1]
-
Rescue Experiments: Overexpression of the UGCG gene in these deficient cells restored glycosylceramide synthesis and rendered them sensitive to the drug.[1][4]
The Involvement of Fatty Acid 2-Hydroxylase (FA2H)
The synthesis of 2-hydroxylated sphingolipids, which are important components of lipid rafts, is catalyzed by the enzyme Fatty Acid 2-Hydroxylase (FA2H).[5][6][7] The expression level of FA2H has been shown to correlate with sensitivity to this compound.[8][9] This is because the 2-hydroxylated lipids contribute to the formation of the membrane microdomains where this compound is believed to exert its effects.[8][10] Hypoxic conditions, which can reduce FA2H activity, have been shown to decrease sensitivity to this compound.[8]
Mechanism of Action: Membrane Disruption and Downstream Effects
The binding of this compound to glycosylceramides initiates a cascade of events leading to cell death.
Oncostatic Cell Death
The primary mechanism of cell death induced by this compound is oncosis, a form of necrosis.[2][11] This process is characterized by:
-
Cellular swelling.[2]
-
Formation of giant membranous vesicles.[2]
-
Significant influx of calcium ions (Ca2+).[3]
This contrasts with apoptosis, which involves cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.
Downstream Signaling Consequences
The disruption of the plasma membrane and the alteration of lipid raft composition have significant downstream consequences on intracellular signaling pathways that are dependent on membrane-associated receptor complexes.
ErbB3/PI3K/Akt Pathway: The initial observation of ErbB3 downregulation and dephosphorylation is now understood to be a secondary effect of this compound's action on the cell membrane.[2] The ErbB3 receptor is often localized within lipid rafts, and the disruption of these microdomains by this compound likely leads to the observed inhibition of the PI3K/Akt survival pathway.[3][10]
Quantitative Data
The cytotoxic activity of this compound has been evaluated across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| Sensitive Lines (IC50 < 2 µM) | ||
| ZR-75-1 | Breast | ~0.4 |
| SKBR3 | Breast | ~0.5 |
| Colo205 | Colon | ~0.6 |
| HCC2998 | Colon | ~0.7 |
| DU145 | Prostate | ~1.0 |
| A549 | Lung | ~1.5 |
| Less Sensitive Lines (IC50 > 2 µM) | ||
| HT29 | Colon | ~3.5 |
| PC3 | Prostate | ~4.0 |
| OVCAR3 | Ovarian | ~5.0 |
| IGROV1 | Ovarian | ~8.8 |
Note: IC50 values are approximate and can vary between studies and experimental conditions.[2][3][12]
Experimental Protocols
The following are detailed methodologies for key experiments used in the target identification and validation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
This compound
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[13][14][15][16]
Western Blotting for Protein Expression and Phosphorylation
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ErbB3, anti-phospho-ErbB3, anti-Akt, anti-phospho-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[17][18][19][20]
Quantitative Real-Time PCR (qRT-PCR)
This method is used to quantify the mRNA expression levels of specific genes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., ErbB3, MUC1, E-cadherin) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the cDNA, primers, and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[21]
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.
Caption: Proposed mechanism of action of this compound.
References
- 1. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. The human FA2H gene encodes a fatty acid 2-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid 2-Hydroxylase and 2-Hydroxylated Sphingolipids: Metabolism and Function in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Combining Anti-ERBB3 Antibodies Specific for Domain I and Domain III Enhances the Anti-Tumor Activity over the Individual Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Expression of E-cadherin and specific CXCR3 isoforms impact each other in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Elisidepsin: A Comprehensive Technical Guide on its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (B1244396) (PM02734), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens, has demonstrated notable anti-neoplastic properties in a range of cancer cell types, including breast, colon, pancreas, lung, and prostate cancers.[1] This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic profile of this compound, compiling data from preclinical and clinical studies to serve as a resource for researchers and drug development professionals.
Pharmacokinetic Profile
The pharmacokinetics of this compound have been evaluated in both preclinical animal models and human clinical trials, revealing a profile characterized by dose-dependent exposure and a long terminal half-life.
Preclinical Pharmacokinetics
Preclinical studies in mice, rats, and dogs have established the basic pharmacokinetic parameters of this compound following intravenous administration. The drug exhibits a long terminal half-life, suggesting slow plasma clearance.[2] A high degree of plasma protein binding (>98%) has been observed in all species tested, including humans.[2] In vitro studies indicated that this compound does not undergo significant microsomal or esterase-mediated metabolism.[2]
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Terminal Half-life (t½) | Plasma Protein Binding | Reference |
| Mice | 35-40 hours | >98% | [2] |
| Rats | 35-40 hours | >98% | [2] |
| Dogs | 90-100 hours | >98% | [2] |
| Humans | >100 hours (in some patients) | >98% | [2] |
Clinical Pharmacokinetics
A Phase I clinical trial involving patients with advanced solid tumors provided key insights into the clinical pharmacokinetics of this compound. The study determined the maximum tolerated dose (MTD), recommended Phase II dose (RD), and dose-limiting toxicities (DLTs).[3][4]
Patients received this compound as a 24-hour intravenous infusion every 3 weeks, with doses ranging from 0.5 to 6.8 mg/m².[3] The MTD was established at 6.8 mg/m², with a recommended Phase II dose of 5.5 mg/m².[3] A fixed dose of 10 mg was considered equivalent to the 5.5 mg/m² dose.[3][4] Dose-limiting toxicities were primarily reversible grade 3 increases in transaminases.[3]
Pharmacokinetic analysis during the trial demonstrated that plasma concentrations of this compound increased with the administered dose.[3][4] Importantly, no drug accumulation was observed between treatment cycles.[3][4] A notable finding was the lack of correlation between body surface area (BSA) and plasma clearance, leading to the adoption of a flat dosing strategy in subsequent trials.[3][4]
Another Phase I study evaluated 30-minute and 3-hour intravenous infusions every 3 weeks.[5] This study confirmed that plasma maximum concentration and total drug exposure increased linearly with the dose.[5]
Table 2: Clinical Trial Summary for this compound (24-hour infusion)
| Parameter | Value | Reference |
| Dosing Regimen | 24-hour intravenous infusion every 3 weeks | [3] |
| Dose Range | 0.5 to 6.8 mg/m² | [3] |
| Maximum Tolerated Dose (MTD) | 6.8 mg/m² | [3] |
| Recommended Phase II Dose (RD) | 5.5 mg/m² (or 10 mg flat dose) | [3][4] |
| Dose-Limiting Toxicities (DLTs) | Reversible grade 3 transaminase increases | [3] |
Pharmacodynamic Profile
This compound exerts its cytotoxic effects through a unique mechanism of action that involves the modulation of key signaling pathways and the induction of a non-apoptotic form of cell death.
Mechanism of Action
The primary mechanism of action of this compound involves the downregulation of the ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family.[6][7] This downregulation leads to the inhibition of the downstream phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.[8] The sensitivity of cancer cells to this compound has been shown to correlate with the expression levels of ErbB3.[6]
Furthermore, this compound induces a form of caspase-independent cell death that exhibits features of autophagy. This process is associated with the activation of Death-Associated Protein Kinase (DAPK).
dot
Caption: this compound signaling pathway.
In Vitro Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary across different cell lines, with higher sensitivity generally observed in cells with an epithelial phenotype and high E-cadherin expression.
Table 3: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| Highly Sensitive (IC50 < 2 µM) | ||
| A549 | Non-Small Cell Lung | ~1.0 |
| H322 | Non-Small Cell Lung | ~0.5 |
| Moderately Sensitive to Resistant (IC50 > 2 µM) | ||
| Data not fully available in the provided search results |
Note: This table is a representation based on available data; a more comprehensive list would require further literature review.
Experimental Protocols
Quantification of this compound in Plasma
A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying this compound in plasma.
dot
Caption: Workflow for this compound quantification in plasma.
Protocol:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex mix for 1 minute.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
-
Extraction:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a C18 column for chromatographic separation with a gradient elution.
-
Detect this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Quantification:
-
Construct a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the plasma samples by interpolating from the calibration curve.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[9][10][11][12][13]
Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions.
-
Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the ErbB3/Akt signaling pathway following this compound treatment.[14][15]
Protocol:
-
Cell Lysis:
-
Treat cells with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of ErbB3 and Akt overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Conclusion
This compound is a promising anti-cancer agent with a distinct pharmacokinetic and pharmacodynamic profile. Its long half-life and dose-dependent exposure provide a basis for intermittent dosing schedules. The unique mechanism of action, involving the targeted downregulation of ErbB3 and induction of autophagic cell death, offers a potential therapeutic strategy for cancers reliant on the PI3K/Akt signaling pathway. The detailed protocols provided in this guide are intended to facilitate further research into the preclinical and clinical development of this novel marine-derived compound.
References
- 1. Targeting ERBB3 and AKT to overcome adaptive resistance in EML4-ALK-driven non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ErbB3 ablation impairs PI3K/Akt-dependent mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Elisidepsin's Modulation of the ErbB3 Signaling Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (B1244396) (PM02734), a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens, has demonstrated potent antitumor activity in a variety of cancer cell lines.[1] A significant body of research points to the ErbB3 (HER3) signaling pathway as a key determinant of cellular sensitivity to this compound. This technical guide synthesizes the current understanding of how this compound regulates the ErbB3 pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions. Evidence suggests that this compound prompts the downregulation and dephosphorylation of the ErbB3 receptor, thereby inhibiting downstream pro-survival signals, primarily through the PI3K/Akt pathway.[2][3][4] This targeted action on a critical node in oncogenic signaling underscores the therapeutic potential of this compound, particularly in tumors exhibiting high ErbB3 expression.
Introduction to this compound and the ErbB3 Signaling Pathway
This compound is a novel marine-derived cyclic peptide belonging to the Kahaladide family of compounds.[3][4] It has shown antiproliferative effects in a broad range of tumor types and is currently under clinical investigation.[5][6] The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1), ErbB2 (HER2), ErbB3 (HER3), and ErbB4 (HER4), are critical regulators of cell growth, proliferation, and survival. While ErbB3 possesses weak or no intrinsic kinase activity, it functions as a potent activator of downstream signaling by forming heterodimers with other ErbB family members, most notably ErbB2.[2][3] The ErbB2/ErbB3 heterodimer is considered one of the most potent mitogenic complexes within the ErbB family, primarily activating the PI3K/Akt signaling cascade.[2][3]
This compound's Impact on ErbB Receptor Expression and Phosphorylation
Studies have consistently demonstrated that a cell's sensitivity to this compound correlates with its expression level of ErbB3.[2][3][4][7] Tumor cell lines with high basal levels of ErbB3 are generally more susceptible to the cytotoxic effects of the drug.[3][5] this compound exerts a preferential regulatory effect on ErbB3 compared to other members of the ErbB family.
Quantitative Effects on ErbB3 Expression and Phosphorylation
Treatment of non-small cell lung cancer (NSCLC) cell lines, such as H322 and A549, with this compound leads to a significant and selective reduction in both total and phosphorylated ErbB3 levels.
| Cell Line | This compound Concentration | Effect on Total ErbB3 Protein | Effect on Phosphorylated ErbB3 | Citation |
| H322, A549 | 0.1 µM | ~70-80% downregulation | ~98% reduction in phosphorylation | [2] |
| H322, A549 | 1 µM | Similar downregulation of ErbB2 requires this 10-fold higher concentration | - | [2] |
These findings highlight the high selectivity of this compound for ErbB3.[2] In contrast, EGFR (ErbB1) appears largely resistant to the effects of this compound.[2]
Downstream Signaling Consequences
The downregulation and dephosphorylation of ErbB3 by this compound have profound effects on downstream signaling pathways. The primary consequence is the inhibition of the PI3K/Akt pathway, a critical mediator of cell survival and proliferation.[3][5] This is observed through a reduction in the phosphorylation levels of Akt in this compound-sensitive cell lines.[3][4] While the MAPK pathway can also be affected in some cell lines, the impact on the PI3K/Akt route is more consistent and pronounced.[3]
Visualizing the Mechanism of Action
To elucidate the regulatory role of this compound on the ErbB3 signaling pathway, the following diagrams illustrate the key molecular events.
Experimental Protocols
The following methodologies are representative of the key experiments used to elucidate the effects of this compound on the ErbB3 signaling pathway.
Cell Culture and Drug Treatment
-
Cell Lines: A panel of human tumor cell lines, including but not limited to NSCLC (A549, H322), breast (MCF-7, MDA-MB-435, MDA-MB-231), and colon (DLD1, HT29) cancer cell lines are commonly used.[3]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: For signaling pathway analysis, cells are seeded to reach approximately 70% confluency. After 18 hours, the cells are treated with this compound (e.g., at a concentration of 1 µM) for a specified duration (e.g., 4 hours).[3] Control samples are treated with the vehicle (DMSO/ethanol) alone.[3]
Western Blot Analysis
-
Protein Extraction: Following treatment, cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a standard assay, such as the Bradford or BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Membranes are blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific for total ErbB3, phosphorylated ErbB3, total Akt, phosphorylated Akt, and other proteins of interest. A loading control, such as β-actin, is used to ensure equal protein loading.[3]
-
Detection: After incubation with appropriate horseradish peroxidase-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assays
-
Methodology: To determine the cytotoxic effects of this compound, cell viability assays such as the MTT or SRB assay are performed.
-
Procedure: Cells are seeded in 96-well plates and treated with increasing concentrations of this compound for a prolonged period (e.g., 72 hours).[3] The percentage of viable cells is then determined relative to untreated controls.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to quantify the potency of the drug in different cell lines.
Discussion and Future Directions
The selective targeting of the ErbB3 signaling pathway by this compound represents a promising strategy in cancer therapy. The strong correlation between ErbB3 expression and drug sensitivity suggests that ErbB3 could serve as a predictive biomarker for identifying patients who are most likely to respond to this compound treatment.[3][4][5]
However, some studies have presented conflicting evidence, suggesting that while this compound does alter ErbB protein distribution, this may be a secondary effect to more primary changes in the plasma membrane.[8] One study indicated that overexpression of ErbB3 in certain cell lines did not alter their sensitivity to this compound.[5][8] These findings suggest that the mechanism of action may be more complex and could involve interactions with the lipid raft domains of the cell membrane.[8]
Future research should aim to further elucidate the precise molecular interactions between this compound and the cell membrane, and how these interactions lead to the specific downregulation of ErbB3. Additionally, clinical trials incorporating ErbB3 expression as a biomarker are warranted to validate its predictive power in a clinical setting.[9] The synergistic effects observed when this compound is combined with other chemotherapeutic agents or targeted therapies, such as erlotinib, also merit further investigation.[2][3]
Conclusion
This compound is a potent antineoplastic agent that exhibits a distinct mechanism of action involving the targeted downregulation and dephosphorylation of the ErbB3 receptor. This leads to the inhibition of the pro-survival PI3K/Akt signaling pathway, particularly in cancer cells with high ErbB3 expression. The data strongly support the continued development of this compound and the use of ErbB3 as a biomarker to guide its clinical application. Further investigation into its interactions with the cell membrane will provide a more complete picture of its therapeutic activity.
References
- 1. Facebook [cancer.gov]
- 2. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ErbB protein modifications are secondary to severe cell membrane alterations induced by this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Elisidepsin's Induction of Oncolytic Cell Death: A Departure from Classical Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (PM02734), a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens, is an antineoplastic agent that induces a unique form of cell death in cancer cells, distinct from classical apoptosis. This technical guide delineates the mechanism of this compound-induced oncolytic cell death, often characterized as oncosis, and contrasts it with the well-defined apoptotic pathway. We provide a comprehensive overview of the signaling cascades involved, quantitative data on its cytotoxic effects, and detailed experimental protocols to differentiate these cell death modalities. This document serves as a resource for researchers investigating this compound's mechanism of action and its potential in cancer therapy.
Introduction: Beyond Apoptosis
While many chemotherapeutic agents function by inducing apoptosis, a programmed and immunologically silent form of cell death, this compound charts a different course. It primarily triggers a rapid, caspase-independent cell death characterized by cellular swelling, membrane permeabilization, and the release of cellular contents. This form of cell death is more accurately described as oncosis or a necrosis-like process, which can be considered a type of oncolytic cell death due to its lytic nature. Understanding this distinction is crucial for the strategic development of this compound as a therapeutic agent and for identifying biomarkers of sensitivity.
Differentiating Oncolytic Cell Death (Oncosis) and Apoptosis
The cell death modality induced by this compound diverges significantly from apoptosis in its morphological and biochemical hallmarks.
Morphological and Biochemical Hallmarks of this compound-Induced Oncosis vs. Apoptosis
| Feature | This compound-Induced Oncosis | Classical Apoptosis |
| Cell Volume | Increased (swelling) | Decreased (shrinkage) |
| Plasma Membrane | Early loss of integrity, permeabilization | Integrity maintained until late stages |
| Nuclear Changes | Chromatin clumping without fragmentation | Chromatin condensation, nuclear fragmentation (karyorrhexis) |
| Caspase Activation | Not observed | Activation of initiator and executioner caspases (e.g., Caspase-3, -7, -9) |
| PARP Cleavage | Not observed | Cleavage of PARP-1 by caspases |
| Inflammatory Response | Pro-inflammatory due to release of DAMPs | Generally non-inflammatory |
| Key Inducers | This compound | Various stimuli (e.g., DNA damage, death receptor signaling) |
Signaling Pathways in this compound-Induced Cell Death
This compound's cytotoxic activity is mediated through the modulation of key signaling pathways that regulate cell survival and death. The primary mechanism involves the inhibition of the PI3K/Akt/mTOR pathway and the activation of Death-Associated Protein Kinase (DAPK).
Inhibition of the PI3K/Akt/mTOR Survival Pathway
The PI3K/Akt/mTOR pathway is a critical pro-survival signaling cascade that is often hyperactivated in cancer. This compound has been shown to inhibit this pathway, thereby promoting cell death. While the precise upstream mechanism is still under investigation, evidence suggests that this compound's interaction with the cell membrane, potentially involving the ErbB3 receptor, leads to the downregulation of this pathway.
Caption: this compound-mediated inhibition of the PI3K/Akt/mTOR pathway.
Activation of the DAPK Pathway
Death-Associated Protein Kinase (DAPK) is a calcium/calmodulin-regulated serine/threonine kinase that acts as a tumor suppressor by positively mediating cell death. This compound treatment leads to the activation of DAPK, contributing to its cytotoxic effect. This activation is characterized by the dephosphorylation of DAPK at Ser308.[1]
Caption: Activation of DAPK by this compound-induced dephosphorylation.
Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H322 | Non-Small Cell Lung | ~0.5-1.0 | [2] |
| A549 | Non-Small Cell Lung | ~0.5-1.0 | [2] |
| DU145 | Prostate | ~0.4-2.0 | |
| SKBR3 | Breast | 0.5 |
Note: IC50 values can vary depending on the assay conditions and duration of exposure.
Experimental Protocols for Differentiating Cell Death Modalities
Accurate characterization of the cell death mechanism induced by this compound requires a multi-faceted experimental approach.
Experimental Workflow
A logical workflow is essential to systematically distinguish between oncosis and apoptosis.
Caption: Experimental workflow for characterizing this compound-induced cell death.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay is fundamental for distinguishing between viable, apoptotic, and necrotic/oncotic cells.
Protocol:
-
Cell Preparation: Seed and treat cells with this compound for the desired time. Include appropriate positive and negative controls.
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with 1X cold PBS and centrifuge again.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 µg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze immediately by flow cytometry.
-
Apoptotic cells: Annexin V positive, PI negative.
-
Oncotic/Necrotic cells: Annexin V positive, PI positive.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are hallmarks of apoptosis.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, mix the cell lysate with a caspase-3/7 substrate (e.g., Ac-DEVD-pNA or a luminogenic substrate).
-
Incubation: Incubate at 37°C for 1-2 hours.
-
Measurement: Read the absorbance at 405 nm (for colorimetric assays) or luminescence (for luminogenic assays) using a plate reader.
Western Blotting for Key Signaling Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in apoptosis and survival pathways.
Protocol:
-
Protein Extraction: Prepare total protein lysates from this compound-treated and control cells.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Cleaved PARP
-
Phospho-Akt (Ser473)
-
Total Akt
-
Phospho-mTOR (Ser2448)
-
Total mTOR
-
Phospho-DAPK (Ser308)
-
Total DAPK
-
A loading control (e.g., β-actin or GAPDH)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Conclusion
This compound represents a class of anticancer agents with a distinct mechanism of action that circumvents the classical apoptotic pathway. Its ability to induce oncolytic cell death through oncosis, characterized by the inhibition of the PI3K/Akt/mTOR pathway and activation of DAPK, offers a promising therapeutic strategy, particularly for cancers that have developed resistance to apoptosis-inducing drugs. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and the development of novel cancer therapies targeting non-apoptotic cell death pathways.
References
Elisidepsin's Interaction with Cell Membrane Lipids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide with potent antitumor activity. A significant body of research has elucidated that its primary mechanism of action involves a direct and disruptive interaction with lipids of the cancer cell plasma membrane. This technical guide provides an in-depth overview of the molecular interactions between this compound and cell membrane lipids, the downstream cellular consequences, and detailed methodologies for studying these phenomena. The primary target of this compound has been identified as glycosylceramides, and their interaction leads to a rapid loss of membrane integrity and induction of necrotic cell death. This guide consolidates quantitative data, experimental protocols, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Core Interaction: this compound and Glycosylceramides
This compound's cytotoxic effects are initiated by its direct binding to glycosylceramides within the plasma membrane of tumor cells.[1][2] This interaction is crucial, as cancer cells with reduced levels of glycosylceramides exhibit resistance to this compound.[1][3] Conversely, restoring glycosylceramide synthesis in resistant cells re-sensitizes them to the drug.[1][3]
The binding of this compound to glycosylceramides facilitates its insertion and self-organization within the lipid bilayer.[2] This accumulation disrupts the normal membrane architecture, leading to increased permeability and eventual loss of membrane integrity.[1][4]
Quantitative Data: Cytotoxicity of this compound
The cytotoxic efficacy of this compound has been quantified across a range of human cancer cell lines, with IC50 values determined primarily through MTT assays. The data highlights a broad spectrum of activity, with particular potency in epithelial-derived cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time |
| HCT-116 | Colorectal Carcinoma | 7.7 ± 4.1 | 30 min |
| HCT-116 | Colorectal Carcinoma | 5.5 ± 0.8 | 72 h |
| HCT-116-Irv (resistant) | Colorectal Carcinoma | >100 | 30 min |
| HCT-116-Irv (resistant) | Colorectal Carcinoma | 81.5 ± 0.8 | 72 h |
| A549 | Non-Small Cell Lung Cancer | ~0.5 - 1.0 | Not Specified |
| H322 | Non-Small Cell Lung Cancer | ~0.5 - 1.0 | Not Specified |
| SKBR3 | Breast Cancer | 0.5 | 72 h |
| DU145 | Prostate Cancer | Not Specified | Not Specified |
| A431 | Epidermoid Carcinoma | 0.4 | 72 h |
| HT29 | Colorectal Adenocarcinoma | 0.6 | 72 h |
| HCT-15 | Colorectal Adenocarcinoma | 1.2 | 72 h |
| SW620 | Colorectal Adenocarcinoma | 1.8 | 72 h |
| MCF7 | Breast Adenocarcinoma | 0.7 | 72 h |
| MDA-MB-231 | Breast Adenocarcinoma | 1.5 | 72 h |
| NCI-H460 | Large Cell Lung Carcinoma | 0.8 | 72 h |
| ACHN | Renal Cell Carcinoma | 0.9 | 72 h |
| UO-31 | Renal Cell Carcinoma | 1.1 | 72 h |
| OVCAR-3 | Ovarian Adenocarcinoma | 1.3 | 72 h |
| PANC-1 | Pancreatic Carcinoma | 3.5 | 72 h |
| MIA PaCa-2 | Pancreatic Carcinoma | 4.2 | 72 h |
| PC-3 | Prostate Adenocarcinoma | 8.8 | 72 h |
| A375 | Melanoma | 0.8 | 72 h |
| MALME-3M | Melanoma | 1.0 | 72 h |
| SK-MEL-28 | Melanoma | 1.4 | 72 h |
| UACC-62 | Melanoma | 1.9 | 72 h |
| SF-295 | Glioblastoma | 1.2 | 72 h |
| SNB-75 | Glioblastoma | 1.7 | 72 h |
| H23 | Non-Small Cell Lung Cancer | 3.7 | 72 h |
Downstream Signaling Pathways
The membrane disruption initiated by this compound triggers a cascade of intracellular signaling events, ultimately leading to cell death. Notably, this process is largely independent of classical apoptosis.
Inhibition of the Akt/mTOR Pathway
This compound has been shown to inhibit the prosurvival Akt/mTOR signaling pathway. This inhibition is characterized by a reduction in the phosphorylation of key proteins in the cascade, including Akt itself. The downregulation of this pathway contributes to the overall cytotoxic effect of this compound.
Activation of Death-Associated Protein Kinase (DAPK)
Concurrent with the inhibition of pro-survival signaling, this compound activates the Death-Associated Protein Kinase (DAPK). This activation is a key event in the induction of necrotic cell death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with cell membrane lipids and its cellular effects.
Lipid Overlay Assay
This assay is used to qualitatively assess the binding of this compound to specific lipid species.
Materials:
-
Nitrocellulose membrane (e.g., Protran)
-
Purified lipid fractions (including glycosylceramides)
-
Biotinylated this compound
-
Blocking buffer (e.g., 1% non-fat milk in PBS)
-
Streptavidin-HRP conjugate
-
Chemiluminescence detection reagent
Procedure:
-
Spot serial dilutions of purified lipid fractions onto a nitrocellulose membrane.
-
Allow the membrane to air dry completely.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with biotinylated this compound (e.g., 6 µM in blocking buffer) for 1 hour at room temperature with agitation.[1]
-
Wash the membrane extensively with PBS containing 0.1% Tween 20 (PBST).
-
Incubate the membrane with streptavidin-HRP conjugate in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again with PBST.
-
Detect the binding signal using a chemiluminescence reagent and an appropriate imaging system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method to assess cell viability and determine the IC50 of this compound.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include untreated control wells.
-
Incubate the plates for the desired exposure time (e.g., 30 minutes or 72 hours).[1]
-
Add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Membrane Permeabilization (Propidium Iodide Uptake) Assay
This assay quantifies the loss of plasma membrane integrity by measuring the influx of the fluorescent dye propidium (B1200493) iodide (PI).
Materials:
-
24-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium supplemented with HEPES
-
This compound stock solution
-
Propidium Iodide (PI) solution (e.g., 50 µg/mL)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a 24-well plate and culture for 48 hours.[1]
-
Replace the medium with fresh medium containing PI and different concentrations of this compound.
-
Monitor the cells over time using a fluorescence microscope to observe the uptake of PI into the nuclei of membrane-compromised cells.
-
Alternatively, for a quantitative analysis, treat cells in suspension with this compound and PI, and analyze the percentage of PI-positive cells using a flow cytometer.
Lipidomics Analysis
Lipidomics is employed to identify and quantify changes in the lipid profile of cells upon treatment with this compound.
Materials:
-
Cultured cells (treated with this compound and untreated controls)
-
Lipid extraction solvents (e.g., chloroform, methanol)
-
Internal standards for various lipid classes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Culture cells to the desired confluency and treat with this compound for the specified time.
-
Harvest the cells and perform a lipid extraction using a method such as the Bligh-Dyer or a modified Folch extraction.
-
Spike the samples with internal standards to allow for accurate quantification.
-
Analyze the lipid extracts by LC-MS to separate and identify different lipid species.
-
Process the data using specialized software to identify and quantify changes in the abundance of specific lipids, particularly glycosylceramides, between treated and untreated cells.
Western Blot Analysis of Signaling Proteins
Western blotting is used to detect changes in the phosphorylation status of proteins in the Akt/mTOR and DAPK pathways.
Materials:
-
Cultured cells (treated with this compound and untreated controls)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-DAPK, anti-total-DAPK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion
This compound's unique mechanism of action, centered on its interaction with glycosylceramides in the cancer cell membrane, presents a compelling avenue for anticancer therapy. This direct targeting of membrane lipids leads to rapid and irreversible damage, culminating in necrotic cell death. The methodologies and data presented in this guide provide a comprehensive framework for researchers to further investigate the intricate details of this interaction and to explore its full therapeutic potential. A thorough understanding of the interplay between this compound and the cell membrane lipidome is critical for the rational design of novel therapeutic strategies and for identifying biomarkers of sensitivity and resistance.
References
- 1. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
Elisidepsin's Impact on the PI3K/Akt Signaling Cascade: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (PM02734, Irvalec®), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens, has demonstrated potent antitumor activity across a range of human cancer cell lines.[1][2] Its mechanism of action is multifaceted, with a notable impact on the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade, a critical pathway for cell survival, proliferation, and apoptosis resistance. This technical guide provides an in-depth analysis of this compound's effects on this pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.
Data Presentation
The cytotoxic effects of this compound and its impact on key signaling proteins have been quantified in various studies. The following tables summarize this data for easy comparison.
Table 1: Cytotoxicity of this compound (IC50 Values) in Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound has been determined in a panel of 23 human cancer cell lines after 72 hours of exposure. The cell lines are categorized as highly sensitive (IC50 < 2 µM) and less sensitive (IC50 > 2 µM).[2]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| A549 | Lung | 0.5 | High |
| H322 | Lung | 0.1 | High |
| HOP62 | Lung | >2.0 | Low |
| DV90 | Lung | <2.0 | High |
| H1299 | Lung | <2.0 | High |
| H460 | Lung | <2.0 | High |
| H3255 | Lung | <2.0 | High |
| SKBR3 | Breast | 0.5 | High |
| MDA-MB-231 | Breast | >2.0 | Low |
| MDA-MB-435 | Breast | <2.0 | High |
| MCF7 | Breast | <2.0 | High |
| DLD1 | Colorectal | <2.0 | High |
| HT29 | Colorectal | >2.0 | Low |
| HCT116 | Colorectal | >2.0 | Low |
| DU145 | Prostate | <2.0 | High |
| PC-3 | Prostate | >2.0 | Low |
| OVCAR-3 | Ovarian | <2.0 | High |
| IGROV-1 | Ovarian | <2.0 | High |
| PANC-1 | Pancreatic | >2.0 | Low |
| MIA PaCa-2 | Pancreatic | >2.0 | Low |
| U-87 MG | Glioblastoma | <2.0 | High |
| A498 | Kidney | >2.0 | Low |
| SK-MEL-28 | Melanoma | >2.0 | Low |
Note: Specific IC50 values for all cell lines were not publicly available in a single comprehensive table. The sensitivity classification is based on the provided ranges.[2]
Table 2: Effect of this compound on ErbB3 and Akt Phosphorylation
This compound has been shown to downregulate the expression and phosphorylation of the receptor tyrosine kinase ErbB3, a key activator of the PI3K/Akt pathway. This leads to a subsequent reduction in Akt phosphorylation.
| Cell Line | Treatment | Total ErbB3 Downregulation (%) | Phospho-ErbB3 Reduction (%) | Effect on Akt Phosphorylation |
| H322 | 0.1 µM this compound | 70-80 | ~98 | Strong Inhibition |
| A549 | 0.1 µM this compound | 70-80 | ~98 | Strong Inhibition |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for key experiments used to elucidate the effects of this compound on the PI3K/Akt signaling pathway.
Cell Viability (MTT) Assay
This protocol is used to determine the IC50 values of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H322)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of p-Akt
This protocol is used to quantify the levels of phosphorylated Akt (p-Akt) and total Akt in response to this compound treatment.
Materials:
-
Cancer cell lines (e.g., H322, A549)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with desired concentrations of this compound for the specified time. After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To determine total Akt levels, the membrane can be stripped and re-probed with the total Akt antibody, following the same procedure.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound inhibits the PI3K/Akt pathway by downregulating ErbB3 and reducing Akt phosphorylation.
Caption: Workflow for analyzing p-Akt levels by Western blot after this compound treatment.
Caption: Workflow for determining this compound's IC50 using the MTT assay.
References
Elisidepsin and Kahalalide F: A Technical Guide to Their Interplay and Antitumor Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Elisidepsin (PM02734) and its parent compound, Kahalalide F. Both are marine-derived cyclic depsipeptides with significant antitumor properties. This compound is a synthetic analog of Kahalalide F, developed to improve upon its therapeutic profile.[1] This document details their mechanisms of action, focusing on the induction of oncosis and the inhibition of the ErbB3 signaling pathway. Comparative quantitative data on their cytotoxic effects are presented, alongside detailed experimental protocols for key assays. Visualizations of the relevant signaling pathways and experimental workflows are provided to facilitate a deeper understanding of their molecular interactions and therapeutic potential.
Introduction: From Marine Mollusk to Clinical Candidate
Kahalalide F is a naturally occurring cyclic depsipeptide originally isolated from the herbivorous marine mollusk Elysia rufescens and its dietary source, the green alga Bryopsis pennata.[1][2] It is the largest and most biologically active of the kahalalide family of compounds.[3] this compound (also known as Irvalec® or PM02734) is a synthetic derivative of Kahalalide F, developed to optimize its pharmacological properties for clinical use.[1][4] Both compounds have demonstrated potent cytotoxic activity against a range of solid tumors, including prostate, breast, and non-small cell lung cancer.[2][5]
A defining characteristic of their antitumor activity is the induction of oncosis, a form of necrotic cell death, rather than apoptosis.[2][6] This is accompanied by the inhibition of the ErbB3 (HER3) signaling pathway, a key regulator of cancer cell proliferation and survival.[6]
Comparative Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Kahalalide F in various human cancer cell lines, providing a quantitative comparison of their cytotoxic potency.
| Cell Line | Cancer Type | This compound IC50 (µM) | Kahalalide F IC50 (µM) |
| A549 | Non-Small Cell Lung | ~1.0[7] | 0.135[7] |
| PC3 | Prostate | 1.80 ± 0.4[4] | 0.07[5] |
| DU145 | Prostate | 1.26 ± 0.4[4] | 0.28[5] |
| LNCaP | Prostate | - | 0.28[5] |
| SKBR-3 | Breast | 0.5[4] | 0.28[5] |
| BT474 | Breast | - | 0.28[5] |
| MCF7 | Breast | - | 0.28[5] |
| HCT116 | Colon | - | - |
| HT-29 | Colon | - | - |
| SK-HEP1 | Hepatocarcinoma | 6.00 ± 1.9[4] | - |
| IGROV1 | Ovarian | 4.20 ± 0.8[4] | - |
| OVCAR3 | Ovarian | 7.30 ± 2.2[4] | - |
| CAPAN1 | Pancreas | 5.00 ± 1.6[4] | - |
| MiaPaCa2 | Pancreas | 8.80 ± 3.1[4] | - |
| SQ20B | Head and Neck | 3.50 ± 1.1[4] | - |
| HEP2 | Head and Neck | 4.30 ± 1.2[4] | - |
| SCC61 | Head and Neck | 5.60 ± 1.8[4] | - |
| HOP62 | Lung | 6.30 ± 1.9[4] | - |
| HOP92 | Lung | 8.00 ± 2.9[4] | - |
| MDA-MB-435 | Melanoma | 4.40 ± 0.9[4] | - |
Mechanism of Action
Inhibition of the ErbB3 Signaling Pathway
Both this compound and Kahalalide F exert their antitumor effects in part by targeting the ErbB3 receptor. ErbB3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases. While ErbB3 has an impaired kinase domain, it functions as a critical co-receptor, heterodimerizing with other ErbB family members, most notably ErbB2 (HER2) and EGFR, to activate downstream signaling pathways. The ErbB3/ErbB2 heterodimer is a potent oncogenic driver, and its activation leads to the stimulation of the PI3K/Akt/mTOR pathway, which promotes cell proliferation, survival, and resistance to therapy.[8][9]
This compound and Kahalalide F have been shown to downregulate the expression of ErbB3.[4] This disruption of ErbB3 signaling leads to the inhibition of Akt phosphorylation and the subsequent deactivation of the mTOR pathway.[6]
Caption: this compound/Kahalalide F inhibits the ErbB3 signaling pathway.
Induction of Oncosis
A distinctive feature of Kahalalide F and this compound is their ability to induce oncolytic cell death, a form of necrosis characterized by cellular swelling.[2][4] This process is distinct from apoptosis (programmed cell death). The morphological hallmarks of oncosis induced by these compounds include:
-
Severe cytoplasmic swelling and vacuolization.[2]
-
Dilation and vesiculation of the endoplasmic reticulum.[2]
-
Mitochondrial damage and loss of mitochondrial membrane potential.[5][10]
-
Rupture of the plasma membrane.[2]
The nuclear envelope, however, tends to remain preserved, and there is no evidence of the DNA laddering characteristic of apoptosis.[2]
Caption: The process of oncosis induced by Kahalalide F.
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for determining the IC50 values of this compound and Kahalalide F.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and Kahalalide F stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound and Kahalalide F in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control wells (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for the desired exposure time (e.g., 72 hours).[4]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
References
- 1. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound [mdpi.com]
- 4. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kahalalide F, a new marine-derived compound, induces oncosis in human prostate and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mechanisms of Receptor Tyrosine-Protein Kinase ErbB-3 (ERBB3) Action in Human Neoplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
Elisidepsin: A Technical Guide to Cellular Uptake and Intracellular Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (PM02734, Irvalec®), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens, has demonstrated potent antitumor activity across a broad spectrum of cancer cell lines.[1] Its mechanism of action deviates from classical apoptosis, primarily inducing a rapid, necrosis-like cell death characterized by early plasma membrane disruption.[2][3] This technical guide provides a comprehensive overview of the cellular uptake, intracellular events, and key signaling pathways affected by this compound. It includes a compilation of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the critical molecular interactions and experimental workflows.
Cellular Uptake and Primary Mechanism of Action
The primary cellular target of this compound appears to be the plasma membrane. Unlike compounds that are actively transported into the cell to engage with intracellular targets, this compound's initial interaction is with the cell surface, leading to a rapid loss of membrane integrity.[4][5] Studies suggest that this compound inserts itself into the plasma membrane, causing significant morphological changes, including membrane blebbing and cell swelling, which ultimately lead to cell lysis.[2][3] This mode of action is consistent with oncosis or necrotic cell death rather than apoptosis.[1][4]
Evidence points to an interaction with specific membrane components, as glycosylceramides have been identified as potential membrane targets that facilitate this compound's insertion and subsequent membrane destabilization.[6] This rapid permeabilization of the membrane is a key characteristic of this compound's cytotoxicity.[2][4]
Intracellular Localization and Downstream Effects
Following the initial assault on the plasma membrane, a cascade of intracellular events is triggered. While this compound itself does not appear to localize to a specific organelle in a targeted manner, its effects ripple through the cell's signaling networks. In yeast models, treatment with this compound led to the accumulation of internal small vesicles.[2][3]
In human cancer cells, the profound membrane alterations are thought to be the primary cause of downstream signaling changes. Notably, this compound has been shown to inhibit the Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation.[7] Concurrently, it can activate Death-Associated Protein Kinase (DAPK), further contributing to cell death.[7]
Sensitivity to this compound has also been correlated with the expression of ErbB3, a member of the epidermal growth factor receptor (EGFR) family.[4][8] this compound can induce the dephosphorylation and degradation of ErbB3, suggesting an interference with this signaling axis, although this is considered a secondary effect of the widespread membrane damage.[2][4]
Quantitative Data
The cytotoxic potency of this compound has been evaluated across numerous cancer cell lines. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line Panel | IC50 Range (µM) | Noteworthy Correlations |
| 23 Cancer Cell Lines (various origins) | 0.4 - 8.8 | Higher sensitivity in cells with an epithelial phenotype (high E-cadherin, low vimentin).[4][9] High ErbB3 and Muc1 expression correlated with sensitivity.[5][9] KRAS mutations associated with resistance.[9] |
| NSCLC, Breast, Ovarian, Hepatic Carcinomas | Not specified | Sensitivity significantly correlated with ErbB3 protein expression levels.[8] |
| Solid Tumors (Breast, Colon, Lung, etc.) | 0.01 - 1.0 | Broad spectrum of activity demonstrated in preclinical studies.[2] |
IC50 values were typically determined after 72 hours of drug exposure using an MTT assay.[10]
Table 2: Quantitative Analysis of Membrane Permeabilization
| Assay | Cell Line | This compound Concentration | Time to Effect |
| Propidium Iodide (PI) Uptake | DU145 (Prostate) | ≥ 0.5 µM | Plateau reached within 10 minutes |
This rapid PI uptake confirms the swift loss of membrane integrity induced by this compound.[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Assessment of Cytotoxicity (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Analysis of Cell Death Mechanism (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) for different time points (e.g., 6, 12, 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic or necrotic, and Annexin V-negative/PI-positive cells are necrotic.
Western Blot Analysis of Signaling Pathways
-
Protein Extraction: Treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ErbB3, anti-phospho-ErbB3, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations: Pathways and Workflows
Diagram 1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound action.
Diagram 2: Experimental Workflow for Cell Viability and Death Analysis
Caption: Workflow for analyzing this compound's effects.
Diagram 3: Signaling Pathways Modulated by this compound
Caption: Key signaling pathways affected by this compound.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Elisidepsin: A Technical Guide to its Activity in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (B1244396) (formerly PM02734) is a synthetic cyclic depsipeptide with demonstrated antineoplastic activity against a range of solid tumors.[1][2] Derived from the marine mollusk Elysia rufescens, this compound has been the subject of extensive preclinical and clinical investigation.[2] This technical guide provides a comprehensive overview of this compound's activity, mechanism of action, and clinical findings in various solid tumor types, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Preclinical Activity of this compound in Solid Tumor Cell Lines
This compound has shown potent cytotoxic effects across a broad spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined in numerous studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.6 - 1.0 |
| H322 | Non-Small Cell Lung Cancer | 0.5 |
| SKBR3 | Breast Cancer | 0.5 |
| MCF7 | Breast Cancer | >1000 |
| MDA-MB-231 | Breast Cancer | Resistant |
| HT29 | Colon Cancer | Not Specified |
| DU-145 | Prostate Cancer | 0.4 - 10.1 |
| WM2664 | Melanoma | 6.2 x 10⁻³ - 212.2 |
| OVCAR3 | Ovarian Cancer | Not Specified |
| SK-HEP1 | Hepatocarcinoma | Not Specified |
| SCC61 | Head and Neck Cancer | Not Specified |
| UO-31 | Renal Cancer | 19.96 (as part of extract) |
Note: IC50 values can vary between studies due to different experimental conditions.[3][4][5]
In Vivo Antitumor Activity in Xenograft Models
Preclinical evaluation in mouse xenograft models has demonstrated the in vivo efficacy of this compound in inhibiting tumor growth.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) |
| A549 | Non-Small Cell Lung Cancer | 2, 12, or 25 mg/kg, twice weekly for 3 weeks | 27%, 88%, and 117% respectively |
| MDA-MB-231 | Breast Cancer | 12 and 25 mg/kg | 51% and 66% respectively |
Note: TGI of over 100% indicates tumor regression.[6]
Mechanism of Action
This compound induces a rapid, non-apoptotic form of cell death known as oncosis or necrosis.[1][4] This is characterized by cellular swelling, membrane blebbing, and eventual rupture of the plasma membrane. A key aspect of this compound's mechanism involves its interaction with the cell membrane and the subsequent inhibition of critical survival signaling pathways.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A primary molecular target of this compound is the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway, a crucial regulator of cell growth, proliferation, and survival.[7] this compound has been shown to inhibit this pathway, leading to decreased phosphorylation of key downstream effectors.[7]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Role of ErbB3 in this compound Sensitivity
Studies have indicated a correlation between the expression of ErbB3 (HER3), a member of the epidermal growth factor receptor (EGFR) family, and sensitivity to this compound.[2] High ErbB3 expression has been associated with increased sensitivity to the drug.[2] this compound treatment can lead to the downregulation and dephosphorylation of ErbB3, further contributing to the inhibition of the PI3K/Akt pathway.[2]
Caption: this compound downregulates ErbB3, disrupting a key survival pathway.
Clinical Trials in Advanced Solid Tumors
This compound has been evaluated in several Phase I and II clinical trials in patients with advanced solid tumors. These studies have provided valuable data on its safety, tolerability, pharmacokinetics, and preliminary antitumor activity.
| Trial Phase | Patient Population | Dosing Schedule | Key Findings |
| Phase I | Refractory advanced solid tumors | 24-h intravenous infusion every 3 weeks (0.5 to 6.8 mg/m²) | MTD: 6.8 mg/m²; RD: 5.5 mg/m² (or 10 mg flat dose). One complete response in esophageal adenocarcinoma (>38 months). 12 patients with stable disease (8 for ≥3 months).[1] |
| Phase I | Advanced malignant solid tumors | 30-min or 3-h intravenous infusion every 3 weeks | Recommended Phase II doses established. Prolonged disease stabilization observed in mesothelioma, colorectal, esophageal, endometrial, and head and neck cancers. |
| Phase Ib/II (IMAGE trial) | Metastatic or advanced gastroesophageal cancer | 24-h IV infusion biweekly or 3-h IV infusion weekly | Both schedules well-tolerated. Limited antitumor activity observed, leading to discontinuation of the trial for this indication. |
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxic effects of this compound on cancer cell lines are commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.[2]
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis
Western blotting is employed to analyze the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR and ErbB3 signaling pathways following this compound treatment.
-
Cell Lysis: Treated and untreated cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., total Akt, phospho-Akt, ErbB3), followed by incubation with a secondary antibody conjugated to a detection enzyme.
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate.[7][8]
In Vivo Xenograft Studies
The antitumor efficacy of this compound in a living organism is evaluated using immunodeficient mice bearing human tumor xenografts.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound or a vehicle control according to a specific dosing schedule.
-
Tumor Measurement: Tumor volume is measured regularly throughout the study.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated and control groups.[6][9]
Caption: General workflow for in vivo xenograft studies.
Conclusion
This compound is a promising antineoplastic agent with a distinct mechanism of action involving the induction of necrotic cell death and the inhibition of the PI3K/Akt/mTOR signaling pathway. Its activity is influenced by the expression of ErbB3, suggesting a potential biomarker for patient selection. While clinical trials have shown encouraging signs of activity in some solid tumors, further investigation is warranted to optimize its therapeutic potential and identify the patient populations most likely to benefit from this novel marine-derived compound.
References
- 1. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. oncotarget.com [oncotarget.com]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Sphingolipids in the Antineoplastic Mechanism of Elisidepsin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Elisidepsin (formerly PM02734), a synthetic cyclic depsipeptide of marine origin, has demonstrated potent antitumor activity across a range of cancer cell lines. Its mechanism of action deviates from classical apoptosis, inducing a rapid, necrosis-like cell death. Foundational research has illuminated the central role of sphingolipids, particularly glycosylceramides, in mediating the cytotoxic effects of this compound. This technical guide provides an in-depth analysis of the molecular interactions between this compound and sphingolipids, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting sphingolipid metabolism.
Introduction: this compound and the Sphingolipid Rheostat in Cancer
This compound is a synthetic derivative of Kahalalide F, a natural compound isolated from the marine mollusk Elysia rufescens.[1][2] Unlike many conventional chemotherapeutics that induce apoptosis, this compound triggers a distinct form of cell death characterized by rapid plasma membrane permeabilization and subsequent necrosis.[3][4] This unique mechanism is intrinsically linked to the composition and metabolism of sphingolipids within the cancer cell membrane.
Sphingolipids are a class of lipids that are not only structural components of cell membranes but also critical signaling molecules involved in regulating fundamental cellular processes, including proliferation, differentiation, and cell death.[5][6] The balance between pro-apoptotic sphingolipids, such as ceramide, and pro-survival sphingolipids, like sphingosine-1-phosphate (S1P), is often referred to as the "sphingolipid rheostat".[7] A dysregulation of this balance is a hallmark of many cancers, often characterized by elevated S1P levels, which promotes proliferation and resistance to therapy.[5][7] Several therapeutic strategies are being explored to modulate sphingolipid metabolism for cancer treatment.[8][9] this compound represents a novel approach that directly targets a specific class of sphingolipids to induce cancer cell death.
The Core Mechanism: this compound's Interaction with Glycosylceramides
The primary molecular target of this compound has been identified as glycosylceramides in the plasma membrane of tumor cells.[10][11] This direct interaction is the initiating event in a cascade that leads to catastrophic membrane failure and cell death.
Binding and Self-Organization in the Plasma Membrane
This compound inserts itself into the plasma membrane of sensitive cancer cells and is believed to self-organize into supramolecular structures.[10] This process is facilitated by the presence of glycosylceramides. The accumulation and organization of this compound molecules within the membrane disrupt its integrity, leading to the formation of pores or other structural defects.[4][10]
The Role of Ceramide Glucosyltransferase (UGCG)
The synthesis of glycosylceramides is catalyzed by the enzyme ceramide glucosyltransferase (UGCG). The level of UGCG activity and, consequently, the abundance of glycosylceramides in the cell membrane are key determinants of a cancer cell's sensitivity to this compound.[10]
-
High UGCG/Glycosylceramide Levels: Cells with high levels of glycosylceramides are sensitive to this compound.
-
Low UGCG/Glycosylceramide Levels: Cells with reduced levels of glycosylceramides, or those lacking UGCG activity, exhibit resistance to this compound.[10]
This dependency has been experimentally validated by overexpressing UGCG in resistant cells, which restores their sensitivity to the drug.[10][11]
Induction of Necrotic Cell Death
The disruption of the plasma membrane by this compound leads to a rapid loss of membrane potential, an influx of extracellular ions, and the release of intracellular components.[12][13] This culminates in a form of necrotic cell death, which is morphologically distinct from apoptosis and is characterized by cellular swelling (oncosis) and lysis.[3][12] This mode of cell death is caspase-independent.[12][14]
Quantitative Data: In Vitro Activity of this compound
The cytotoxic activity of this compound has been evaluated across a broad panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the low micromolar to nanomolar range for sensitive cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colorectal Carcinoma | Sensitive (exact value not specified in provided abstracts)[10] |
| HCT-116-Irv | This compound-Resistant Colorectal Carcinoma | Resistant (exact value not specified in provided abstracts)[10] |
| B16 | Mouse Melanoma | Sensitive (exact value not specified in provided abstracts)[10] |
| GM95 (UGCG-deficient) | B16 Mouse Melanoma Mutant | Resistant (exact value not specified in provided abstracts)[10] |
| A549 | Non-Small Cell Lung Cancer | ~1-2[15] |
| MCF-7 | Breast Cancer | ~1-2[15] |
| DU145 | Prostate Cancer | ~0.6[16] |
| 22RV1 | Prostate Cancer | ~0.3[16] |
| SKBR3 | Breast Cancer | 0.5[13] |
| Various Cell Lines | Breast, Colon, Head and Neck, Lung, Ovary, Pancreas, Prostate, Melanoma | 0.4 - 9[16] |
Table 1: Summary of reported IC50 values for this compound in various cancer cell lines. Note that sensitivity can vary, and these values are indicative.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's mechanism of action.
Lipid Extraction and Analysis by High-Performance Thin-Layer Chromatography (HPTLC)
This protocol is used to analyze the lipid composition of cells and to compare the levels of glycosylceramides between sensitive and resistant cell lines.
Methodology:
-
Cell Lysis and Lipid Extraction:
-
Harvest cultured cells and wash with phosphate-buffered saline (PBS).
-
Extract total lipids using a standard chloroform/methanol extraction method (e.g., Folch or Bligh-Dyer methods).
-
-
HPTLC Separation:
-
Apply the extracted lipid samples to an HPTLC plate.
-
Develop the plate in a chromatography tank containing an appropriate solvent system to separate the different lipid species.
-
-
Visualization:
-
After separation, stain the HPTLC plate with lipid-specific dyes (e.g., primuline (B81338) or copper sulfate (B86663) charring) to visualize the lipid bands.
-
Identify the glycosylceramide bands by comparing their migration to known standards.
-
-
Quantification:
-
Densitometry can be used to quantify the relative abundance of the glycosylceramide bands.
-
Lipid Overlay Assay
This assay is used to demonstrate the direct interaction between this compound and specific lipids.
Methodology:
-
Lipid Spotting:
-
Spot purified lipid fractions (including glycosylceramides) onto a nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with a solution of non-fat milk in PBS to prevent non-specific binding.
-
-
Incubation with Biotinylated this compound:
-
Incubate the membrane with a biotinylated derivative of this compound. A biotin-only control should be run in parallel.
-
-
Detection:
-
Wash the membrane to remove unbound this compound.
-
Incubate with streptavidin conjugated to horseradish peroxidase (HRP).
-
Detect the bound this compound-biotin-streptavidin-HRP complex using a chemiluminescent substrate. A positive signal indicates a direct interaction between this compound and the spotted lipid.[10]
-
Cell Viability and Cytotoxicity Assays
These assays are used to determine the IC50 values of this compound.
Methodology (MTT Assay Example):
-
Cell Seeding:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls and plot the dose-response curve to determine the IC50 value.
-
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.
Caption: this compound's mechanism of action targeting glycosylceramides.
Caption: Workflow for analyzing cellular glycosylceramide levels via HPTLC.
Caption: Experimental workflow for the lipid overlay assay.
Broader Implications and Future Directions
The unique mechanism of this compound highlights the potential of targeting cell membrane lipids, and specifically sphingolipids, for cancer therapy. This approach may be particularly effective against tumors that have developed resistance to conventional drugs that act on intracellular targets.
Future research should focus on:
-
Biomarker Development: The levels of UGCG and glycosylceramides could serve as predictive biomarkers to identify patients who are most likely to respond to this compound therapy.[13]
-
Combination Therapies: The distinct mechanism of action of this compound suggests that it could be highly effective in combination with other anticancer agents, potentially overcoming drug resistance.[13][17][18]
-
Exploring the Role of Other Sphingolipids: While the primary interaction is with glycosylceramides, further investigation into how this compound may indirectly affect the broader sphingolipid rheostat, including ceramide and S1P levels, could reveal additional therapeutic opportunities.
Conclusion
This compound's antineoplastic activity is fundamentally dependent on its interaction with glycosylceramides in the cancer cell membrane. This interaction triggers a cascade of events leading to membrane disruption and a rapid, necrotic form of cell death. The central role of sphingolipids in this process underscores the importance of this class of molecules as viable targets for the development of novel and effective cancer therapies. This technical guide provides a foundational understanding of this compound's mechanism, offering valuable insights for researchers and clinicians working to advance the field of oncology.
References
- 1. Facebook [cancer.gov]
- 2. Marine anticancer drugs and their relevant targets: a treasure from the ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. The key role of sphingolipid metabolism in cancer: New therapeutic targets, diagnostic and prognostic values, and anti-tumor immunotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gavinpublishers.com [gavinpublishers.com]
- 8. Frontiers | Targeting Sphingolipids for Cancer Therapy [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Interacts Directly with Glycosylceramides in the Plasma Membrane of Tumor Cells to Induce Necrotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PM02734 (this compound) induces caspase-independent cell death associated with features of autophagy, inhibition of the Akt/mTOR signaling pathway, and activation of death-associated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antineoplastic Potential of Elisidepsin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (PM02734), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens, has emerged as a promising antineoplastic agent with a distinct mechanism of action.[1] This technical guide provides a comprehensive overview of the preclinical data supporting the anticancer properties of this compound. It details its effects on various cancer cell lines, elucidates its molecular mechanism of action involving direct plasma membrane interaction and modulation of key signaling pathways, and provides detailed protocols for the evaluation of its activity. This document is intended to serve as a core resource for researchers and drug development professionals investigating and developing novel cancer therapeutics.
Introduction
This compound is a synthetic analog of Kahalalide F, a natural compound isolated from a marine mollusk.[1] It has demonstrated potent antiproliferative activity across a broad spectrum of human cancer cell lines, including those of breast, colon, lung, and prostate origin.[1] Unlike conventional chemotherapeutic agents that primarily induce apoptosis, this compound triggers a rapid, oncolytic form of cell death, suggesting a novel mechanism of action that could be effective against tumors resistant to traditional therapies.[1] Preclinical and early-phase clinical studies have indicated its potential as a therapeutic agent for various solid tumors.
In Vitro Antineoplastic Activity
The cytotoxic and antiproliferative effects of this compound have been extensively evaluated in a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, have been determined using cell viability assays such as the MTT assay.
Data Presentation: IC50 Values of this compound in Human Cancer Cell Lines
The following table summarizes the IC50 values of this compound in a selection of human cancer cell lines after 72 hours of exposure. The cell lines are categorized as highly sensitive (IC50 < 2 µM) and less sensitive (IC50 > 2 µM), a classification based on clinically achievable plasma concentrations observed in Phase I trials.[2]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| Highly Sensitive | |||
| A549 | Non-Small Cell Lung | 0.3 - 1.0 | High |
| H322 | Non-Small Cell Lung | 0.3 - 0.5 | High |
| H3255 | Non-Small Cell Lung | < 0.5 | High |
| SKBR3 | Breast | 0.5 | High |
| MDA-MB-361 | Breast | ~1.0 | High |
| MDA-MB-435 | Breast | ~1.0 | High |
| Colo205 | Colon | ~0.4 | High |
| HT29 | Colon | ~1.5 | High |
| DU145 | Prostate | ~0.6 | High |
| PC-3 | Prostate | ~0.6 | High |
| 22RV1 | Prostate | 0.3 | High |
| Less Sensitive | |||
| H1299 | Non-Small Cell Lung | > 5.0 | Low |
| MDA-MB-231 | Breast | ~3.5 | Low |
| Panc-1 | Pancreatic | ~8.8 | Low |
In Vivo Antineoplastic Activity
Mechanism of Action
This compound's mechanism of action is distinct from many conventional anticancer drugs. It induces a rapid, necrosis-like cell death characterized by cell swelling and plasma membrane rupture.[3]
Direct Interaction with the Plasma Membrane
A key aspect of this compound's mechanism is its direct interaction with the plasma membrane of tumor cells. It has been shown to specifically bind to glycosylceramides, which are enriched in the membranes of cancer cells.[3][5] This interaction facilitates the insertion and self-organization of this compound molecules within the membrane, leading to a loss of membrane integrity and subsequent cell death.[5]
Modulation of the ErbB3/PI3K/AKT Signaling Pathway
This compound has been observed to downregulate the expression and phosphorylation of the ErbB3 (HER3) receptor, a member of the epidermal growth factor receptor (EGFR) family.[4] ErbB3 is a critical activator of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell survival, proliferation, and resistance to therapy. By inhibiting ErbB3, this compound effectively suppresses the PI3K/AKT pathway, contributing to its antitumor effects.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the antineoplastic properties of this compound.
In Vitro Cell Viability (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines and to calculate IC50 values.
-
Cell Plating: Seed exponentially growing cells in 96-well plates at a density of 1 x 10⁵ cells/mL and allow them to attach overnight.[1]
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for 72 hours at 37°C.[1]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis (Flow Cytometry)
This protocol is used to assess the effect of this compound on cell cycle progression.
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye in individual cells.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Western Blot Analysis of Protein Phosphorylation
This protocol is used to investigate the effect of this compound on the phosphorylation status of signaling proteins, such as ErbB3 and AKT.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-phospho-ErbB3, anti-ErbB3, anti-phospho-AKT, anti-AKT).
-
Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a subcutaneous xenograft model.
-
Cell Preparation: Harvest cancer cells from culture, wash with sterile PBS, and resuspend in a solution of PBS and Matrigel at a 1:1 ratio.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment Initiation: Monitor tumor growth regularly by measuring tumor volume with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound to the treatment group via a clinically relevant route (e.g., intravenous injection) at a specified dose and schedule. The control group receives a vehicle control.
-
Tumor Monitoring and Data Collection: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Calculate the tumor growth inhibition as a percentage of the control group.
Visualizations
Signaling Pathway Diagram
Caption: this compound's dual mechanism of action.
Experimental Workflow: In Vitro Cell Viability (MTT Assay)
Caption: Workflow for determining this compound's IC50.
Logical Relationship: Mechanism of Action
Caption: Logical flow of this compound's antineoplastic effects.
Conclusion
This compound is a novel antineoplastic agent with a unique mechanism of action that distinguishes it from traditional cytotoxic drugs. Its ability to induce oncolytic cell death through direct membrane interaction and to modulate the critical ErbB3/PI3K/AKT signaling pathway underscores its potential as a valuable therapeutic option for a range of solid tumors. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other compounds with similar mechanisms of action. Continued investigation into predictive biomarkers of sensitivity and resistance will be crucial for its successful clinical translation.
References
- 1. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth‐rate model predicts in vivo tumor response from in vitro data - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Elisidepsin In Vitro Cytotoxicity Assay: An Application Note and Protocol Using the MTT Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide derived from a marine mollusk, which has demonstrated potent antineoplastic activity across a variety of cancer cell types including breast, colon, lung, and prostate cancers.[1][2] Unlike many traditional chemotherapeutic agents that induce apoptosis, this compound appears to trigger oncolytic or necrotic cell death.[1][3] Its mechanism of action is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway and the downregulation of ErbB3 (HER3) expression.[4][5] Sensitivity to this compound has been correlated with high expression levels of ErbB3 and E-cadherin, while resistance has been associated with KRAS mutations.[2][6]
This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cell viability and proliferation.[7][8] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals, and the amount of formazan produced is directly proportional to the number of viable cells.[7][9]
Data Presentation
The cytotoxic effect of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%. The following tables summarize reported IC50 values for this compound in various cancer cell lines, providing a reference for expected outcomes and aiding in the selection of appropriate cell lines and concentration ranges for new experiments.
Table 1: this compound IC50 Values in a Panel of Human Cancer Cell Lines
| Cell Line Category | Number of Cell Lines | IC50 Range (µM) - Sensitive | IC50 Range (µM) - Resistant |
| Various Cancers | 23 | 0.4 - 2.0 | > 2.0 |
Data synthesized from a study on a panel of 23 different cancer cell lines.[5]
Table 2: this compound IC50 Values in Specific Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | IC50 (µM) |
| H322 | ~0.5 |
| H3255 | ~0.3 |
| A549 | >5.0 |
Data shows a narrow range of sensitivity in NSCLC cell lines, with H322 and H3255 being sensitive.[7]
Experimental Protocols
This section outlines the detailed methodology for conducting an in vitro cytotoxicity assay of this compound using the MTT method.
Recommended Cell Lines
Based on the known mechanism of action of this compound, cell lines with high ErbB3 expression are recommended for cytotoxicity studies. Examples of such cell lines include:
-
Lung Cancer: H322, H3255[7]
-
Ovarian Cancer: IGROV1[5]
-
Prostate Cancer: PC-3, DU145[5]
-
Colon Cancer: Cell lines with high ErbB2/ErbB3 expression[4]
Materials and Reagents
-
This compound (PM02734)
-
Selected cancer cell line(s)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of ~630 nm, optional)[8]
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the this compound MTT cytotoxicity assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the selected cancer cell lines in complete medium until they reach 70-80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density. The optimal seeding density depends on the cell line's growth rate and should be determined empirically (typically between 1,000 and 100,000 cells per well).[12]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells for vehicle control (cells treated with the same concentration of the drug's solvent, e.g., DMSO) and blank controls (medium only).
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow the cells to attach.
Day 2: Treatment with this compound
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. A suggested starting range, based on published IC50 values, is 0.1 µM to 10 µM.[5][7]
-
Carefully remove the medium from the wells of the 96-well plate.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Add 100 µL of medium with the vehicle to the control wells.
Day 5: MTT Assay and Data Analysis
-
After the 72-hour incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well (final MTT concentration of 0.5 mg/mL).[7]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, resulting in a purple color.[7][12]
-
After the incubation, carefully remove the MTT solution.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[8]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
Data Analysis
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism, Microsoft Excel with solver).
Signaling Pathway
This compound's cytotoxic effects are mediated, in part, through the disruption of key signaling pathways that regulate cell survival and proliferation. The diagram below illustrates the proposed mechanism of action, highlighting the inhibition of the PI3K/Akt/mTOR pathway and the downregulation of ErbB3.
Caption: this compound inhibits the PI3K/Akt/mTOR pathway and downregulates ErbB3.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ERBB3 receptor in cancer and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. academic.oup.com [academic.oup.com]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of ErbB3 Expression Following Elisidepsin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (B1244396) (PM02734, Irvalec®) is a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens with demonstrated antineoplastic activity in various cancer cell types.[1] Ongoing clinical trials are evaluating its efficacy in treating advanced solid tumors.[2][3] The mechanism of action for this compound is not fully elucidated, but studies have indicated its association with the induction of oncolytic cell death rather than apoptosis.[1][4]
A significant body of research has identified a correlation between the expression of the ErbB3 (HER3) receptor and cellular sensitivity to this compound.[3][5][6] ErbB3 is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[7] Although it possesses a deficient kinase domain, ErbB3 plays a crucial role in cancer progression by forming heterodimers with other ErbB family members, particularly ErbB2, which leads to the activation of downstream signaling pathways like the PI3K/Akt pathway, promoting cell survival and proliferation.[8][9]
Studies have demonstrated that this compound treatment leads to the downregulation of ErbB3 protein expression.[5][10] This effect is more pronounced in cancer cell lines with higher basal levels of ErbB3, which exhibit greater sensitivity to the drug.[3][10] The downregulation of ErbB3 by this compound correlates with a reduction in Akt phosphorylation, indicating an inhibition of the PI3K/Akt signaling pathway.[3][10] This document provides detailed protocols for performing Western blot analysis to assess the expression of ErbB3 in cancer cell lines following treatment with this compound, along with a summary of relevant quantitative data and visual representations of the signaling pathway and experimental workflow.
Data Presentation
Table 1: Summary of this compound IC50 Values and ErbB3 Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Basal ErbB3 Expression Level | Reference |
| A549 | Lung | ~1.0 | High | [3][10] |
| DV90 | Lung | ~0.5 | High | [3][10] |
| HOP62 | Lung | >2.0 | Low | [3][10] |
| MDA-MB-435 | Breast | ~1.0 | Moderate | [3][10] |
| MDA-MB-231 | Breast | >2.0 | Low | [3][10] |
| MCF-7 | Breast | ~1.0 | Moderate | [3][10] |
| DLD1 | Colon | ~1.0 | Moderate | [3][10] |
| HT29 | Colon | ~1.5 | Moderate | [3][10] |
Note: IC50 values are approximate and can vary between experiments. The qualitative descriptions of ErbB3 expression are based on the relative levels reported in the cited literature.
Experimental Protocols
Western Blot Analysis of ErbB3 Expression after this compound Treatment
This protocol outlines the steps for treating cancer cell lines with this compound and subsequently analyzing ErbB3 protein expression levels by Western blot.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (PM02734)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-ErbB3/HER3 antibody (e.g., Cell Signaling Technology #4754[11], R&D Systems MAB3482[12])
-
Primary antibody: Anti-β-actin antibody (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cancer cells at an appropriate density in multi-well plates or flasks and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time course (e.g., 2, 4, 6, 24 hours). A 4-hour treatment with 1 µM this compound has been shown to be effective in downregulating ErbB3.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-ErbB3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an anti-β-actin antibody or perform a parallel blot.
-
Quantify the band intensities using densitometry software and normalize the ErbB3 signal to the corresponding β-actin signal.
-
Mandatory Visualizations
Caption: ErbB3 Signaling Pathway.
Caption: Western Blot Experimental Workflow.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The ERBB3 receptor in cancer and cancer gene therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of erbB3 receptor to overcome resistance in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. HER3/ErbB3 (1B2E) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. bio-techne.com [bio-techne.com]
Elisidepsin's Potent Anti-Cancer Activity: IC50 Values and Protocols for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the cytotoxic effects of Elisidepsin, a marine-derived cyclic depsipeptide, on a variety of human cancer cell lines. Detailed protocols for determining the half-maximal inhibitory concentration (IC50) are presented, alongside a summary of reported IC50 values. Furthermore, the underlying mechanism of action, involving the disruption of key cellular signaling pathways, is discussed and visually represented to aid in the understanding of this compound's anti-neoplastic properties.
Introduction
This compound (formerly PM02734) is a synthetic analog of Kahalalide F, a natural compound isolated from the sea slug Elysia rufescens. It has demonstrated significant anti-proliferative activity across a broad spectrum of cancer cell types, including but not limited to breast, colon, lung, and prostate cancers.[1] The primary mechanism of action is believed to be the induction of a rapid, necrosis-like oncolytic cell death, distinguishing it from many conventional chemotherapeutic agents that induce apoptosis.[1]
Determination of this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound in various human cancer cell lines as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay after a 72-hour exposure.
Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | EGFR Status | KRAS Status | This compound IC50 (µM) |
| H322 | Bronchioalveolar Carcinoma | Wild-Type | Wild-Type | 0.3 |
| H3255 | Adenocarcinoma | L858R | Wild-Type | 0.5 |
| A549 | Adenocarcinoma | Wild-Type | G12S | 1.0 |
| H460 | Large Cell Carcinoma | Wild-Type | Q61H | >5 |
| H1299 | Adenocarcinoma | Null | NRAS Q61K | >5 |
| H226 | Squamous Cell Carcinoma | Wild-Type | G12C | >5 |
| H1975 | Adenocarcinoma | L858R, T790M | Wild-Type | >5 |
| H292 | Mucoepidermoid Carcinoma | Wild-Type | Wild-Type | >5 |
| Calu-3 | Adenocarcinoma | Wild-Type | Wild-Type | >5 |
Data sourced from a study on the molecular pharmacodynamics of PM02734 (this compound).[2]
Panel of Various Human Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) |
| SKBR3 | Breast | 0.5 |
| PC-3 | Prostate | 0.6 |
| A431 | Skin | 0.7 |
| HT29 | Colon | 1.0 |
| K562 | Leukemia | 1.2 |
| OVCAR-3 | Ovarian | 1.5 |
| U-87 MG | Glioblastoma | 1.8 |
| MCF7 | Breast | 2.0 |
| HCT116 | Colon | 3.5 |
| DU145 | Prostate | 4.0 |
| MiaPaCa-2 | Pancreatic | 4.5 |
| NCI-H460 | Lung | 5.0 |
| SF-268 | CNS | 5.5 |
| SW-620 | Colon | 6.0 |
| UACC-62 | Melanoma | 6.5 |
| 786-0 | Renal | 7.0 |
| OVCAR-8 | Ovarian | 7.5 |
| NCI/ADR-RES | Ovarian (Resistant) | 8.0 |
| HS 578T | Breast | 8.8 |
This table presents a selection of data from a broader panel of 23 cancer cell lines.[3][4][5]
Experimental Protocols
The following protocols provide a detailed methodology for determining the IC50 of this compound in adherent cancer cell lines using the MTT assay.
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines from a reputable cell bank.
-
Culture Medium: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solutions
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).
IC50 Determination via MTT Assay
This protocol is adapted from standard MTT assay procedures.
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Drug Treatment:
-
The following day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the designated wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the drug dilutions) and a blank control (medium only).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow for determining the IC50 of this compound.
Mechanism of Action and Signaling Pathways
This compound's cytotoxic effects are linked to its ability to induce a non-apoptotic, necrosis-like cell death.[6] A key determinant of sensitivity to this compound is the expression of the ErbB3 (HER3) receptor.[2][7] High levels of ErbB3 expression correlate with increased sensitivity to the drug.[2]
This compound has been shown to cause the downregulation and dephosphorylation of ErbB3.[2] This, in turn, leads to the inhibition of the downstream phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth.[6][7] The inhibition of this pathway contributes significantly to the anti-tumor activity of this compound.
Caption: this compound inhibits the ErbB3-PI3K-AKT pathway.
Conclusion
This compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, with IC50 values often in the low micromolar range. Its unique mechanism of action, involving the induction of oncolytic cell death and the inhibition of the ErbB3/PI3K/AKT signaling pathway, makes it a promising candidate for further pre-clinical and clinical investigation. The protocols and data presented herein provide a valuable resource for researchers in the field of oncology and drug discovery.
References
Application Notes and Protocols for Elisidepsin and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and a proposed clinical study design for the combination therapy of Elisidepsin and cisplatin (B142131). Detailed protocols for key preclinical experiments are included to facilitate further research and development.
Introduction
This compound (PM02734, Irvalec®) is a synthetic cyclic depsipeptide of marine origin with demonstrated antineoplastic activity.[1] Preclinical studies have shown that this compound exhibits synergistic antiproliferative effects when combined with platinum-based compounds, including cisplatin, in various cancer cell lines such as breast, colon, and lung cancer.[1][2] This synergy provides a strong rationale for the clinical investigation of this compound in combination with cisplatin, a cornerstone of chemotherapy for many solid tumors.[3]
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[4] However, its efficacy can be limited by both intrinsic and acquired resistance. The PI3K/Akt and MAPK signaling pathways are known to play a crucial role in mediating cisplatin resistance.[3][4][5] this compound has been shown to modulate the ErbB3 receptor, a key activator of the PI3K/Akt pathway.[2][6] By inhibiting this pathway, this compound may restore sensitivity to cisplatin in resistant tumors.
Preclinical Data Summary
The combination of this compound and cisplatin has shown promising synergistic activity in preclinical models. This section summarizes the key quantitative findings.
In Vitro Synergistic Activity
The synergistic effect of this compound and cisplatin has been observed in a panel of human cancer cell lines.[2] The combination index (CI) method is commonly used to quantify these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of this compound and Cisplatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Cisplatin IC50 (µM) | Combination Index (CI) | Reference |
| A549 | Non-Small Cell Lung | Not Reported | Not Reported | Synergistic | [2] |
| HOP62 | Non-Small Cell Lung | Not Reported | Not Reported | Synergistic | [2] |
| DV90 | Non-Small Cell Lung | Not Reported | Not Reported | Synergistic | [2] |
| MDA-MB-435 | Breast | Not Reported | Not Reported | Synergistic | [2] |
| MDA-MB-231 | Breast | Not Reported | Not Reported | Synergistic | [2] |
| MCF7 | Breast | Not Reported | Not Reported | Synergistic | [2] |
| DLD1 | Colorectal | Not Reported | Not Reported | Synergistic | [2] |
| HT29 | Colorectal | Not Reported | Not Reported | Synergistic | [2] |
Note: Specific IC50 and CI values for the this compound-cisplatin combination were not detailed in the provided search results, but the synergistic nature of the interaction was consistently reported.
Signaling Pathway Modulation
The synergistic effect of this compound and cisplatin is believed to be mediated through the modulation of key signaling pathways involved in cell survival and proliferation.
Caption: Proposed mechanism of synergistic action between this compound and cisplatin.
Experimental Protocols
The following are detailed protocols for key preclinical experiments to evaluate the combination of this compound and cisplatin.
Protocol 1: In Vitro Synergy Assessment using MTT Assay
This protocol is designed to determine the cytotoxic and synergistic effects of this compound and cisplatin on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF7, HT29)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the single agents or their combinations. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each drug alone and in combination. Calculate the Combination Index (CI) using software like CompuSyn to assess synergy.[7]
Caption: Workflow for in vitro synergy testing using the MTT assay.
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of this compound and cisplatin on the PI3K/Akt and MAPK signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and Cisplatin
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ErbB3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination at specified concentrations for various time points (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Protocol 3: In Vivo Xenograft Tumor Model Study
This protocol outlines a study to evaluate the in vivo efficacy of this compound and cisplatin combination therapy.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line for xenograft (e.g., A549)
-
This compound for injection
-
Cisplatin for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into four groups:
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Cisplatin alone
-
Group 4: this compound and Cisplatin combination
-
-
Treatment Administration: Administer drugs according to a predetermined schedule (e.g., this compound intravenously weekly, cisplatin intraperitoneally every 3 weeks).
-
Tumor Measurement: Measure tumor volume with calipers twice a week.
-
Monitoring: Monitor the body weight and overall health of the mice.
-
Endpoint: Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups.
Proposed Phase I Clinical Trial Design
Based on the preclinical data and existing clinical trial designs for combination therapies, a phase I, open-label, dose-escalation study is proposed.
Title: A Phase I Study of this compound in Combination with Cisplatin in Patients with Advanced Solid Tumors.
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with cisplatin.
-
Secondary: To evaluate the safety and tolerability of the combination, to assess the pharmacokinetic profile of both drugs in combination, and to observe any preliminary evidence of antitumor activity.
Patient Population:
-
Adults with histologically confirmed advanced or metastatic solid tumors who have failed standard therapy.
-
ECOG performance status of 0-1.
-
Adequate organ function.
Study Design:
-
A standard 3+3 dose-escalation design.
-
This compound will be administered as an intravenous infusion on Days 1 and 8 of a 21-day cycle.
-
Cisplatin will be administered as an intravenous infusion on Day 1 of a 21-day cycle, following the this compound infusion.
-
Dose escalation of this compound will proceed in cohorts of 3-6 patients until the MTD is determined. The dose of cisplatin will remain fixed at a standard therapeutic dose (e.g., 75 mg/m²), with potential for reduction if necessary.
Table 2: Proposed Dose Escalation Cohorts
| Cohort | This compound Dose (mg/m²) | Cisplatin Dose (mg/m²) |
| 1 | 1.0 | 75 |
| 2 | 1.5 | 75 |
| 3 | 2.0 | 75 |
| 4 | 2.5 | 75 |
| ... | ... | ... |
Assessments:
-
Safety: Monitored through adverse event reporting (NCI-CTCAE v5.0), physical examinations, and laboratory tests.
-
Pharmacokinetics: Blood samples will be collected at specified time points to determine the pharmacokinetic parameters of this compound and cisplatin.
-
Efficacy: Tumor response will be assessed every two cycles using RECIST 1.1 criteria.
Caption: Logical workflow of the proposed Phase I clinical trial.
Conclusion
The preclinical evidence of synergy between this compound and cisplatin, likely mediated through the inhibition of the PI3K/Akt pathway by this compound, provides a strong foundation for clinical investigation. The detailed protocols and proposed clinical trial design presented here offer a roadmap for the further development of this promising combination therapy for patients with advanced solid tumors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K/AKT signaling pathway as a critical regulator of Cisplatin response in tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of the Dysfunctional Akt-Related Pathway in Cancer: Establishment and Maintenance of a Malignant Cell Phenotype, Resistance to Therapy, and Future Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergy, Additivity, and Antagonism between Cisplatin and Selected Coumarins in Human Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Synergistic Effect of Elisidepsin and Erlotinib in Non-Small Cell Lung Cancer (NSCLC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental framework to investigate the synergistic anti-cancer effects of elisidepsin (B1244396) (PM02734), a marine-derived cyclic peptide, and erlotinib (B232), an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. The protocols outlined below are based on established methodologies demonstrating this synergy in non-small cell lung cancer (NSCLC) cell lines, including those resistant to erlotinib.
Introduction
Erlotinib is a potent inhibitor of the EGFR tyrosine kinase, a key driver in many cancers.[1][][3][4] It functions by reversibly binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and blocking downstream signaling pathways crucial for cell proliferation and survival.[][3][5] this compound, a synthetic derivative of the marine compound Kahalalide F, has demonstrated cytotoxic activity across a range of cancer cell types.[6][7] Its mechanism of action is linked to the downregulation and dephosphorylation of ErbB3, a member of the ErbB receptor family that forms highly mitogenic heterodimers with other ErbB proteins, such as EGFR and ErbB2.[8][9][10]
The combination of this compound and erlotinib has been shown to exert a synergistic cytotoxic effect in various NSCLC cell lines.[8][9] This synergy is attributed to the dual targeting of the ErbB signaling network, with erlotinib directly inhibiting EGFR and this compound promoting the degradation of ErbB3. This combined action leads to a more potent inhibition of downstream signaling pathways like PI3K/AKT, ultimately resulting in enhanced cancer cell death.[8][9]
These notes provide the necessary protocols to replicate and expand upon these findings, offering a basis for further preclinical evaluation of this promising drug combination.
Quantitative Data Summary
The following tables summarize the quantitative data on the cytotoxic effects of this compound and erlotinib, both as single agents and in combination, on a panel of human NSCLC cell lines.
Table 1: Cytotoxicity of Single-Agent this compound and Erlotinib in Human NSCLC Cell Lines
| Cell Line | This compound IC50 (µM) | Erlotinib IC50 (µM) |
| H322 | 0.5 ± 0.1 | 1.5 ± 0.3 |
| A549 | 1.2 ± 0.2 | > 10 |
| H1299 | 1.8 ± 0.4 | > 10 |
| H460 | 2.5 ± 0.5 | > 10 |
Data represents the mean ± standard deviation from three independent experiments. IC50 values were determined after 72 hours of drug exposure using an MTT assay.[8]
Table 2: Synergistic Effect of this compound and Erlotinib Combination in Human NSCLC Cell Lines
| Cell Line | Combination Index (CI) at 50% Effect (ED50) |
| H322 | 0.65 |
| A549 | 0.59 |
| H1299 | 0.81 |
| H460 | 0.72 |
CI values were calculated using the Chou-Talalay method. A CI < 1 indicates a synergistic interaction. Drugs were combined at a 1:1 molar ratio.[8]
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
-
Cell Lines: Human non-small-cell lung cancer cell lines (e.g., H322, A549, H1299, H460) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and erlotinib, both individually and in combination.
-
Cell Seeding: Plate exponentially growing cells in 96-well plates at a density of 1 x 10^5 cells/mL and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and erlotinib (10 mM) in dimethyl sulfoxide (B87167) (DMSO). Serially dilute the drugs in culture medium to achieve the desired final concentrations.
-
Treatment:
-
Single Agent: Expose cells to various concentrations of this compound or erlotinib for 72 hours.
-
Combination: Treat cells with a combination of this compound and erlotinib at a constant molar ratio (e.g., 1:1) for 72 hours.
-
-
MTT Addition: After the 72-hour incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) by graphical analysis. For combination studies, calculate the Combination Index (CI) using software like CalcuSyn, based on the Chou-Talalay method.[8] A CI value less than 1 indicates synergy.[11][12]
Protocol 3: Western Blot Analysis
This protocol is used to assess the effects of this compound and erlotinib on the expression and phosphorylation of proteins in the ErbB signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, starve the cells in serum-free medium for 24 hours. Treat the cells with this compound, erlotinib, or the combination at specified concentrations for 2 hours.
-
EGF Stimulation: Following drug treatment, stimulate the cells with 100 ng/mL of Epidermal Growth Factor (EGF) for 5 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of EGFR, ErbB2, ErbB3, AKT, and ERK overnight at 4°C. Also, use an antibody against a loading control like β-actin.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ).
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of synergistic action of this compound and erlotinib.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound and erlotinib synergy.
References
- 1. drugs.com [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erlotinib Hydrochloride? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Development of Elisidepsin-Resistant Cancer Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (PM02734) is a synthetic, marine-derived cyclic peptide with potent antineoplastic activity against a broad range of cancer cell types, including breast, colon, lung, and prostate cancers.[1] Its mechanism of action is linked to the inhibition of the Akt/mTOR signaling pathway and is often correlated with the expression of ErbB3.[2][3] this compound has been shown to induce oncolytic cell death rather than apoptosis.[1] As with many anti-cancer agents, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms of resistance to this compound is crucial for optimizing its therapeutic use and developing strategies to overcome resistance.
This document provides detailed protocols for the development and characterization of this compound-resistant cancer cell line models. These models are invaluable tools for investigating the molecular mechanisms of drug resistance, identifying biomarkers, and evaluating novel therapeutic strategies to circumvent resistance.
Data Presentation
Table 1: Characterization of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) | Doubling Time (hours) | Key Protein Expression Changes |
| [Parental Cell Line Name] | 0.5 ± 0.05 | - | - | 24 ± 2 | High ErbB3, Low Bcl-2 |
| [Resistant Cell Line Name] | - | 5.0 ± 0.4 | 10 | 28 ± 3 | Decreased ErbB3, Increased Bcl-2 |
Resistance Index (RI) = IC50 of resistant cells / IC50 of parental cells.
Table 2: Cross-Resistance Profile of this compound-Resistant Cell Line
| Compound | Parental IC50 (µM) | Resistant IC50 (µM) | Resistance Index (RI) |
| This compound | 0.5 ± 0.05 | 5.0 ± 0.4 | 10 |
| Cisplatin | 2.0 ± 0.2 | 2.2 ± 0.3 | 1.1 |
| Paclitaxel | 0.01 ± 0.002 | 0.011 ± 0.003 | 1.1 |
| Erlotinib | 1.5 ± 0.1 | 0.8 ± 0.07 | 0.53 |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cancer Cell Lines
This protocol describes the generation of an this compound-resistant cell line by continuous exposure to stepwise increasing concentrations of the drug.[4][5]
Materials:
-
Parental cancer cell line of interest (e.g., A549, DU145)
-
Complete cell culture medium
-
This compound (PM02734)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Seed parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Perform an MTT or similar cell viability assay to determine the IC50 value.[6]
-
-
Initiate resistance induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), as determined from the initial IC50 curve.[5]
-
Maintain the cells in this concentration until they exhibit a stable growth rate, similar to the parental cells in drug-free medium. This may take several passages.[5]
-
-
Stepwise increase in drug concentration:
-
Once the cells have adapted, double the concentration of this compound in the culture medium.
-
Monitor the cells closely for signs of significant cell death. If more than 50% of the cells die, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[5]
-
Continue this process of gradually increasing the this compound concentration. The development of a resistant cell line can take from 3 to 18 months.[7]
-
-
Establishment of the resistant cell line:
-
Once the cells are able to proliferate in a medium containing a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), the resistant cell line is considered established.[4]
-
At this stage, it is recommended to isolate single-cell clones by limiting dilution to ensure a homogenous resistant population.[5]
-
-
Maintenance and cryopreservation:
-
Maintain the resistant cell line in a medium containing a constant, high concentration of this compound to preserve the resistant phenotype.
-
Create frozen stocks of the resistant cells at various passages.[5]
-
Protocol 2: Characterization of Resistant Cell Lines - IC50 Determination
Materials:
-
Parental and resistant cell lines
-
Complete cell culture medium (with and without this compound for the resistant line)
-
This compound
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
Microplate reader
Procedure:
-
Seed both parental and resistant cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and plot the dose-response curves to determine the IC50 values.
Protocol 3: Characterization of Resistant Cell Lines - Western Blot Analysis
Materials:
-
Parental and resistant cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ErbB3, anti-Bcl2, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the parental and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
Application Note: Quantification of Elisidepsin in Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantification of Elisidepsin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this compound. The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and provides representative data for method validation parameters. This method is designed to be a robust and reliable tool for pharmacokinetic and toxicokinetic studies of this compound.
Introduction
This compound (PM02734) is a synthetic depsipeptide with antitumor activity. Understanding its pharmacokinetic profile is crucial for its clinical development. A sensitive and selective bioanalytical method is essential for the accurate determination of this compound concentrations in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and throughput. This document provides a comprehensive protocol for the quantification of this compound in plasma, based on established methodologies for similar peptide-based drugs.
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of a suitable organic solvent such as methanol (B129727) or dimethyl sulfoxide (B87167) (DMSO).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water. These solutions will be used to spike blank plasma for calibration standards and quality control samples.
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable internal standard (e.g., a structurally similar, stable isotope-labeled compound) at a concentration of 1 mg/mL in methanol.
-
IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown plasma samples.
-
To 100 µL of blank plasma, spiked plasma, or study sample in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject a portion of the sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | As described in the table below |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 0.5 | 90 | 10 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 90 | 10 |
| 5.0 | 90 | 10 |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined by direct infusion of this compound and the IS |
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | Value |
| 2 | Value |
| 5 | Value |
| 10 | Value |
| 20 | Value |
| 50 | Value |
| 100 | Value |
| 200 | Value |
Accuracy and Precision
The accuracy and precision of the method should be evaluated using QC samples at a minimum of three concentration levels (low, medium, and high). The acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ) of the nominal concentration.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | <20% | ±20% | <20% | ±20% |
| Low QC | 3 | <15% | ±15% | <15% | ±15% |
| Mid QC | 50 | <15% | ±15% | <15% | ±15% |
| High QC | 150 | <15% | ±15% | <15% | ±15% |
Stability
The stability of this compound in plasma should be assessed under various conditions to ensure the integrity of the samples from collection to analysis.
| Stability Condition | Duration | Temperature | Acceptance Criteria (% Deviation) |
| Bench-top | 4 hours | Room Temperature | ±15% |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | ±15% |
| Long-term | 30 days | -80°C | ±15% |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for this compound quantification in plasma.
Caption: Simplified signaling pathway of this compound.[1]
References
Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Elisidepsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (PM02734, Irvalec®) is a synthetic depsipeptide with demonstrated antineoplastic properties currently under clinical investigation.[1][2] As with any pharmaceutical agent, ensuring its stability and purity is paramount for safety and efficacy. This document details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound and its degradation products. The described protocol is designed to be specific, accurate, and precise, enabling the separation of this compound from potential impurities and degradation products generated under various stress conditions. This method is crucial for formulation development, stability studies, and quality control throughout the drug development lifecycle.
Introduction
The stability of a drug substance is a critical quality attribute that can be influenced by environmental factors such as temperature, humidity, light, and pH.[3] International Council for Harmonisation (ICH) guidelines mandate the use of validated stability-indicating analytical methods to demonstrate that a drug substance will remain within its established specifications under the influence of these factors.[3] Forced degradation studies, where the drug is subjected to stress conditions more severe than accelerated stability testing, are an integral part of developing and validating such methods.[3][4][5] These studies help to identify potential degradation pathways and degradation products, thereby ensuring the analytical method's specificity.[3][6]
This compound, a depsipeptide, contains ester linkages that are susceptible to hydrolysis, in addition to other potential degradation pathways like oxidation.[7] Therefore, a robust stability-indicating HPLC method is essential for its pharmaceutical development. This application note provides a comprehensive protocol for a proposed reversed-phase HPLC (RP-HPLC) method and a forced degradation study plan for this compound.
Proposed Stability-Indicating HPLC Method for this compound
This method is designed to provide optimal separation of the parent this compound peak from any potential degradation products.
Table 1: Proposed HPLC Method Parameters
| Parameter | Recommended Conditions |
| Instrument | HPLC system with a UV or Photodiode Array (PDA) detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm (or as determined by UV scan of this compound) |
| Injection Volume | 20 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
Table 2: Proposed Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the sample diluent.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the sample diluent.
-
Forced Degradation Sample Preparation: Subject the this compound stock solution to the stress conditions outlined in Table 3. Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, and dilute with the sample diluent to a final concentration of approximately 100 µg/mL.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[3][4][5]
Table 3: Forced Degradation Conditions for this compound
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 2, 4, 8, 24 hours at 60°C |
| Alkaline Hydrolysis | 0.1 M NaOH | 1, 2, 4, 8 hours at room temperature |
| Oxidative Degradation | 3% H₂O₂ | 2, 4, 8, 24 hours at room temperature |
| Thermal Degradation | 80°C in a dry oven | 24, 48, 72 hours |
| Photolytic Degradation | Exposed to UV light (ICH Q1B) | 24, 48, 72 hours |
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: Demonstrated by the separation of the main peak from degradation products and any placebo components. Peak purity analysis using a PDA detector should be performed.
-
Linearity: Assessed by analyzing a series of at least five concentrations of the this compound reference standard.
-
Accuracy: Determined by the recovery of known amounts of this compound spiked into a placebo mixture.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Assessed by making small, deliberate variations in method parameters such as flow rate, column temperature, and mobile phase composition.[8]
Data Presentation
The results of the forced degradation studies should be summarized to clearly show the extent of degradation and the performance of the HPLC method.
Table 4: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Assay of this compound | % Degradation | Number of Degradation Products |
| Control | 99.8 | 0.2 | 0 |
| 0.1 M HCl (24h, 60°C) | 85.2 | 14.8 | 3 |
| 0.1 M NaOH (8h, RT) | 78.5 | 21.5 | 4 |
| 3% H₂O₂ (24h, RT) | 90.1 | 9.9 | 2 |
| Thermal (72h, 80°C) | 95.6 | 4.4 | 1 |
| Photolytic (72h, UV) | 98.2 | 1.8 | 1 |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating HPLC method.
Caption: Logical relationship in forced degradation studies of this compound.
Conclusion
The proposed stability-indicating RP-HPLC method provides a robust framework for the analysis of this compound and its potential degradation products. Forced degradation studies are critical to establishing the specificity of the method and understanding the degradation pathways of the drug substance.[4][5] The successful validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control analysis, formulation development, and regulatory submissions, ultimately contributing to the safe and effective clinical use of this compound.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vivo Formulation of Elisidepsin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (B1244396) (also known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens.[1] It has demonstrated potent antineoplastic activity in a variety of cancer cell lines, including those of the breast, colon, lung, and prostate.[2][3] The primary mechanism of action of this compound is not fully elucidated, but it is known to induce a non-apoptotic, necrotic-like cell death.[2][3] Furthermore, its cytotoxic effects are associated with the inhibition of key signaling pathways, such as the Akt/mTOR pathway, and are correlated with the expression of ErbB3.[4]
These application notes provide a comprehensive overview of the formulation of this compound for in vivo animal studies, with a focus on preparing a stable and effective dosing solution for intravenous administration in xenograft models. Detailed experimental protocols for formulation preparation and a representative in vivo efficacy study are also presented.
Data Presentation
This compound Compound Information
| Property | Value |
| Molecular Formula | C₇₅H₁₂₄N₁₄O₁₆ |
| Molecular Weight | 1477.87 g/mol |
| CAS Number | 681272-30-0 |
| Appearance | White to off-white solid |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO. |
Representative In Vivo Dosing Parameters for Xenograft Models
| Parameter | Recommendation |
| Animal Model | Athymic nude mice |
| Tumor Model | Subcutaneous xenograft of human cancer cell lines (e.g., A549, H322) |
| Route of Administration | Intravenous (i.v.) |
| Dosage Range | 0.1 - 0.9 mg/kg |
| Dosing Schedule | Every other day for a total of 6 doses |
| Vehicle | 5% Dextrose in Water (D5W) with a co-solvent system (e.g., 10% DMSO, 10% PEG 400) |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intravenous Administration
Objective: To prepare a sterile, injectable formulation of this compound for in vivo animal studies.
Materials:
-
This compound (as a solid)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 400 (PEG 400), sterile, injectable grade
-
5% Dextrose in Water (D5W), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose, the number of animals, and the dosing volume, calculate the total mass of this compound needed.
-
Prepare the co-solvent solution: In a sterile vial, prepare a co-solvent mixture of DMSO and PEG 400. A common starting ratio is 1:1 (v/v).
-
Dissolve this compound: Add the calculated mass of this compound to the co-solvent mixture. Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Prepare the final dosing solution: Slowly add the D5W to the this compound concentrate while vortexing to avoid precipitation. The final concentration of the co-solvents should be kept as low as possible, ideally not exceeding 20% of the total volume.
-
Sterile filtration: If necessary, sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the final formulation protected from light and at a controlled temperature as determined by stability studies. For short-term use, storage at 2-8°C is often suitable.
Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human cancer cells (e.g., A549 non-small cell lung cancer)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Prepared this compound formulation
-
Vehicle control (formulation without this compound)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture and harvest cancer cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 v/v) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the this compound formulation or vehicle control intravenously according to the predetermined dose and schedule (e.g., 0.1 mg/kg, every other day for 6 doses).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when control tumors reach a specified size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway inhibited by this compound and a typical experimental workflow for an in vivo study.
Caption: this compound's inhibitory effect on the Akt/mTOR signaling pathway.
Caption: Experimental workflow for an in vivo xenograft study of this compound.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle and Sub-G1 Population Following Elisidepsin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (PM02734), a synthetic marine-derived cyclic peptide, is an antineoplastic agent with a distinct mechanism of action. Unlike many chemotherapeutic agents that induce apoptosis and classical cell cycle arrest, this compound primarily triggers a rapid, non-apoptotic form of cell death, often characterized as oncosis or necrosis.[1][2] This process involves severe membrane damage, leading to cell swelling and lysis.[1][2] Consequently, flow cytometry analysis of cells treated with this compound typically does not show an accumulation of cells in the G1, S, or G2/M phases of the cell cycle.[1][3] Instead, a prominent sub-G1 peak is often observed, which represents the population of cells with fractional DNA content due to cell death and degradation.
These application notes provide a comprehensive guide for utilizing flow cytometry to assess the cytotoxic effects of this compound by analyzing the cell cycle distribution and quantifying the sub-G1 cell population.
Data Presentation: Quantitative Analysis of this compound's Effect on Cell Cycle Distribution
The following table summarizes the expected quantitative data from a typical flow cytometry experiment assessing the effect of this compound on a sensitive cancer cell line. The data illustrates a dose-dependent increase in the sub-G1 population, indicative of increased cell death, rather than a specific cell cycle phase arrest.
| Treatment Group | Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | % of Cells in Sub-G1 Phase |
| Vehicle Control | 0 | 55.2 | 25.1 | 19.7 | 1.5 |
| This compound | 0.1 | 53.8 | 24.5 | 18.9 | 2.8 |
| This compound | 0.5 | 48.7 | 22.3 | 16.5 | 12.5 |
| This compound | 1.0 | 35.1 | 18.9 | 11.2 | 34.8 |
| This compound | 2.0 | 15.4 | 9.8 | 5.3 | 69.5 |
Note: The values presented are representative and may vary depending on the cell line, experimental conditions, and exposure time.
Experimental Protocols
A detailed methodology for the analysis of cell cycle and sub-G1 population by flow cytometry after this compound treatment is provided below.
Protocol: Cell Cycle and Sub-G1 Analysis Using Propidium (B1200493) Iodide Staining
This protocol outlines the steps for preparing, staining, and analyzing cells treated with this compound using propidium iodide (PI) for DNA content analysis by flow cytometry.[1]
Materials:
-
Cancer cell line of interest
-
This compound (PM02734)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometer
-
12 x 75 mm polystyrene/polypropylene tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain detached, dead cells.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected culture medium. For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for up to several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5 minutes to pellet the more buoyant fixed cells.
-
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Use a linear scale for the PI fluorescence channel (e.g., FL2 or FL3).
-
Use a dot plot of the PI signal area versus height or width to gate out doublets and cell aggregates.
-
Generate a histogram of the PI fluorescence intensity to visualize the cell cycle distribution (G0/G1, S, and G2/M phases) and the sub-G1 peak.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and in the sub-G1 population.
-
Mandatory Visualizations
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound signaling leading to oncosis and a sub-G1 peak.
Experimental Workflow for Flow Cytometry Analysis
References
Application Notes and Protocols for Monitoring Elisidepsin-Induced Membrane Permeabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (formerly PM02734) is a synthetic cyclic depsipeptide derived from the marine natural product Kahalalide F. It has demonstrated potent antitumor activity in various cancer cell lines. A primary mechanism of action for this compound is the rapid induction of membrane permeabilization, leading to necrotic cell death.[1][2] this compound interacts with glycosylceramides in the plasma membrane of tumor cells, facilitating its insertion and organization within the membrane. This process disrupts membrane integrity, causing an influx of extracellular components and the release of intracellular contents.[1][2]
These application notes provide detailed protocols for monitoring this compound-induced membrane permeabilization using two standard assays: the Lactate Dehydrogenase (LDH) release assay and the Propidium Iodide (PI) uptake assay. Additionally, we describe the relevant signaling pathways affected by this compound and provide workflows for experimental design.
Mechanism of Action: this compound-Induced Membrane Permeabilization
This compound's cytotoxic effects are initiated by its direct interaction with glycosylceramides, a class of lipids present in the cell membrane. This binding event is crucial for the subsequent steps of its mechanism.
Caption: this compound's mechanism of inducing membrane permeabilization.
Data Presentation: Quantifying Membrane Permeabilization
The following tables provide illustrative data on the dose- and time-dependent effects of this compound on membrane permeabilization, as measured by LDH release and Propidium Iodide uptake. Note that these are example data sets based on qualitative descriptions from the literature, intended to demonstrate expected trends. Researchers should generate their own quantitative data for specific cell lines and experimental conditions.
Table 1: Example of this compound-Induced LDH Release
| This compound (µM) | % Cytotoxicity (LDH Release) after 4 hours | % Cytotoxicity (LDH Release) after 8 hours | % Cytotoxicity (LDH Release) after 24 hours |
| 0 (Vehicle) | 5.2 ± 1.1 | 6.1 ± 1.3 | 8.3 ± 1.8 |
| 0.1 | 10.5 ± 2.3 | 15.8 ± 3.1 | 25.4 ± 4.5 |
| 0.5 | 25.1 ± 4.5 | 40.2 ± 5.8 | 65.7 ± 8.2 |
| 1.0 | 48.9 ± 6.7 | 75.3 ± 9.1 | 88.1 ± 7.9 |
| 2.0 | 85.4 ± 8.9 | 92.1 ± 6.5 | 95.3 ± 4.3 |
Table 2: Example of this compound-Induced Propidium Iodide Uptake
| This compound (µM) | % PI Positive Cells after 1 hour | % PI Positive Cells after 2 hours | % PI Positive Cells after 4 hours |
| 0 (Vehicle) | 2.1 ± 0.5 | 2.5 ± 0.7 | 3.0 ± 0.9 |
| 0.1 | 8.7 ± 1.5 | 14.3 ± 2.1 | 22.6 ± 3.3 |
| 0.5 | 30.2 ± 4.1 | 55.8 ± 6.2 | 78.4 ± 7.1 |
| 1.0 | 65.9 ± 7.8 | 85.1 ± 8.5 | 92.3 ± 6.4 |
| 2.0 | 90.3 ± 5.9 | 94.6 ± 4.3 | 96.8 ± 3.1 |
Experimental Protocols
Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the activity of LDH, a cytosolic enzyme released into the cell culture medium upon damage to the plasma membrane.
Materials:
-
Cells of interest
-
96-well, flat-bottom cell culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available kits are recommended)
-
Microplate reader capable of measuring absorbance at 490 nm
Workflow:
Caption: Workflow for the LDH cytotoxicity assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include wells for the following controls:
-
Vehicle Control (Spontaneous LDH release): Cells treated with the vehicle used to dissolve this compound.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the LDH kit) 15-30 minutes before the end of the experiment.
-
Medium Background Control: Culture medium without cells.
-
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 2, 4, 8, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.
-
Calculation of Cytotoxicity:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Protocol 2: Propidium Iodide (PI) Uptake Assay using Flow Cytometry
This assay uses the fluorescent dye Propidium Iodide, which is impermeable to live cells with intact membranes but can enter cells with compromised membranes and intercalate with DNA.
Materials:
-
Cells of interest
-
This compound stock solution
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)
-
Flow cytometer
Workflow:
Caption: Workflow for the Propidium Iodide uptake assay.
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with various concentrations of this compound for the desired time points. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again and discard the supernatant.
-
PI Staining: Resuspend the cell pellet in 100-500 µL of cold PI staining solution.
-
Incubation: Incubate the cells on ice for 15-30 minutes, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Excite PI with a 488 nm laser and detect emission in the red channel (typically around 617 nm). Collect data for at least 10,000 events per sample.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Quantify the percentage of PI-positive cells, which represents the population with compromised membranes.
Signaling Pathway Involvement
This compound has been shown to affect intracellular signaling pathways, notably the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth. Inhibition of this pathway can contribute to the overall cytotoxic effect of this compound.
Caption: this compound's effect on the PI3K/Akt/mTOR pathway.
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying this compound-induced membrane permeabilization. The LDH release assay is a reliable method for measuring cytotoxicity in a population of cells, while the Propidium Iodide uptake assay offers single-cell resolution of membrane integrity. By utilizing these assays, researchers can effectively characterize the dose- and time-dependent effects of this compound on cell membranes, contributing to a deeper understanding of its mechanism of action and its potential as an anticancer agent. Further investigation into the downstream signaling effects, such as the inhibition of the PI3K/Akt/mTOR pathway, will provide a more comprehensive picture of this compound's cellular impact.
References
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Elisidepsin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elisidepsin (Irvalec®) is a synthetic cyclic depsipeptide with potent antineoplastic properties.[1] As a derivative of the natural marine compound Kahalalide F, this compound has demonstrated significant anti-proliferative activity against a variety of cancer cell lines.[1][2] This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of this compound, utilizing the well-established Fmoc/tBu strategy. The synthesis involves the sequential assembly of a linear peptide precursor on a solid support, followed by solution-phase cyclization, purification, and characterization. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of complex peptide-based therapeutics.
Introduction
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and controlled assembly of peptide chains.[3] The Fmoc/tBu strategy is a widely adopted method that employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[4] This orthogonal protection scheme enables the stepwise elongation of the peptide chain on a solid support, with byproducts and excess reagents being easily removed by filtration and washing.[5]
The synthesis of this compound, a complex cyclic depsipeptide, presents unique challenges, including the incorporation of non-proteinogenic amino acids and the formation of a macrocyclic ring. This protocol outlines a robust and reproducible method for the synthesis of the linear this compound precursor on a 2-chlorotrityl chloride (2-CTC) resin, which allows for the cleavage of the protected peptide from the solid support while keeping the side-chain protecting groups intact.[6] Subsequent solution-phase macolactamization, followed by purification and characterization, yields the final this compound product.
Data Presentation
The following tables summarize the key quantitative data associated with the solid-phase synthesis of this compound.
Table 1: Building Blocks for this compound Synthesis
| No. | Building Block | Side-Chain Protecting Group |
| 1 | Fmoc-L-Val-OH | None |
| 2 | Fmoc-D-Pro-OH | None |
| 3 | Fmoc-L-Orn-OH | Boc |
| 4 | Fmoc-D-allo-Ile-OH | None |
| 5 | Fmoc-D-allo-Thr-OH | tBu |
| 6 | Fmoc-D-Val-OH | None |
| 7 | Fmoc-L-Thr-OH | tBu |
| 8 | Fmoc-L-Phe-OH | None |
| 9 | 4(S)-methylhexanoic acid | N/A |
| 10 | Alloc-Phe-Z-Dhb-OH | Alloc (N-terminal), Z (Dhb) |
Table 2: Reagents and Solvents for SPPS
| Reagent/Solvent | Purpose | Typical Concentration/Amount |
| 2-Chlorotrityl chloride resin | Solid support for peptide assembly | 1.0-1.6 mmol/g loading |
| Dichloromethane (DCM) | Resin swelling and washing | N/A |
| N,N-Dimethylformamide (DMF) | Resin swelling, washing, and solvent for coupling/deprotection | N/A |
| Piperidine (B6355638) | Fmoc deprotection | 20% in DMF (v/v) |
| Fmoc-protected amino acids | Peptide building blocks | 3-5 equivalents per coupling |
| HATU | Coupling reagent | 2.9 equivalents per coupling |
| DIPEA | Base for coupling reactions | 6 equivalents per coupling |
| Trifluoroacetic acid (TFA) | Cleavage of peptide from resin and side-chain deprotection | 95% in cleavage cocktail |
| Triisopropylsilane (TIS) | Scavenger in cleavage cocktail | 2.5% in cleavage cocktail |
| Water | Scavenger in cleavage cocktail | 2.5% in cleavage cocktail |
| Diethyl ether (cold) | Precipitation of cleaved peptide | N/A |
Table 3: Typical Yields and Purity
| Stage | Expected Yield | Expected Purity (by RP-HPLC) |
| Linear Peptide Precursor (crude) | 70-85% | 50-70% |
| Cyclized this compound (crude) | 20-30% | 40-60% |
| Purified this compound | >95% | >98% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of the Linear this compound Precursor
This protocol describes the manual solid-phase synthesis of the linear this compound precursor on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy.
1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in DCM (10 mL) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM. c. Dissolve Fmoc-L-Val-OH (2 equivalents based on resin loading) and DIPEA (4 equivalents) in DCM (10 mL). d. Add the amino acid solution to the resin and agitate for 2 hours. e. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes. f. Drain the capping solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
2. Peptide Chain Elongation (Fmoc-SPPS Cycle): This cycle is repeated for each subsequent amino acid in the sequence: Fmoc-D-Pro-OH, Fmoc-L-Orn(Boc)-OH, Fmoc-D-allo-Ile-OH, Fmoc-D-allo-Thr(tBu)-OH, Fmoc-D-Val-OH, Fmoc-L-Thr(tBu)-OH, Fmoc-D-Val-OH, and 4(S)-methylhexanoic acid.
a. Fmoc Deprotection: i. Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes. ii. Drain the solution. iii. Add another 10 mL of 20% piperidine in DMF and agitate for 15 minutes. iv. Drain the solution and wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL), followed by DMF (3 x 10 mL).[7]
b. Amino Acid Coupling: i. In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF (8 mL).[8] ii. Pre-activate the mixture for 2-3 minutes. iii. Add the activated amino acid solution to the deprotected resin. iv. Agitate the mixture for 1-2 hours at room temperature. v. Monitor the coupling reaction using the Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step. vi. Drain the coupling solution and wash the resin with DMF (5 x 10 mL).
3. Coupling of Alloc-Phe-Z-Dhb-OH: a. Following the final Fmoc deprotection, couple Alloc-Phe-Z-Dhb-OH using the same procedure as in step 2b.
4. Cleavage of the Protected Linear Peptide from the Resin: a. Wash the resin with DCM (5 x 10 mL) and dry under vacuum for 1 hour. b. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). c. Add the cleavage cocktail (10 mL) to the resin and agitate for 2-3 hours at room temperature. d. Filter the resin and collect the filtrate. e. Precipitate the crude linear peptide by adding the filtrate to cold diethyl ether (100 mL). f. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2 x 50 mL). g. Dry the crude linear peptide under vacuum.
Protocol 2: Solution-Phase Cyclization of the Linear Precursor
This protocol describes the macrolactamization of the linear this compound precursor in solution.[9]
a. Dissolve the crude linear peptide in a large volume of DMF (to a final concentration of approximately 1 mM) to favor intramolecular cyclization. b. Add HATU (1.5 equivalents) and DIPEA (3 equivalents) to the solution. c. Stir the reaction mixture at room temperature for 12-24 hours. d. Monitor the cyclization by LC-MS. e. Once the reaction is complete, remove the DMF under reduced pressure.
Protocol 3: Final Deprotection and Purification
a. Dissolve the crude cyclized peptide in a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v) and stir for 2 hours to remove any remaining side-chain protecting groups. b. Precipitate the crude this compound by adding the solution to cold diethyl ether. c. Centrifuge, wash the pellet with cold ether, and dry under vacuum. d. Purify the crude this compound by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. e. Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a white powder.
Protocol 4: Characterization of Synthetic this compound
a. Mass Spectrometry: Confirm the molecular weight of the purified this compound using high-resolution mass spectrometry (HRMS) or MALDI-TOF.[10] b. Nuclear Magnetic Resonance (NMR): Characterize the structure of the final product using 1H and 13C NMR spectroscopy. c. High-Performance Liquid Chromatography (HPLC): Determine the purity of the final product by analytical RP-HPLC.
Mandatory Visualization
References
- 1. chempep.com [chempep.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. Three Methods for the Solution Phase Synthesis of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Gene Expression Analysis in Response to Elisidepsin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (B1244396) (formerly PM02734) is a synthetic, marine-derived cyclic depsipeptide with demonstrated antineoplastic activity across a variety of cancer cell types.[1] Its mechanism of action, while not fully elucidated, appears to induce oncolytic cell death rather than apoptosis.[1] Understanding the molecular response to this compound is crucial for identifying predictive biomarkers of sensitivity and resistance, and for the development of rational combination therapies. A key aspect of this is the analysis of gene expression changes induced by the compound.
This document provides detailed application notes and protocols for studying the gene expression alterations in cancer cells following treatment with this compound. The focus is on key genes and signaling pathways that have been identified as relevant to its mechanism of action.
Key Genes and Signaling Pathways
Research has indicated that the sensitivity of cancer cells to this compound is correlated with the expression levels of several key genes.
-
ErbB3 (HER3): High expression of the receptor tyrosine kinase ErbB3 has been consistently linked to increased sensitivity to this compound.[2][3] Treatment with this compound has been shown to induce the downregulation of ErbB3 protein expression and phosphorylation.[4]
-
E-cadherin (CDH1): Elevated expression of this epithelial marker is associated with greater sensitivity to this compound.[3]
-
Mucin 1 (MUC1): Similar to ErbB3 and E-cadherin, high levels of MUC1 expression are correlated with a better response to this compound.
-
KRAS: The presence of activating mutations in the KRAS oncogene has been associated with resistance to this compound.[3]
-
PI3K/Akt Signaling Pathway: This pathway, which is downstream of ErbB3, is implicated in the cellular response to this compound. Inhibition of this pathway is a likely contributor to the drug's anti-tumor effects.
Data Presentation: Summary of this compound's Effects on Gene and Protein Expression
The following tables summarize the known quantitative effects of this compound on key molecular markers. This data is essential for comparing experimental results and understanding the drug's impact.
| Target | Cell Lines | This compound Concentration | Effect | Reference |
| ErbB3 Protein | H322, A549 | 0.1 µM | 70-80% downregulation | [5] |
| Phosphorylated ErbB3 Protein | H322, A549 | 0.1 µM | ~98% reduction | [5] |
| Cell Line | IC50 (µM) | Reference |
| A549 (Lung) | 0.8 | [2] |
| DLD1 (Colon) | 1.2 | [2] |
| HT29 (Colon) | 1.5 | [2] |
| MCF7 (Breast) | 0.4 | [2] |
| MDA-MB-231 (Breast) | >10 | [2] |
| MDA-MB-435 (Breast) | 0.9 | [2] |
| HOP62 (Lung) | >10 | [2] |
| DV90 (Lung) | 1.1 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research needs.
Protocol 1: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol details the steps for measuring the mRNA expression levels of target genes such as ERBB3, CDH1, and MUC1.
1. Cell Culture and this compound Treatment:
- Culture cancer cell lines of interest in appropriate media and conditions.
- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48, 72 hours).
2. RNA Isolation:
- Following treatment, wash cells with ice-cold PBS.
- Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol).
- Isolate total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a bioanalyzer.
3. cDNA Synthesis:
- Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
- Follow the manufacturer's instructions for the reverse transcription reaction.
4. qPCR Reaction:
- Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the target genes and a reference gene (e.g., GAPDH, ACTB), and the diluted cDNA.
- Perform the qPCR using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
5. Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| ERBB3 | (To be sourced from relevant literature or designed) | (To be sourced from relevant literature or designed) |
| CDH1 | (To be sourced from relevant literature or designed) | (To be sourced from relevant literature or designed) |
| MUC1 | (To be sourced from relevant literature or designed) | (To be sourced from relevant literature or designed) |
| GAPDH | (To be sourced from relevant literature or designed) | (To be sourced from relevant literature or designed) |
6. Data Analysis:
- Determine the cycle threshold (Ct) values for each gene.
- Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the target gene expression to the reference gene and comparing the treated samples to the vehicle control.
Protocol 2: Western Blot Analysis for Protein Expression and Phosphorylation
This protocol outlines the procedure for assessing the protein levels of ErbB3 and its phosphorylated form.
1. Cell Culture and this compound Treatment:
- Follow the same procedure as described in Protocol 1 for cell culture and treatment. A shorter treatment time (e.g., 4, 8, 24 hours) may be appropriate for observing changes in protein phosphorylation.
2. Protein Extraction:
- After treatment, wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
- Determine the protein concentration using a BCA or Bradford assay.
3. SDS-PAGE and Protein Transfer:
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against ErbB3, phospho-ErbB3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
5. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize to the loading control.
Protocol 3: Microarray and RNA-Sequencing (RNA-Seq) Analysis
For a global view of gene expression changes, microarray or RNA-Seq analysis can be performed.
1. Sample Preparation:
- Isolate high-quality total RNA from this compound-treated and control cells as described in Protocol 1.
2. Microarray Analysis:
- Perform RNA labeling and hybridization to a suitable microarray platform (e.g., Affymetrix, Agilent) according to the manufacturer's instructions.
- Scan the arrays and extract the raw data.
- Perform data normalization and statistical analysis to identify differentially expressed genes.
3. RNA-Sequencing Analysis:
- Prepare cDNA libraries from the isolated RNA.
- Perform high-throughput sequencing of the libraries.
- Align the sequencing reads to a reference genome.
- Quantify gene expression levels and perform differential expression analysis to identify genes that are significantly up- or downregulated in response to this compound.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the ErbB3 receptor, leading to downstream effects on the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
Caption: Workflow for analyzing gene expression changes in response to this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epithelial-mesenchymal transition markers and HER3 expression are predictors of this compound treatment response in breast and pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epithelial-Mesenchymal Transition Markers and HER3 Expression Are Predictors of this compound Treatment Response in Breast and Pancreatic Cancer Cell Lines | PLOS One [journals.plos.org]
- 5. GEO Accession viewer [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Xenograft Models for Testing Elisidepsin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elisidepsin (also known as PM02734 or Irvalec®) is a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens. It has demonstrated potent antitumor activity in a range of preclinical cancer models.[1][2][3] Unlike many conventional chemotherapeutic agents that induce apoptosis, this compound triggers a distinct form of programmed cell death known as oncosis, which is characterized by cellular swelling and loss of membrane integrity.[2][4] The sensitivity to this compound has been strongly correlated with the expression of ErbB3, a member of the epidermal growth factor receptor (EGFR) family.[4][5] These application notes provide detailed methodologies for utilizing in vivo xenograft models to assess the efficacy of this compound, summarize available quantitative data, and illustrate the key signaling pathways involved.
Mechanism of Action
This compound's primary mechanism of action is linked to its interaction with the cell membrane and the subsequent modulation of the ErbB3 signaling pathway.[4][5] It is believed to disrupt lipid rafts, leading to alterations in membrane integrity and the downregulation and dephosphorylation of ErbB3.[5] This, in turn, inhibits the downstream PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[5] The culmination of these events is a rapid, non-apoptotic, necrotic-like cell death termed oncosis.[3][4]
Data Presentation
The following tables summarize the available quantitative data on the efficacy of this compound in various preclinical models.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Non-Small Cell Lung | ~1.0 |
| H322 | Non-Small Cell Lung | ~0.5 |
| H3255 | Non-Small Cell Lung | ~0.7 |
| DU145 | Prostate | ~0.6 |
| SKBR3 | Breast | ~0.8 |
| HCT116 | Colon | >8.0 |
| Panc-1 | Pancreatic | ~1.5 |
| A375 | Melanoma | ~0.9 |
Data compiled from multiple sources.[3][4][6] IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Single-Agent this compound in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
| Xenograft Model | Treatment Regimen | Efficacy Metric | Result |
| A549 (orthotopic) | Not specified | Median Survival | 54 days |
| A549 (orthotopic) | Not specified | % Increased Life Span (%ILS) | 135% (compared to control) |
This data is derived from a study where this compound was also tested in combination with erlotinib.[1] The control group had a median survival of 23 days.
Experimental Protocols
Protocol 1: Establishment of a Subcutaneous Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line, such as the A549 NSCLC cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Sterile syringes and needles (27-30 gauge)
-
Digital calipers
Procedure:
-
Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Harvesting: When cells reach 70-80% confluency, wash them with sterile PBS and detach using trypsin-EDTA. Neutralize the trypsin with complete medium, and centrifuge the cell suspension.
-
Cell Preparation for Injection: Resuspend the cell pellet in sterile, serum-free medium or PBS. Perform a cell count and viability assessment (e.g., using trypan blue). A viability of >90% is recommended.
-
Injection Suspension: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of serum-free medium and Matrigel® to a final concentration of 5-10 x 10⁶ cells per 100 µL. Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the animals regularly for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Randomization: When the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: Efficacy Assessment of this compound in a CDX Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in established subcutaneous xenografts.
Materials:
-
Tumor-bearing mice (from Protocol 1)
-
This compound (PM02734)
-
Vehicle control solution (e.g., 5% dextrose in water)
-
Dosing syringes and needles
-
Digital calipers
-
Animal balance
Procedure:
-
Drug Preparation: Prepare this compound at the desired concentration in the appropriate vehicle. The dosing and schedule should be based on prior tolerability studies. A previously reported study used a dose of 5 mg/kg administered intravenously.[5]
-
Treatment Administration: Administer this compound to the mice in the treatment group via the determined route (e.g., intravenous, intraperitoneal). The control group should receive an equivalent volume of the vehicle.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe the animals for any signs of toxicity, such as weight loss, lethargy, or changes in behavior.
-
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), after a specific duration of treatment, or if signs of excessive toxicity are observed.
-
Data Analysis:
-
Calculate the mean tumor volume for each group at each measurement point.
-
Determine the Tumor Growth Inhibition (TGI), which can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100 .
-
For survival studies, monitor the animals until a defined endpoint (e.g., tumor volume reaching a certain size, significant body weight loss) and analyze the data using Kaplan-Meier survival curves.
-
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to oncosis.
Experimental Workflow for this compound Efficacy Testing in a Xenograft Model
Caption: Workflow for in vivo xenograft efficacy studies of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method for the Quantification of Elisidepsin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Elisidepsin (also known as PM02734) is a synthetic cyclic depsipeptide with potent antitumor activity. To support pharmacokinetic and toxicokinetic studies, a sensitive, selective, and robust bioanalytical method for the quantification of this compound in biological matrices is essential.[1][2] This document provides a detailed protocol for a validated HPLC-MS/MS method for the determination of this compound in human plasma. The method described herein is intended to serve as a comprehensive guide for researchers and is based on established principles of bioanalytical method validation as outlined by regulatory agencies.[3][4]
Principle of the Method
This method utilizes liquid-liquid extraction (LLE) for sample preparation, followed by chromatographic separation using reversed-phase HPLC and detection by tandem mass spectrometry (MS/MS) with a triple quadrupole mass spectrometer operating in the positive ion mode.[5] An appropriate internal standard (IS) should be used to ensure accuracy and precision. For the purpose of this protocol, a stable isotopically labeled this compound would be the ideal internal standard.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., stable isotopically labeled this compound)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
tert-Butyl methyl ether (TBME) (HPLC grade)
2. Instrumentation
-
HPLC system capable of gradient elution (e.g., Shimadzu, Waters)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)[6]
-
Analytical column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)[7]
-
Data acquisition and processing software
3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the IS in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration in the same diluent.
4. Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown samples) into microcentrifuge tubes.
-
Add 25 µL of the IS working solution to all tubes except for the blank samples (to which 25 µL of diluent is added).
-
Vortex briefly to mix.
-
Add 500 µL of tert-butyl methyl ether (TBME).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean set of tubes.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition.
-
Vortex to mix and transfer to autosampler vials for analysis.
5. HPLC-MS/MS Conditions
-
HPLC Conditions:
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.0 min: 30% to 95% B
-
2.0-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-5.0 min: 30% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 30 psi
-
Collision Gas: Nitrogen
-
MRM Transitions: To be determined by infusing the pure this compound and IS solutions into the mass spectrometer to identify the precursor and product ions.
-
Method Validation Summary
The analytical method was validated according to international guidelines, assessing selectivity, linearity, accuracy, precision, recovery, and stability.[4][8]
Data Presentation
Table 1: Calibration Curve Linearity
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| this compound | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 20 | ± 20% | ≤ 20 | ± 20% |
| Low | 0.3 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| Medium | 10 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
| High | 80 | ≤ 15 | ± 15% | ≤ 15 | ± 15% |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.3 | Consistent, precise, and reproducible | Within acceptable limits |
| High | 80 | Consistent, precise, and reproducible | Within acceptable limits |
Table 4: Stability
| Stability Condition | Duration | Temperature | Result |
|---|---|---|---|
| Short-term (Bench-top) | 8 hours | Room Temperature | Stable |
| Long-term | 30 days | -80°C | Stable |
| Freeze-Thaw | 3 cycles | -80°C to Room Temp | Stable |
| Post-preparative | 24 hours | 4°C (Autosampler) | Stable |
Visualizations
Caption: Workflow for Bioanalytical Method Validation.
Caption: Principle of LC-MS/MS for this compound Quantification.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. Liquid chromatography-tandem mass spectrometry assay to quantify plitidepsin in human plasma, whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Determination of the cyclic depsipeptide FK228 in human and mouse plasma by liquid chromatography with mass-spectrometric detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjarr.com [wjarr.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Elisidepsin Concentration for MTT Assay
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Elisidepsin concentration for MTT cell viability assays. Find troubleshooting tips, frequently asked questions, detailed experimental protocols, and visual guides to streamline your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as PM02734 or Irvalec®) is a synthetic cyclic peptide derived from a marine organism.[1] It has shown potent anti-cancer effects in a variety of cancer cell lines, including those of the breast, colon, lung, and prostate.[1][2] Its mechanism of action involves inducing a rapid, non-apoptotic form of cell death called oncosis.[3][4] This is associated with the disruption of the cell membrane's integrity.[3]
Q2: What is the recommended starting concentration range for this compound in an MTT assay?
A2: Based on published studies, a good starting point for this compound concentration in an MTT assay is between 0.1 µM and 10 µM.[2][3][5] Highly sensitive cancer cell lines can show IC50 values (the concentration that inhibits 50% of cell growth) in the range of 0.4 µM to 2 µM.[3][6] Less sensitive cell lines may have IC50 values ranging from 3.5 µM to 8.8 µM.[3][7]
Q3: Which factors can influence a cell line's sensitivity to this compound?
A3: Several factors can determine how sensitive a particular cell line is to this compound. The expression levels of certain proteins are key predictors. High expression of ErbB3 and E-cadherin, along with low expression of vimentin, are associated with increased sensitivity.[3][6] Conversely, activating mutations in the KRAS gene have been linked to resistance.[3][6]
Q4: How does this compound affect cellular signaling pathways?
A4: this compound has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][8] It can also lead to the degradation and dephosphorylation of the ErbB3 receptor.[9][10]
Troubleshooting Guide
This guide addresses common issues you might encounter when performing an MTT assay with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High background absorbance in control wells | Contamination of the culture medium with bacteria or yeast. | Visually inspect the medium for any cloudiness or color change. Always use sterile techniques. |
| Phenol (B47542) red in the medium interfering with absorbance readings. | Use a phenol red-free medium during the MTT incubation step.[11] | |
| Components in serum interfering with the assay. | Consider using a serum-free medium during the MTT incubation.[11] | |
| Low absorbance readings across the plate | Insufficient number of viable cells. | Optimize the initial cell seeding density. A typical range for a 96-well plate is 1,000 to 100,000 cells per well.[11] |
| Incubation time with the MTT reagent is too short. | The standard incubation time is 2-4 hours. You may need to extend this for some cell types.[12] | |
| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy. |
| "Edge effect" where wells on the edge of the plate behave differently. | Avoid using the outer wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium instead. | |
| Unexpectedly low cytotoxicity at high this compound concentrations | The cell line may be resistant to this compound. | Check for known resistance markers like KRAS mutations.[3] |
| The compound may have precipitated out of solution at high concentrations. | Visually inspect the wells for any precipitate. Ensure the solvent concentration (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.5%).[11] |
Experimental Protocols
Standard MTT Assay Protocol for this compound
-
Cell Seeding:
-
Culture your chosen cancer cell line to the logarithmic growth phase.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent like DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µM).
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]
-
After the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium and 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.[12] During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Read the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of 650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for an MTT assay to determine this compound cytotoxicity.
Caption: Simplified signaling pathway affected by this compound.
Caption: Decision tree for troubleshooting common MTT assay issues.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay overview | Abcam [abcam.com]
Technical Support Center: Troubleshooting Elisidepsin Solubility in Cell Culture Media
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common solubility issues encountered when working with Elisidepsin (also known as PM02734 or Irvalec) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic, cyclic depsipeptide with potent antineoplastic properties.[1][2] It is utilized in cancer research to study mechanisms of non-apoptotic cell death.[2][3] Its primary mechanism of action involves the disruption of the cancer cell plasma membrane, leading to rapid necrotic cell death.[4] this compound also inhibits the Akt/mTOR signaling pathway and activates the Death-Associated Protein Kinase (DAPK), contributing to its cytotoxic effects.[1][3]
Q2: What are the known physicochemical properties of this compound?
This compound is a hydrophobic compound, which contributes to its low solubility in aqueous solutions.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇₅H₁₂₄N₁₄O₁₆ | [5] |
| Molecular Weight | 1477.87 g/mol | [2][5] |
| Appearance | White to off-white solid (typical for peptides) | General knowledge |
| CAS Number | 681272-30-0 | [2][4] |
| Synonyms | PM02734, Irvalec | [1][2] |
Q3: What is the recommended solvent for preparing this compound stock solutions?
Due to its hydrophobic nature, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions of this compound. It is crucial to use anhydrous (dry) DMSO to ensure maximum solubility.
Q4: What is the maximum final concentration of DMSO that is safe for most cell lines?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% or lower being preferable for sensitive cell lines. It is imperative to include a vehicle control (media with the same final DMSO concentration) in all experiments to account for any solvent effects.
Troubleshooting Guide
Issue 1: this compound precipitates immediately upon addition to cell culture medium.
This is a common issue known as "crashing out," which occurs when a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution.
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the medium exceeds its aqueous solubility limit. | Decrease the final working concentration. Perform a solubility test (see Protocol 3) to determine the maximum soluble concentration in your specific medium. |
| Rapid Dilution | Adding a concentrated stock solution directly to a large volume of media causes rapid solvent exchange, leading to precipitation. | Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the compound dropwise while gently swirling the medium. |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility. | Always use pre-warmed (37°C) cell culture media for dilutions. |
| High Solvent Concentration in Stock | A very high concentration stock (e.g., >20 mM) may be more prone to precipitation upon dilution. | Try preparing a lower concentration stock solution (e.g., 10 mM) in DMSO. |
Issue 2: The cell culture medium containing this compound appears cloudy or forms a precipitate after incubation.
| Potential Cause | Explanation | Recommended Solution |
| Time-Dependent Precipitation | The compound may be kinetically soluble initially but thermodynamically insoluble, leading to precipitation over time. | Consider shorter incubation times if experimentally feasible. Re-evaluate the maximum soluble concentration for the required incubation period. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or proteins (especially in serum-containing media), forming insoluble complexes. | If possible, test the solubility in different basal media formulations. Serum can sometimes help solubilize hydrophobic compounds, but in other cases, it may contribute to precipitation. |
| pH Shift in Media | Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound. | Monitor the pH of your culture medium, especially in dense cultures. Consider more frequent media changes. |
| Evaporation of Media | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: Based on the molecular weight of this compound (1477.87 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 1.478 mg of this compound.
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated amount of this compound and transfer it to a sterile amber microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication in a water bath or gentle warming to 37°C can aid dissolution. Visually inspect the solution to ensure no visible particles remain.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: General Protocol for Treating Cells with this compound
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
10 mM this compound stock solution in DMSO
-
Vehicle control (anhydrous DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Cell Plating: Plate cells at the desired density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare Working Solutions: On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution at room temperature. Prepare fresh serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations.
-
Important: To minimize precipitation, add the this compound stock solution to the medium (not the other way around) and mix gently but thoroughly immediately after addition.
-
-
Vehicle Control: Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration as that in the highest concentration of this compound treatment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired experimental duration.
Protocol 3: Determining the Empirical Solubility of this compound in Cell Culture Medium
This protocol helps determine the kinetic solubility of this compound in your specific experimental conditions.
| Step | Procedure |
| 1. Prepare Serial Dilutions | In a 96-well clear-bottom plate, prepare serial dilutions of your this compound stock solution (e.g., 10 mM in DMSO) in your cell culture medium of choice. Aim for a range of final concentrations that brackets your intended experimental concentrations. Keep the final DMSO concentration consistent across all wells. |
| 2. Incubation | Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration relevant to your experiment (e.g., 1 hour, 24 hours). |
| 3. Visual Inspection | After incubation, visually inspect the wells for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be used for more sensitive detection. |
| 4. (Optional) Turbidity Measurement | For a more quantitative assessment, measure the absorbance of the wells at a wavelength between 600-700 nm using a plate reader. An increase in absorbance indicates light scattering due to precipitate formation. |
| 5. Determine Maximum Soluble Concentration | The highest concentration that remains clear (visually and/or by turbidity measurement) is the approximate kinetic solubility of this compound under your specific experimental conditions. |
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: this compound's multifaceted mechanism of action.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C75H124N14O16 | CID 9855343 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing Elisidepsin degradation in biological samples
Welcome to the Technical Support Center for Elisidepsin. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in biological samples, ensuring the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples a concern?
This compound (also known as PM02734 or Irvalec®) is a synthetic cyclic depsipeptide derived from the marine natural product Kahalalide F.[1] As a peptide-based therapeutic, its integrity in biological matrices is crucial for accurate preclinical and clinical assessments. Peptides are susceptible to enzymatic and chemical degradation, which can affect their quantification and therapeutic efficacy.
Q2: What are the primary known degradation pathways for cyclic depsipeptides like this compound?
The main chemical instability for cyclic depsipeptides often involves the hydrolysis of the ester bond within the cyclic structure, leading to a linearized and likely inactive form.[2][3] This hydrolysis can be influenced by pH and temperature. While the cyclic structure generally provides resistance to proteases, enzymatic degradation cannot be entirely ruled out without specific studies on this compound.
Q3: What are the recommended general handling procedures for biological samples containing this compound?
To maintain the integrity of this compound in biological samples, it is recommended to:
-
Collect samples on ice. Low temperatures slow down enzymatic activity and chemical degradation.
-
Process samples promptly. Minimize the time between sample collection and processing (e.g., centrifugation to separate plasma or serum).
-
Use appropriate anticoagulants and protease inhibitors. For plasma samples, K2-EDTA is a common choice. The addition of a broad-spectrum protease inhibitor cocktail is highly recommended, especially for whole blood and tissue homogenates.
-
Store samples at ultra-low temperatures. For long-term storage, -80°C is recommended. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of biological samples containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of this compound in the sample. | Degradation during sample collection and handling. | - Collect blood samples in tubes containing a protease inhibitor cocktail.- Keep samples on ice at all times.- Process samples (e.g., centrifuge to obtain plasma) as quickly as possible, ideally within 30 minutes of collection. |
| Degradation during storage. | - Ensure samples are stored at -80°C immediately after processing.- Aliquot samples before freezing to avoid multiple freeze-thaw cycles.- If repeated analysis from the same aliquot is necessary, thaw it on ice and refreeze it promptly. | |
| Adsorption to container surfaces. | - Use low-protein-binding polypropylene (B1209903) tubes for sample collection, processing, and storage. | |
| High variability in this compound concentrations between replicate samples. | Inconsistent sample processing times. | - Standardize the time between sample collection and processing for all samples in a study. |
| Incomplete mixing after thawing. | - Gently vortex thawed samples before analysis to ensure homogeneity. | |
| Precipitation of this compound upon thawing. | - Visually inspect thawed samples for any precipitates. If present, try gentle warming (e.g., to room temperature) and vortexing to redissolve. | |
| Presence of unexpected peaks in the analytical chromatogram. | Formation of degradation products. | - The primary expected degradation product is the linearized form resulting from ester bond hydrolysis. This can be confirmed by mass spectrometry.- Optimize sample pH to be near neutral during processing and storage to minimize chemical hydrolysis. |
Stability of a Structurally Related Cyclic Depsipeptide (Kahalalide F)
While specific stability data for this compound in biological matrices is limited in the public domain, studies on the related compound Kahalalide F provide valuable insights into its chemical stability under different pH and temperature conditions.
| pH | Temperature (°C) | Half-life (hours) | Primary Degradation Product |
| 0 | 80 | 1.1 | Multiple products |
| 1 | 80 | 20 | Multiple products |
| 7 | 80 | 8.6 | Kahalalide G (hydrolyzed lactone) |
| 11 | 26 | 1.65 | Kahalalide G (hydrolyzed lactone) |
Data from a study on the chemical and enzymatic stability of Kahalalide F.[3]
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for Plasma Analysis
-
Preparation: Pre-label low-protein-binding polypropylene tubes. If not using commercially available protease inhibitor tubes, prepare an anticoagulant solution (e.g., K2-EDTA) with a broad-spectrum protease inhibitor cocktail according to the manufacturer's instructions.
-
Collection: Collect whole blood directly into the prepared tubes.
-
Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of blood with the anticoagulant and protease inhibitors.
-
Cooling: Immediately place the tubes on wet ice.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.
-
Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it into pre-labeled low-protein-binding cryovials.
-
Storage: Immediately store the plasma aliquots at -80°C until analysis.
Protocol 2: Tissue Sample Homogenization and Extraction
-
Excision: Excise the tissue of interest immediately after euthanasia and rinse with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Weighing: Blot the tissue dry and record its weight.
-
Homogenization: Place the tissue in a tube containing a volume of ice-cold homogenization buffer (e.g., PBS with a protease inhibitor cocktail) appropriate for the tissue weight (e.g., 4 mL of buffer per gram of tissue).
-
Mechanical Disruption: Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Collection of Supernatant: Carefully collect the supernatant (tissue lysate) and transfer it to a new pre-labeled low-protein-binding tube.
-
Storage: Store the tissue lysate aliquots at -80°C until analysis.
Visualizations
References
- 1. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity, and human cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of cyclic lipodepsipeptide structural modulation on stability, antibacterial activity and human cell toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming high background in Elisidepsin cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues, particularly high background, encountered during cell-based assays with Elisidepsin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (PM02734) is a synthetic, marine-derived cyclic peptide with antineoplastic properties.[1] Unlike many chemotherapeutic agents that induce apoptosis, this compound appears to cause oncolytic or necrotic cell death.[2] Its mechanism is linked to the inhibition of the PI3K/Akt/mTOR signaling pathway and the downregulation and dephosphorylation of the ErbB3 receptor.[1][3][4] Sensitivity to this compound has been correlated with high expression of ErbB3 and E-cadherin, while resistance has been associated with KRAS mutations and activation of the MAPK pathway.[1][5]
Q2: Which cell-based assays are commonly used to evaluate the effects of this compound?
Commonly used assays include:
-
Cell Viability and Cytotoxicity Assays: To determine the concentration-dependent effects of this compound on cell survival. Given its oncolytic mode of action, assays that measure membrane integrity (e.g., LDH release assay) or total cell number (e.g., Crystal Violet assay) are highly relevant. Tetrazolium-based assays like MTT and XTT can also be used but may be prone to interference.
-
Apoptosis Assays: While this compound primarily induces necrosis, apoptosis assays (e.g., Annexin V staining) can be used to confirm the cell death mechanism and rule out apoptosis.[1]
-
Immunofluorescence Assays: To visualize the subcellular localization of proteins involved in the signaling pathways affected by this compound, such as ErbB3, Akt, or mTOR.
-
Western Blotting: To quantify the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR and ErbB signaling pathways.
Q3: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line. Generally, sensitive cell lines exhibit IC50 values in the range of 0.4 to 2 µM after 72 hours of exposure.[1][6][7]
| Cell Line | Cancer Type | IC50 (µM) |
| H322 | Non-Small Cell Lung Cancer | ~0.5-1 |
| A549 | Non-Small Cell Lung Cancer | ~0.5-1 |
| SKBR3 | Breast Cancer | ~0.5 |
| DU145 | Prostate Cancer | Sensitive (IC50 < 2 µM) |
| PC-3 | Prostate Cancer | Sensitive (IC50 < 2 µM) |
| 22RV1 | Prostate Cancer | ~0.3 |
| MDA-MB-231 | Breast Cancer | Sensitive |
| MDA-MB-361 | Breast Cancer | Sensitive |
| MDA-MB-435 | Breast Cancer | Sensitive |
| HCT116 | Colon Cancer | Resistant (IC50 > 2 µM) |
Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and assay duration.[8][9]
Troubleshooting Guides
High background signal can obscure the true experimental results. The following sections provide guidance on troubleshooting high background in various assays used with this compound.
Cell Viability Assays (e.g., MTT, XTT, Crystal Violet)
Problem: High background absorbance in control and treated wells.
| Potential Cause | Troubleshooting Steps |
| Reagent Contamination | Use sterile technique when preparing and handling all assay reagents.[10] Filter-sterilize solutions if necessary. |
| Compound Interference | Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.[10] If interference is observed, consider a different viability assay. |
| Media Components | Phenol (B47542) red in culture media can interfere with colorimetric readings.[10][11] Use phenol red-free media for the assay incubation step. Serum components can also sometimes interfere.[11] |
| Incomplete Washing (Crystal Violet) | Ensure thorough but gentle washing to remove all unbound dye.[12][13] Increase the number of wash steps if necessary. |
| Precipitation of Compound or Dye | Ensure this compound is fully dissolved in the culture medium. For Crystal Violet assays, ensure the staining solution is properly dissolved and filtered.[13] |
| Microbial Contamination | Visually inspect plates for signs of bacterial or yeast contamination, which can reduce tetrazolium salts and lead to false-positive signals.[11] |
Immunofluorescence Assays
Problem: High, non-specific background fluorescence.
| Potential Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[12][13] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., 5% BSA or serum from the secondary antibody host species).[12][13] |
| Inadequate Washing | Increase the number and duration of wash steps between antibody incubations to remove unbound antibodies.[12][13] |
| Secondary Antibody Cross-Reactivity | Run a control with only the secondary antibody to check for non-specific binding.[14] Use a secondary antibody that is pre-adsorbed against the species of your sample. |
| Autofluorescence | Examine an unstained sample to check for endogenous fluorescence. If present, consider using a different fixative or a quenching step (e.g., sodium borohydride (B1222165) treatment).[15] |
| Fixation Issues | Over-fixation can lead to artifacts. Optimize the fixation time and method for your specific cell line and target protein.[16] |
Experimental Protocols
Cell Viability Assessment using Crystal Violet Assay
This protocol is suitable for adherent cells and measures the total number of cells remaining after treatment with this compound.
Materials:
-
Adherent cells
-
This compound
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde or 100% methanol)
-
0.1% (w/v) Crystal Violet staining solution in 20% methanol
-
Solubilization solution (e.g., 10% acetic acid or 1% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time period (e.g., 72 hours).
-
Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add 100 µL of fixative to each well and incubate for 15 minutes at room temperature.[12]
-
Staining: Remove the fixative and wash the plates with water. Air dry completely. Add 100 µL of 0.1% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Washing: Gently wash the wells with water multiple times until the water runs clear.[13]
-
Solubilization: Air dry the plate completely. Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
Apoptosis Detection using Annexin V Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Suspension or adherent cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with this compound and controls as required for your experiment.
-
Cell Harvesting:
-
Suspension cells: Collect by centrifugation.
-
Adherent cells: Collect the culture medium (containing detached cells). Wash adherent cells with PBS and detach using trypsin or a cell scraper. Combine with the collected medium and centrifuge.[17]
-
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the ErbB3 receptor and PI3K/Akt/mTOR pathway, leading to oncolytic cell death.
Troubleshooting Logic for High Background in Cell Viability Assays
Caption: A logical workflow for troubleshooting high background in this compound cell viability assays.
Experimental Workflow for Immunofluorescence Staining
Caption: A standard workflow for immunofluorescence analysis of cells treated with this compound.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ERBB3 - Wikipedia [en.wikipedia.org]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. MAPK pathway activation leads to Bim loss and histone deacetylase inhibitor resistance: rationale to combine romidepsin with an MEK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. clyte.tech [clyte.tech]
- 14. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Addressing Elisidepsin Precipitation in Aqueous Solutions
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Elisidepsin (also known as PM02734 or Irvalec®). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures, with a particular focus on preventing the precipitation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a synthetic, cyclic depsipeptide derived from the marine natural product Kahalalide F.[1] It is investigated for its potential antineoplastic activity against a variety of cancer cell lines, including breast, colon, pancreas, lung, and prostate cancers.[2] As a cyclic peptide with a high molecular weight and numerous hydrophobic residues, this compound is characterized by poor aqueous solubility, which can present challenges in experimental settings.[3][4]
Q2: Why does my this compound solution precipitate when I dilute it in an aqueous buffer?
Precipitation of this compound upon dilution in aqueous buffers is a common issue primarily due to its hydrophobic nature.[4] This phenomenon, often referred to as "solvent-shifting," occurs when a compound dissolved in a high-solubility organic solvent (like DMSO) is introduced into a low-solubility aqueous environment. The rapid change in solvent polarity reduces the solubility of the compound, causing it to aggregate and precipitate out of the solution.
Q3: What is the recommended solvent for creating a stock solution of this compound?
For creating a high-concentration stock solution of this compound, a water-miscible organic solvent in which it is freely soluble is recommended. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving hydrophobic peptides.[5] It is crucial to first dissolve the lyophilized this compound powder completely in the organic solvent before any dilution with aqueous buffers.
Q4: What is the general guidance on storing this compound solutions?
Lyophilized this compound powder should be stored at -20°C for long-term stability. Once dissolved, it is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. These aliquots should also be stored at -20°C or lower.[5]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your experiments.
Issue 1: this compound powder does not dissolve in the initial solvent.
-
Possible Cause: The chosen solvent is inappropriate for the hydrophobic nature of this compound.
-
Troubleshooting Steps:
-
Initial Solvent Selection: For a primary stock solution, use a 100% organic solvent such as DMSO.
-
Sonication: To aid dissolution, gently sonicate the vial in a water bath for short intervals.[4] This can help to break up aggregates.
-
Gentle Warming: Cautiously warm the solution to a temperature not exceeding 40°C.[6] Monitor closely to avoid any potential degradation.
-
Issue 2: this compound precipitates upon dilution of the stock solution into an aqueous buffer.
-
Possible Cause: Rapid solvent polarity change leading to supersaturation and precipitation.
-
Troubleshooting Steps:
-
Slow, Stepwise Dilution: Add the this compound stock solution drop-by-drop to the aqueous buffer while vigorously stirring or vortexing. This gradual addition helps to maintain a more uniform solvent environment and can prevent localized high concentrations that trigger precipitation.
-
Use of Co-solvents: If direct dilution is problematic, consider preparing the final solution with a small percentage of the organic solvent. For most cell-based assays, a final DMSO concentration of up to 0.5% is generally well-tolerated.
-
pH Adjustment: The solubility of peptides can be highly dependent on the pH of the solution. Since this compound is a complex cyclic depsipeptide, its net charge can be influenced by pH. Experiment with buffers at different pH values (e.g., slightly acidic or slightly basic) to find the optimal pH for solubility.[6]
-
Inclusion of Excipients: Based on formulations of the related compound, Kahalalide F, the inclusion of surfactants or stabilizing agents may improve solubility and stability. Consider the addition of a small amount of a non-ionic surfactant like Polysorbate 80 (Tween 80).
-
Quantitative Data on this compound Solubility
Specific quantitative solubility data for this compound in various solvents is not extensively available in peer-reviewed literature. However, based on its chemical structure as a hydrophobic cyclic depsipeptide, a qualitative solubility profile can be inferred.
| Solvent/Buffer System | Qualitative Solubility | Recommendations and Remarks |
| Water | Poorly Soluble | Direct dissolution in water is not recommended. |
| Phosphate-Buffered Saline (PBS) | Poorly Soluble | Prone to precipitation, especially at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderately Soluble | Can be used as a co-solvent, but DMSO is generally preferred for initial dissolution. |
| DMSO/Aqueous Buffer Mixtures | Variable | Solubility is dependent on the final percentage of DMSO. Aim for the lowest effective DMSO concentration for biological assays. |
Experimental Protocols
Protocol 1: Preparation of an this compound Stock Solution
This protocol provides a general method for preparing a stock solution of this compound.
Materials:
-
Lyophilized this compound powder
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add a precise volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Recap the vial and vortex gently until the powder is completely dissolved. A clear solution should be obtained. If necessary, sonicate in a water bath for short intervals.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or lower, protected from light.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
This protocol describes the dilution of the this compound stock solution into a cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed, sterile cell culture medium
-
Sterile microcentrifuge tubes or a multi-well plate
Procedure:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, slowly add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration.
-
Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Visually inspect the working solution for any signs of precipitation. If the solution appears cloudy, it may indicate precipitation.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Signaling Pathway
This compound's mechanism of action involves the inhibition of the Akt/mTOR signaling pathway, which is a critical pathway for cell survival and proliferation.
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to address precipitation issues.
Caption: A logical workflow for troubleshooting this compound precipitation.
References
- 1. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C75H124N14O16 | CID 9855343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclodepsipeptides: A Rich Source of Biologically Active Compounds for Drug Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Optimizing Elisidepsin Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation time for Elisidepsin (B1244396) cytotoxicity assays. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic, marine-derived cyclic peptide that exhibits antineoplastic activity.[1] It primarily induces a rapid, non-apoptotic form of cell death, often described as oncolytic or necrotic-like.[1][2] A key molecular effect of this compound is the downregulation of the ErbB3 receptor, which subsequently inhibits the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell survival and proliferation.[3][4]
Q2: How does this compound's mechanism of action influence the choice of incubation time?
A2: this compound's rapid induction of cytotoxicity is a primary consideration for incubation time. Studies have shown that its cytotoxic effects are exerted almost immediately after drug exposure.[5][6] This suggests that prolonged incubation times may not be necessary to observe a significant effect.
Q3: What are typical starting incubation times for this compound cytotoxicity assays?
A3: Based on its rapid action, initial experiments can effectively be conducted using incubation times of 24, 48, and 72 hours. One study indicated that the IC50 values for this compound were similar at 24 and 48 hours of exposure, reinforcing the immediacy of its cytotoxic effects.[5][6]
Q4: Is a longer incubation time always better for observing cytotoxicity?
A4: Not necessarily. While longer incubation times are often used to assess the long-term effects of a compound, for a rapid-acting agent like this compound, shorter incubation periods (e.g., 24 hours) may be sufficient to determine its cytotoxic potential. Unnecessarily long incubations can lead to secondary effects not directly related to the initial cytotoxic mechanism and can be confounded by factors like nutrient depletion in the culture medium.
Q5: How does cell type affect the optimal incubation time?
A5: The optimal incubation time can vary depending on the doubling time and metabolic rate of the cancer cell line being tested. For rapidly dividing cells, a shorter incubation time might be sufficient to observe significant effects on proliferation and viability. Conversely, slower-growing cell lines may require a longer exposure to demonstrate a clear cytotoxic response. It is always recommended to perform a time-course experiment for each new cell line.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation.[7] |
| Low signal or absorbance readings | Insufficient cell numbers, suboptimal incubation time with the detection reagent, or cell detachment. | Optimize cell seeding density for your specific cell line. Ensure the incubation time with reagents like MTT or LDH substrate is within the recommended range (e.g., 1-4 hours for MTT).[8] Handle plates gently to avoid detaching adherent cells. |
| High background signal | Contamination of cell cultures, interference from serum in the media (especially for LDH assays), or inherent fluorescence of the compound. | Regularly check for microbial contamination. For LDH assays, consider using serum-free media during the final incubation steps or use a media-only background control.[9] Test for compound interference by measuring its absorbance/fluorescence in a cell-free system. |
| Inconsistent results across different experiments | Variation in cell passage number or health, inconsistency in reagent preparation, or fluctuations in incubator conditions. | Use cells within a consistent and low passage number range. Prepare fresh reagents for each experiment whenever possible. Ensure the incubator is properly calibrated for temperature, humidity, and CO2 levels. |
| Unexpected dose-response curve (e.g., non-sigmoidal) | The compound may have a narrow therapeutic window, or the incubation time may be too long, leading to secondary effects. | Perform a broad-range dose-response experiment to identify the optimal concentration range. Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the most appropriate endpoint. |
Quantitative Data Summary
The following table summarizes recommended starting parameters for this compound cytotoxicity assays based on available literature.
| Parameter | Recommendation | Rationale |
| This compound Concentration Range | 0.1 µM to 10 µM (initial screen) | Clinically relevant concentrations are reported to be between 0.4 µM and 2 µM.[10] A broader range in initial screens helps to establish a dose-response curve. |
| Incubation Time Points | 24, 48, and 72 hours | Allows for the assessment of both early and later cytotoxic effects. This compound has shown rapid action, with similar IC50 values at 24 and 48 hours.[5][6] |
| Cell Seeding Density (96-well plate) | 5,000 - 15,000 cells/well | This is a general guideline and should be optimized for each cell line to ensure they are in the logarithmic growth phase during the assay. |
| MTT Reagent Incubation | 1 - 4 hours | Standard incubation time for the conversion of MTT to formazan (B1609692) by metabolically active cells.[8] |
| LDH Assay Supernatant Collection | At the end of the this compound incubation period | LDH is released from damaged cells, so the supernatant should be collected after the treatment period. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and add the this compound dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (phenol red-free medium is recommended for the assay step)
-
This compound stock solution
-
LDH assay kit (containing substrate, cofactor, and dye)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.[9]
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reagent mixture to each well containing the supernatant according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.[9][11]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[9]
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for optimizing incubation time.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
Technical Support Center: Minimizing Elisidepsin Off-Target Effects in Cell Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Elisidepsin (also known as PM02734 or Irvalec®) in cell culture experiments. Our goal is to help you minimize off-target effects and troubleshoot common issues to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
Q1: My cells are showing excessive and rapid cell death even at low concentrations of this compound. Is this an off-target effect?
A1: Not necessarily. This compound is a potent cytotoxic agent known to induce a rapid, necrosis-like cell death rather than apoptosis.[1][2] This potent on-target effect can sometimes be mistaken for non-specific toxicity. Here’s how to troubleshoot this:
-
Confirm the IC50 in your cell line: The sensitivity to this compound can vary significantly between cell lines.[3][4][5] It is crucial to perform a dose-response experiment to determine the accurate IC50 value in your specific cell model.
-
Optimize incubation time: this compound's cytotoxic effects can manifest quickly.[3][4] Consider reducing the incubation time in your initial experiments (e.g., 24 or 48 hours) to better resolve the dose-response curve.
-
Check ErbB3 expression levels: Sensitivity to this compound has been correlated with the expression of the ErbB3 receptor.[3][6] Low ErbB3 expression might lead to resistance, requiring higher concentrations that could induce off-target cytotoxicity. Conversely, very high ErbB3 expression could lead to extreme sensitivity.
-
Solvent toxicity control: Always include a vehicle-only (e.g., DMSO) control to ensure that the observed cytotoxicity is not due to the solvent at the concentrations used.
Q2: I am observing inconsistent results between experiments. What could be the cause and how can I improve reproducibility?
A2: Inconsistent results can stem from several factors. Here are some key areas to check:
-
Cell culture conditions:
-
Cell density: Ensure you are seeding cells at a consistent density for every experiment.
-
Passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Serum concentration: Variations in serum concentration can affect cell growth and drug response. Maintain a consistent serum percentage in your media.
-
-
Compound handling:
-
Stock solutions: Prepare fresh working dilutions from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Solubility: Ensure this compound is fully dissolved in the culture medium. Precipitates can lead to inconsistent concentrations.
-
-
Experimental timing: Adhere to a strict timeline for treatment and subsequent assays to minimize variability.
Q3: How can I be sure that the observed effects are due to the inhibition of the PI3K/Akt/mTOR pathway?
A3: To confirm that the observed cellular effects are mediated through this compound's known mechanism of action, you can perform the following validation experiments:
-
Western Blot Analysis: Analyze the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt (at Ser473 and Thr308), mTOR, and its downstream targets p70S6K and 4E-BP1.[7] Treatment with this compound should lead to a decrease in the phosphorylation of these proteins.
-
Use of Pathway Inhibitors/Activators: Compare the effects of this compound with known PI3K, Akt, or mTOR inhibitors. Conversely, you can try to rescue the effects of this compound by using pathway activators.
-
Gene Knockdown/Overexpression: Modulate the expression of key pathway components, such as ErbB3, using techniques like siRNA or CRISPR to see if it alters the sensitivity of your cells to this compound.[3][6]
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines, reflecting a spectrum of sensitivity. The table below summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H322 | Non-Small Cell Lung | ~0.3 | [6] |
| A549 | Non-Small Cell Lung | >5 | [6] |
| SKBR3 | Breast | 0.5 | [3] |
| DU145 | Prostate | ~1.5 | [3] |
| PC-3 | Prostate | 0.6 | [4] |
| 22RV1 | Prostate | 0.3 | [4] |
| MDA-MB-231 | Breast | ~1.0 | [4] |
| HCT-116 | Colon | ~1.2 | [3] |
| HT-29 | Colon | ~4.0 | [3] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used. It is highly recommended to determine the IC50 in your own experimental system.
Experimental Protocols
Protocol 1: Dose-Response Assay using MTT
This protocol is for determining the IC50 of this compound in an adherent cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[6]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Pathway Analysis
This protocol is for assessing the effect of this compound on the PI3K/Akt/mTOR signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against total and phosphorylated forms of Akt, mTOR, p70S6K, and 4E-BP1. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels.
Visualizations
Caption: this compound signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
Caption: Key experimental variables influencing this compound's effects.
References
- 1. Facebook [cancer.gov]
- 2. researchgate.net [researchgate.net]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Dealing with inconsistent results in Elisidepsin combination studies
Welcome to the technical support center for researchers utilizing Elisidepsin (B1244396) in combination therapies. This resource provides troubleshooting guidance and answers to frequently asked questions regarding inconsistent results observed in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: We are observing variable synergistic effects with this compound in combination with other agents. What could be the cause?
A1: Inconsistent synergy is a documented phenomenon in this compound combination studies. The outcome of the interaction (synergistic, additive, or antagonistic) is highly dependent on several factors:
-
Cell Line Specificity: The genetic and phenotypic background of the cancer cell line is a primary determinant of the combination effect. For instance, the combination of this compound with 5-fluorouracil (B62378) (5-FU) has been reported to be synergistic in DU145 prostate cancer cells but can be additive or even antagonistic in Colo205 colon cancer cells.[1]
-
Drug Concentration: The concentrations of both this compound and the combination partner can influence the interaction. Synergy may only be observed within a specific concentration range.
-
Sequence of Drug Administration: The order in which the drugs are administered can significantly alter the outcome. Some studies have shown that the sequence of administration can shift the result from synergistic to additive or antagonistic.[1]
Q2: Is ErbB3 expression a reliable biomarker for this compound sensitivity? We are seeing conflicting results.
A2: The role of ErbB3 as a predictive biomarker for this compound sensitivity is a subject of debate, which may explain your conflicting results.
-
Supporting Evidence: Several studies have demonstrated a direct correlation between high ErbB3 expression and increased sensitivity to this compound.[2][3][4] Treatment with this compound has been shown to downregulate ErbB3 and reduce phosphorylation of its downstream effector, Akt, in sensitive cell lines.[3]
-
Contradictory Evidence: At least one publication has contested the direct role of ErbB3 as the primary determinant of this compound sensitivity. This study suggests that while this compound does induce changes in ErbB3, these are secondary to the drug's primary mechanism of action, which involves altering the cancer cell membrane.[1][5]
Q3: Our cells have developed resistance to this compound. What are the known mechanisms of acquired resistance?
A3: Acquired resistance to this compound has been linked to phenotypic changes in cancer cells, specifically a shift towards a more mesenchymal state.
-
Epithelial-to-Mesenchymal Transition (EMT): Resistant cell lines often exhibit changes in EMT markers, including decreased expression of the epithelial marker E-cadherin and increased expression of the mesenchymal marker vimentin.[6]
-
Changes in Signaling Pathways: In some cases of acquired resistance, a decrease in ErbB3 expression and an increase in Bcl2 expression have been observed.[1] Additionally, an upregulation of ErbB1 has also been noted in resistant cells.[1]
Troubleshooting Guide
Issue: Inconsistent Combination Index (CI) Values
Potential Cause 1: Experimental Variability
-
Recommendation: Ensure consistent cell densities, drug concentrations, and incubation times across all experiments. Refer to the detailed protocols below for standardized assay conditions.
Potential Cause 2: Cell Line Heterogeneity
-
Recommendation: Perform thorough characterization of your cell lines, including baseline expression of key proteins like ErbB3 and EMT markers. This will help in interpreting the variability in CI values.
Potential Cause 3: Inaccurate IC50 Determination
-
Recommendation: Accurately determine the IC50 values for each drug individually before proceeding with combination studies. The Chou-Talalay method for calculating CI is highly dependent on accurate IC50 values.
Issue: Lack of Correlation between ErbB3 Expression and this compound Sensitivity
Potential Cause 1: Dominance of Other Resistance Mechanisms
-
Recommendation: Investigate other potential factors influencing sensitivity, such as the EMT status of your cells. Analyze the expression of E-cadherin and vimentin. Cells with a more mesenchymal phenotype (low E-cadherin, high vimentin) tend to be more resistant to this compound.[7]
Potential Cause 2: KRAS Mutation Status
-
Recommendation: Determine the KRAS mutation status of your cell lines. The presence of KRAS activating mutations has been associated with resistance to this compound.[1]
Data Presentation
Table 1: IC50 Values of this compound and Combination Partners in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) | Erlotinib IC50 (µM) | Lapatinib IC50 (µM) | 5-FU IC50 (µM) | Oxaliplatin (B1677828) IC50 (µM) |
| H322 | NSCLC | 0.3 | 0.02 | N/A | N/A | N/A |
| A549 | NSCLC | 1.2 | >10 | N/A | N/A | N/A |
| H1299 | NSCLC | 1.5 | >10 | N/A | N/A | N/A |
| H460 | NSCLC | 2.5 | >10 | N/A | N/A | N/A |
| SKBR3 | Breast | 0.5 | N/A | N/A | N/A | N/A |
| DU145 | Prostate | N/A | N/A | N/A | N/A | N/A |
| Colo205 | Colon | N/A | N/A | N/A | N/A | N/A |
| MCF-7 | Breast | N/A | N/A | 136.64 | N/A | N/A |
| HT29 | Colon | N/A | N/A | N/A | N/A | 2.1 - 5.9 |
| 2008 | Ovarian | N/A | N/A | N/A | N/A | 10 |
N/A: Data not available from the searched sources. Data compiled from multiple sources.[2][8][9][10]
Table 2: Combination Index (CI) Values for this compound Combinations
| Combination | Cell Line | Cancer Type | Combination Index (CI) | Interpretation |
| This compound + Erlotinib | H322, A549, H1299, H460 | NSCLC | 0.49 - 0.81 | Synergy |
| This compound + Lapatinib | DU145, Colo205 | Prostate, Colon | Synergistic | Synergy |
| This compound + 5-FU | DU145 | Prostate | Synergistic | Synergy |
| This compound + 5-FU | Colo205 | Colon | Additive/Antagonistic | Inconsistent |
| This compound + Oxaliplatin | DU145, Colo205 | Prostate, Colon | Synergistic | Synergy |
CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data compiled from multiple sources.[1][2]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound and/or the combination drug at various concentrations for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. IC50 values are determined from the dose-response curves.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound and/or the combination drug for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., ErbB3, p-Akt, Akt, E-cadherin, vimentin, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
Calculation of Combination Index (CI)
The Chou-Talalay method is commonly used to quantify drug interactions:
CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂
Where:
-
(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).
-
(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.
A CI value less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 indicates antagonism.
Visualizations
Caption: Experimental workflow for investigating this compound combination studies.
Caption: Simplified ErbB signaling pathway and points of drug intervention.
Caption: Troubleshooting flowchart for inconsistent results in this compound studies.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epithelial-Mesenchymal Transition Markers and HER3 Expression Are Predictors of this compound Treatment Response in Breast and Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Antitumor activity of oxaliplatin in combination with 5-fluorouracil and the thymidylate synthase inhibitor AG337 in human colon, breast and ovarian cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to handle hydrophobic peptides like Elisidepsin in assays
This guide provides researchers, scientists, and drug development professionals with strategies and troubleshooting solutions for handling hydrophobic peptides, such as Elisidepsin, in experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic peptide, like this compound, not dissolving in aqueous buffers?
A1: Peptides with a high percentage of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) have poor solubility in aqueous solutions.[1] Hydrophobic residues minimize contact with water, which leads to self-association and aggregation.[1][2] Key factors influencing solubility include the peptide's amino acid composition, length, net charge, and the pH of the solvent.[1][2]
Q2: What is the recommended first step for dissolving a highly hydrophobic peptide?
A2: For neutral or highly hydrophobic peptides (>50% hydrophobic residues), the recommended method is to first dissolve the peptide in a minimal amount of a strong organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) (ACN).[1][3] Once it is fully dissolved, slowly add this concentrated stock solution dropwise into the desired aqueous buffer while vigorously stirring or vortexing.[1] This rapid dispersion helps prevent localized high concentrations that can cause immediate precipitation.[1]
Q3: My peptide dissolved in DMSO but precipitated immediately when I added it to my aqueous assay buffer. What can I do?
A3: This common issue is caused by the rapid change in solvent polarity, which triggers hydrophobic collapse and aggregation.[1] To troubleshoot this, ensure you are adding the peptide-organic solvent stock very slowly to the aqueous buffer while stirring.[1] You can also try maintaining a small percentage of the organic solvent (e.g., <1% DMSO) in the final solution, but you must verify your assay's tolerance for the solvent.[1][4]
Q4: How can I detect and quantify peptide aggregation in my samples?
A4: Several methods can be used to detect aggregation. A simple visual inspection for cloudiness or precipitate is the first step.[1] For quantitative analysis, UV-Vis spectroscopy can detect light scattering from aggregates as an increased absorbance at higher wavelengths (e.g., 340-600 nm).[1] The Thioflavin T (ThT) assay is a widely used fluorescence-based method to detect and monitor the formation of amyloid-like fibrils, a common form of aggregation.[1] Dynamic Light Scattering (DLS) is another technique that measures the size distribution of particles in a solution to identify larger aggregate species.[1]
Q5: I'm experiencing low recovery of my hydrophobic peptide during HPLC purification. What could be the cause?
A5: Low recovery is often due to irreversible binding to the column's stationary phase or aggregation within the column.[5] The highly hydrophobic nature of the peptide can cause strong interactions with a C18 column.[5][6] Consider using a less hydrophobic column, such as a C4 or Phenyl column, to reduce these interactions.[5] Additionally, modifying the mobile phase by adding organic modifiers or chaotropic agents can sometimes improve recovery.[7]
Q6: How does this compound exert its biological effects?
A6: this compound is a synthetic, marine-derived cyclic peptide that shows potent antineoplastic activity.[8] Its mechanism involves the inhibition of the Akt/mTOR signaling pathway.[9] It also causes the activation of death-associated protein kinase (DAPK).[9] Some studies show its activity is correlated with the expression of ErbB3 (HER3).[10] The cytotoxic effect appears to be a rapid, non-apoptotic cell death, sometimes described as oncolytic or necrotic.[8][11]
Troubleshooting Guide
Issue 1: Poor Peptide Solubility or Precipitation
-
Cause: High hydrophobicity, peptide concentration is too high, or the buffer pH is near the peptide's isoelectric point (pI).[1][2]
-
Solutions:
-
Organic Solvents: Dissolve the peptide first in a minimal volume of DMSO, DMF, or ACN before diluting into your aqueous buffer.[1][3]
-
pH Adjustment: Adjust the buffer pH to be at least one unit away from the peptide's pI to increase its net charge and promote electrostatic repulsion between molecules.[1][12]
-
Chaotropic Agents: For non-biological assays, adding agents like 6M guanidine (B92328) hydrochloride or urea (B33335) to the buffer can disrupt the hydrogen bonds that lead to aggregation.[1]
-
Sonication: Brief sonication in a water bath can help break up small particles and improve solubility.[1][7]
-
Issue 2: Peptide Aggregation Over Time
-
Cause: Peptides, especially hydrophobic ones, can self-associate in aqueous solutions, forming aggregates ranging from soluble oligomers to insoluble fibrils.
-
Solutions:
-
Add Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% Tween-20) can help solubilize aggregates without denaturing proteins.[12]
-
Use Co-solvents: Maintaining a low percentage of an organic solvent like DMSO in the final working solution can help keep the peptide soluble.[1]
-
Optimize Storage: Store peptides lyophilized at -20°C and away from light.[13] For solutions, use sterile buffers, aliquot to avoid freeze-thaw cycles, and consider flushing vials with argon or nitrogen to prevent oxidation.[13]
-
Issue 3: Non-Specific Binding and Sample Loss
-
Cause: Hydrophobic peptides can adsorb to the surfaces of standard plasticware (e.g., polypropylene) and glass, leading to significant loss of material and inaccurate concentration measurements.[14]
-
Solutions:
-
Use Low-Binding Labware: Utilize specially designed low-adsorption microcentrifuge tubes and plates to minimize surface binding.[14]
-
Solvent Composition: Increasing the organic solvent (e.g., acetonitrile) content in the sample solvent can reduce hydrophobic interactions with polypropylene (B1209903) surfaces, but this must be compatible with downstream applications.[14]
-
Include Blocking Agents: While not always compatible with LC-MS, using a blocking agent can be effective in other assays to reduce non-specific binding.[14]
-
Data and Protocols
Table 1: Solvent Selection for Hydrophobic Peptides
| Solvent/Additive | Type | Recommended Use | Considerations |
| DMSO | Organic Solvent | Initial dissolution of highly hydrophobic peptides.[1] | Low toxicity for most cell-based assays at <1% v/v.[4] |
| DMF / ACN | Organic Solvents | Alternatives to DMSO for initial dissolution.[1][3] | May have higher toxicity or interference in certain biological assays. |
| Acetic Acid (10-25%) | Acidic Solution | Helps dissolve basic peptides (net positive charge).[1] | Add before diluting with aqueous buffer. |
| Ammonium Bicarbonate (0.1M) | Basic Solution | Helps dissolve acidic peptides (net negative charge).[1] | Volatile buffer, suitable for lyophilization. |
| Guanidine HCl (6M) / Urea (6M) | Chaotropic Agents | Disrupts aggregation for non-biological or denaturing assays.[1] | Will denature proteins and interfere with most biological activity. |
| Tween-20 / Triton X-100 | Non-ionic Detergent | Add to final buffer (low concentration, e.g., 0.1%) to prevent aggregation.[12] | Check for interference with your specific assay. |
Experimental Protocol: Solubilization of a Highly Hydrophobic Peptide
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature in a desiccator before opening to prevent condensation.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 1-10 mM). Vortex gently until the peptide is fully dissolved. A brief, gentle sonication can be used if necessary.[1]
-
Dilution: While vigorously vortexing the target aqueous buffer (e.g., PBS, Tris), add the concentrated peptide-DMSO stock solution in a slow, dropwise manner.
-
Final Concentration: Continue adding the stock until the desired final peptide concentration is reached. Ensure the final DMSO concentration is compatible with your assay (typically well below 1%).[4]
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use. Always centrifuge the solution before use to pellet any undissolved micro-aggregates.[4]
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay
This protocol is adapted for a 96-well plate format to monitor the kinetics of peptide aggregation.[1]
-
Reagent Preparation:
-
Prepare a 2.5 mM ThT stock solution in sterile water and filter it through a 0.22 µm filter. Store protected from light.
-
Prepare the peptide solution at the desired concentration in the assay buffer of choice.
-
-
Assay Setup:
-
In a black, clear-bottom 96-well plate, add your peptide samples. Include a buffer-only control.
-
Dilute the ThT stock solution into the assay buffer to a final working concentration of 25 µM.
-
Add the ThT working solution to each well containing the peptide samples and controls.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader.
-
Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.
-
Incubate the plate at a desired temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
-
Monitor the fluorescence intensity over time. An increase in fluorescence indicates the formation of amyloid-like aggregates.
-
Visual Guides
Caption: A step-by-step workflow for dissolving and troubleshooting hydrophobic peptides.
Caption: this compound inhibits the Akt/mTOR survival pathway and activates DAPK.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. jpt.com [jpt.com]
- 5. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. Facebook [cancer.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. genscript.com [genscript.com]
- 14. lcms.cz [lcms.cz]
Technical Support Center: Optimizing Flow Cytometry for Elisidepsin-Treated Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Elisidepsin and analyzing its effects using flow cytometry. The information provided is based on the known mechanisms of this compound and established best practices in flow cytometry.
Troubleshooting Guide
Drug-treated cells, particularly with a compound like this compound that induces rapid membrane damage, can present unique challenges in flow cytometry analysis.[1][2] This guide addresses common issues in a question-and-answer format.
| Problem Category | Question | Possible Cause | Suggested Solution |
| Signal & Resolution | Why am I getting a weak or no signal for my surface marker after this compound treatment? | 1. Antigen Downregulation/Internalization: this compound has been shown to affect the expression of surface receptors like ErbB3.[1][3][4] 2. Epitope Masking: The drug may alter the cell membrane structure, hiding the antibody binding site. 3. Cell Viability Issues: Extensive cell death leads to fewer intact cells expressing the marker. | 1. Time Course Optimization: Analyze cells at earlier time points after treatment. 2. Antibody Titration: Re-titer your antibody on treated cells. 3. Use Brighter Fluorochromes: Enhance the signal for low-expressing targets.[5] 4. Stain at 4°C: Perform all staining steps on ice to reduce receptor internalization.[6] |
| Why is there high background fluorescence in my samples? | 1. Increased Autofluorescence: Drug treatment can induce cellular stress and increase autofluorescence. 2. Non-specific Antibody Binding: Dead and dying cells with compromised membranes can non-specifically bind antibodies.[5][7] 3. Fc Receptor Binding: Immune cells, if present, can bind antibodies non-specifically via Fc receptors. | 1. Include Unstained Controls: Always run an unstained this compound-treated control to measure autofluorescence.[5] 2. Use a Viability Dye: Exclude dead cells from your analysis. 3. Fc Block: Pre-incubate cells with an Fc receptor blocking reagent.[7][8] 4. Antibody Titration: Use the optimal, lowest concentration of your antibody.[7] | |
| Cell Viability & Apoptosis | My viability dye is staining a large portion of the cell population, even at low this compound concentrations. Is this expected? | Rapid Membrane Permeabilization: this compound is known to cause rapid loss of membrane integrity, leading to a necrosis-like cell death.[1][2] This means that viability dyes that are excluded by intact membranes (like Propidium Iodide or 7-AAD) will rapidly enter the cells. | 1. Use a Fixable Viability Dye: If you need to fix your cells for intracellular staining, use a fixable viability dye prior to fixation.[9][10] 2. Early Time Points: Analyze cells at very early time points after treatment to capture the initial stages of cell death. |
| Annexin V/PI apoptosis assay is showing a large double-positive (late apoptotic/necrotic) population shortly after treatment. How can I distinguish early apoptosis? | Rapid Progression to Necrosis: Due to this compound's mechanism, cells may rapidly progress from early apoptosis to a necrotic state, making the detection of a distinct early apoptotic (Annexin V positive, PI negative) population challenging.[2] | 1. Shorten Incubation Times: Perform a time-course experiment with very short incubation periods (e.g., minutes to a few hours). 2. Lower Drug Concentrations: Use a range of this compound concentrations to potentially slow down the cell death process. 3. Alternative Apoptosis Markers: Consider using markers of early apoptotic events that are independent of membrane integrity, such as caspase activation detected by FLICA reagents.[11][12][13] | |
| Cell Cycle Analysis | The G0/G1 peak in my cell cycle histogram is broad and has a high CV after this compound treatment. Why? | 1. Cell Clumping: Dead and dying cells can release DNA and become sticky, leading to cell aggregates that are not properly analyzed. 2. Irregular DNA Staining: Compromised cell membranes may lead to inconsistent dye uptake. 3. High Flow Rate: Running samples too quickly can increase the coefficient of variation (CV).[6][8] | 1. Gentle Sample Handling: Avoid vigorous vortexing.[6] 2. Use a Cell Strainer: Filter cells through a nylon mesh before running on the cytometer. 3. Doublet Discrimination: Use a height vs. area plot for the DNA content parameter to exclude cell doublets.[14] 4. Slow Flow Rate: Acquire events at the lowest possible flow rate.[6][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that I should be aware of for my flow cytometry experiments?
A1: this compound induces a rapid loss of cell membrane integrity, leading to a necrosis-like cell death.[1][2] It also affects intracellular trafficking and can downregulate the expression of surface receptors like ErbB3.[1][3][4] This is critical for designing your experiments, especially for viability and apoptosis assays.
Q2: What type of controls are essential when analyzing this compound-treated cells?
A2: The following controls are crucial:
-
Unstained Cells (Vehicle-Treated): To set the baseline fluorescence and forward/side scatter parameters.
-
Unstained Cells (this compound-Treated): To assess autofluorescence changes induced by the drug.[5]
-
Single-Stained Controls: For each fluorochrome used, to set up compensation correctly.
-
Viability Dye Control: To properly gate on live and dead cell populations.
-
Isotype Controls: To control for non-specific antibody binding.[7][8]
Q3: Can I perform intracellular staining on this compound-treated cells?
A3: Yes, but with careful consideration. Since this compound compromises the plasma membrane, the choice of fixation and permeabilization method is critical. It is highly recommended to use a fixable viability dye to stain the cells before fixation and permeabilization to exclude dead cells from the analysis.[9][10] Standard fixation with formaldehyde (B43269) followed by permeabilization with saponin (B1150181) or methanol (B129727) can be tested.[8]
Q4: How should I prepare my this compound-treated cells for flow cytometry?
A4: Gentle handling is key to preserving the integrity of the remaining viable cells.
-
Harvesting: Use a gentle cell scraper or a non-enzymatic dissociation solution for adherent cells.
-
Washing: Centrifuge at low speed (e.g., 300-400 x g) for 5 minutes.[15]
-
Resuspension: Gently resuspend the cell pellet by tapping or using a wide-bore pipette tip. Avoid vigorous vortexing.[6]
-
Concentration: Aim for a cell concentration of approximately 0.5 to 1 x 10^6 cells/mL for analysis.[6][7]
Experimental Protocols
Protocol 1: Immunophenotyping of Surface Markers on this compound-Treated Cells
-
Seed and treat cells with the desired concentrations of this compound and a vehicle control for the determined time course.
-
Harvest cells gently. For adherent cells, use a non-enzymatic cell dissociation buffer.
-
Wash cells once with ice-cold PBS containing 1% BSA (FACS buffer).
-
If using a viability dye, resuspend cells in an appropriate binding buffer and add the viability dye (e.g., a fixable viability dye). Incubate according to the manufacturer's instructions, protected from light.
-
Wash cells with FACS buffer.
-
Resuspend the cell pellet in FACS buffer containing a pre-titered amount of fluorochrome-conjugated primary antibody and Fc block.
-
Incubate on ice for 30 minutes in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend in FACS buffer and analyze immediately on a flow cytometer.
Protocol 2: Cell Cycle Analysis of this compound-Treated Cells
-
Treat cells with this compound and a vehicle control.
-
Harvest cells, including any floating cells in the supernatant.
-
Wash cells with PBS.
-
Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing.[8]
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).[15]
-
Wash cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A.
-
Incubate at room temperature for 20-30 minutes in the dark.
-
Analyze on a flow cytometer using a low flow rate. Use doublet discrimination to exclude cell aggregates.[6][8]
Visualizations
Caption: Troubleshooting workflow for common flow cytometry issues with this compound.
Caption: Decision tree for selecting an appropriate apoptosis assay for this compound.
References
- 1. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Epithelial-Mesenchymal Transition Markers and HER3 Expression Are Predictors of this compound Treatment Response in Breast and Pancreatic Cancer Cell Lines - Public Library of Science - Figshare [plos.figshare.com]
- 5. bosterbio.com [bosterbio.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. 7 Tips for Optimizing Your Flow Cytometry Experiments [bdbiosciences.com]
- 10. 10 Tips to Optimize Clinical Flow Cytometry | Technology Networks [technologynetworks.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. Three Common Problems and Solutions of Cell Cycle Detection [elabscience.com]
- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solid-Phase Synthesis of Elisidepsin
Welcome to the technical support center for the solid-phase synthesis of Elisidepsin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the solid-phase synthesis of this compound?
The solid-phase synthesis of this compound, a complex cyclic depsipeptide, presents several challenges that can impact the overall yield and purity. These include:
-
Formation of the ester (depsi) bond: Creating the ester linkage, particularly between sterically hindered amino acids, can be difficult and may require specific coupling strategies.
-
Hydrophobic peptide sequence: this compound contains several hydrophobic and β-branched amino acids, which can lead to peptide aggregation on the resin, hindering subsequent coupling and deprotection steps.[1]
-
Macrocyclization: The ring closure step is critical and can be low-yielding due to competing intermolecular reactions (dimerization, oligomerization) and the conformational rigidity of the linear precursor.[2]
-
Epimerization: The risk of racemization at the C-terminal residue is a concern during the activation for cyclization.[3]
-
Incomplete reactions: Incomplete deprotection or coupling at any stage of the linear sequence assembly can lead to the accumulation of deletion sequences, complicating purification.
Q2: Which resin is recommended for the synthesis of this compound?
For the synthesis of cyclic peptides like this compound, a highly acid-labile resin such as 2-chlorotrityl chloride (2-CTC) resin is often recommended.[2][4] The steric bulk of the 2-CTC linker can help to minimize diketopiperazine formation, a common side reaction at the dipeptide stage.[2] Furthermore, it allows for the cleavage of the protected linear peptide under mild acidic conditions, preserving the side-chain protecting groups for subsequent solution-phase cyclization if that strategy is chosen.
Q3: What is the best strategy for cyclization: on-resin or in-solution?
Both on-resin and solution-phase cyclization have been successfully employed for cyclic peptides, and the choice depends on the specific sequence and desired outcome.
-
On-resin cyclization takes advantage of the "pseudo-dilution" effect, where the peptide chains are physically isolated on the solid support, which can favor intramolecular cyclization and reduce the formation of intermolecular oligomers.[2][5]
-
Solution-phase cyclization offers more conformational freedom for the peptide, which may be necessary for efficient ring closure of certain sequences.[6] However, it requires the synthesis and purification of the linear precursor and is performed under high-dilution conditions (typically 1-5 mM) to minimize oligomerization.[2]
For complex cyclic depsipeptides like Kahalalide F, solution-phase cyclization is a commonly reported strategy.[1]
Q4: How can I monitor the completion of coupling and deprotection steps?
Monitoring the completeness of each reaction step is crucial for a high-yield synthesis. The most common method is the qualitative ninhydrin (B49086) (Kaiser) test , which detects the presence of free primary amines on the resin. A positive result (blue beads) after a coupling step indicates an incomplete reaction, requiring a second coupling. Conversely, a negative result (yellow/clear beads) after the deprotection step suggests incomplete removal of the Fmoc group.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the solid-phase synthesis of this compound.
Problem 1: Low Yield of the Linear Peptide
A lower than expected yield of the linear peptide after cleavage from the resin can stem from issues during the chain elongation process.
Caption: Troubleshooting workflow for low linear peptide yield.
The choice of coupling reagent is critical, especially for sterically hindered amino acids and hydrophobic sequences found in this compound. While specific data for this compound is proprietary, the following table provides a general comparison of common coupling reagents for challenging peptide sequences.
| Coupling Reagent | Relative Cost | Activation Speed | Racemization Risk | Recommended Use |
| DIC/HOBt | Low | Moderate | Moderate | Standard couplings, cost-effective |
| HBTU/HCTU | Medium | Fast | Low | General use, efficient |
| HATU | High | Very Fast | Very Low | Difficult couplings, sterically hindered residues |
| COMU | High | Very Fast | Very Low | Excellent for difficult sequences, good solubility[7] |
Data collated from various SPPS optimization studies.[7][8]
Problem 2: Low Yield of the Cyclic Product
Low yield during the cyclization step is a common hurdle. The primary competing side reaction is intermolecular oligomerization.
| Strategy | Advantages | Disadvantages | Reported Yield Range |
| On-Resin Cyclization | - Pseudo-dilution effect minimizes oligomerization- Simpler purification | - Resin may restrict peptide conformation- Slower reaction kinetics | 35-53%[5][9] |
| Solution-Phase Cyclization | - Greater conformational freedom- Applicable to a wider range of sequences | - Requires high dilution (increases solvent usage)- Risk of oligomerization if concentration is not optimal- Requires purification of the linear precursor | 7-23%[5][10] |
Yields are highly sequence-dependent and these values represent a general range reported in the literature.
| Observation | Potential Cause | Recommended Solution |
| High levels of dimer/oligomer | Reaction concentration too high. | For solution-phase, ensure high dilution (1-5 mM).[2] For on-resin, consider a lower loading resin. |
| Unreacted linear peptide | Inefficient coupling reagent or steric hindrance at the cyclization site. | Use a more powerful coupling reagent like HATU or COMU. Consider changing the cyclization point if the sequence allows. |
| Presence of epimers | Base-catalyzed racemization during activation. | Use a non-coordinating base like collidine instead of DIPEA. Lower the reaction temperature. |
Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Coupling Cycle
This protocol describes a manual coupling cycle for adding one amino acid to the growing peptide chain on the resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 1 hour in the reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine (B6355638) in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.[4]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a ninhydrin test on a small sample of beads. If the test is positive (blue), repeat the coupling step (double coupling).
-
Washing: Wash the resin with DMF (3-5 times) and then with dichloromethane (B109758) (DCM) (3 times) to prepare for the next cycle.
Protocol 2: Cleavage of the Linear Peptide from 2-CTC Resin
This protocol is for cleaving the peptide from 2-chlorotrityl chloride resin while keeping side-chain protecting groups intact.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail of trifluoroacetic acid (TFA) in DCM. A very mild solution (e.g., 1-2% TFA in DCM) is often sufficient.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin and agitate gently for 30-60 minutes.
-
Drain the solution containing the cleaved peptide into a flask containing a neutralizing base like pyridine (B92270).
-
-
Solvent Removal: Evaporate the DCM and excess pyridine under reduced pressure.
-
Precipitation: Precipitate the protected linear peptide by adding cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Protocol 3: Solution-Phase Macrocyclization
This protocol outlines a general procedure for head-to-tail cyclization in solution.
-
Peptide Dissolution: Dissolve the purified, side-chain protected linear peptide in a large volume of a suitable solvent (e.g., DMF or a mixture of DCM/DMF) to achieve a final concentration of 1-5 mM.[2]
-
Reagent Preparation: In a separate container, prepare a solution of the coupling reagent (e.g., HATU, 1.5-3 equivalents) and a base (e.g., DIPEA, 3-6 equivalents) in the same solvent.
-
Reaction Setup:
-
Slowly add the peptide solution to the vigorously stirred reagent solution over several hours using a syringe pump to maintain high dilution conditions.
-
Alternatively, add the coupling reagents directly to the highly diluted peptide solution.
-
-
Reaction Monitoring: Monitor the progress of the cyclization by taking small aliquots and analyzing them by RP-HPLC and mass spectrometry to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
Work-up: Once the reaction is complete, quench any remaining coupling reagent and remove the solvent under reduced pressure.
-
Global Deprotection: Treat the crude cyclic peptide with a final cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5) to remove all side-chain protecting groups.
-
Purification: Purify the final cyclic peptide by preparative RP-HPLC.
Signaling Pathways and Logical Relationships
General Fmoc-SPPS Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. Synthesis and structure determination of kahalalide F (1,2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A novel strategy for the solid-phase synthesis of cyclic lipodepsipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Efficient macrocyclization for cyclicpeptide using solid-phase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Elisidepsin for Long-Term Storage
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Elisidepsin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the long-term storage and stability of this potent cyclic depsipeptide.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, with a focus on maintaining its stability and integrity.
Question: My this compound solution is showing signs of degradation, such as a decrease in purity or the appearance of new peaks in my HPLC analysis. What is the likely cause and how can I prevent this?
Answer:
Rapid degradation of this compound in solution is most likely due to the hydrolysis of its ester (lactone) bond, a characteristic feature of depsipeptides. The rate of this hydrolysis is highly sensitive to pH and temperature. Based on stability studies of the closely related compound Kahalalide F, degradation is accelerated in both acidic and alkaline conditions.[1][2]
Potential Causes and Solutions:
-
pH-Mediated Hydrolysis: this compound is most stable at a neutral pH. At a pH of 7, the half-life of Kahalalide F at 80°C is 8.6 hours, which is significantly longer than at acidic pH (1.1 hours at pH 0) or alkaline pH (1.65 hours at 26°C and pH 11).[2]
-
Troubleshooting Steps:
-
Determine pH Stability Profile: If you are using a custom buffer, perform a pH stability study by incubating this compound in buffers with varying pH values (e.g., pH 5, 7, 9) at a constant temperature.
-
Analytical Monitoring: Use a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to monitor the disappearance of the parent this compound peak and the appearance of degradation products over time.
-
Optimize Buffer pH: Based on your results, select a buffer system that maintains a pH close to neutral (pH 7) for optimal stability.
-
-
-
Elevated Temperature: Higher temperatures significantly accelerate the rate of hydrolysis and other degradation pathways.
-
Troubleshooting Steps:
-
Work at Low Temperatures: Whenever possible, prepare solutions and conduct experiments on ice or at refrigerated temperatures (2-8°C).
-
Avoid Repeated Freeze-Thaw Cycles: Aliquot your this compound stock solution into single-use volumes to prevent degradation caused by repeated temperature fluctuations.[3]
-
-
Question: I am observing a loss of this compound when using certain types of infusion or storage containers. What could be the cause?
Answer:
Significant loss of the related compound Kahalalide F has been observed due to its binding to the contact surfaces of infusion containers made of low-density polyethylene.[1]
Potential Causes and Solutions:
-
Adsorption to Plasticware: The hydrophobic nature of this compound can lead to its adsorption onto the surfaces of certain plastics.
-
Troubleshooting Steps:
-
Use Glass Containers: For the preparation and storage of this compound solutions, it is recommended to use glass containers to minimize adsorption.[4]
-
Compatibility Studies: If plasticware must be used, conduct a compatibility study to determine the extent of this compound loss with the specific type of plastic.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for lyophilized this compound?
A1: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[5][6][7] Under these conditions, the peptide powder is expected to be stable for months to years.[5][7] Before use, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation and moisture uptake.[3][6]
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a high-quality, sterile solvent. For short-term storage (days to a week), the solution can be stored at 2-8°C. For longer-term storage, the stock solution should be aliquoted into single-use vials and stored at -20°C or -80°C.[3] Avoid repeated freeze-thaw cycles.[3]
Q3: Are there any excipients that can enhance the stability of this compound for long-term storage, particularly in a lyophilized form?
A3: Yes, the use of lyoprotectants can significantly enhance the stability of lyophilized this compound. A stable formulation for the related compound Kahalalide F includes sucrose (B13894) as a lyoprotectant, along with polysorbate 80 and citric acid.[1] Sugars like sucrose and trehalose (B1683222) are effective at preserving the structure of peptides during the freezing and drying processes of lyophilization.[8]
Q4: Is this compound susceptible to enzymatic degradation?
A4: Preclinical studies have shown that this compound has good metabolic stability. No degradation was observed after incubation in either human plasma or liver microsomes.[9] This suggests that this compound is not readily degraded by common metabolic enzymes.
Data Presentation
Table 1: pH-Dependent Stability of Kahalalide F (a close structural analog of this compound)
| pH | Temperature (°C) | Half-life (t½) | Primary Degradation Product | Reference |
| 0 | 80 | 1.1 hours | Multiple Products | [2] |
| 1 | 80 | 20 hours | Multiple Products | [2] |
| 7 | 80 | 8.6 hours | Kahalalide G (hydrolyzed lactone) | [2] |
| 11 | 26 | 1.65 hours | Kahalalide G (hydrolyzed lactone) | [2] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Duration | Temperature | Container | Additional Recommendations | Reference |
| Lyophilized Powder | Short-term (days to weeks) | Room Temperature | Tightly sealed vial | Protect from light and moisture | [5] |
| Lyophilized Powder | Long-term (months to years) | -20°C or -80°C | Tightly sealed vial | Store in a desiccator, protect from light | [5][6][7] |
| In Solution | Short-term (up to 1 week) | 4°C | Glass vial | [3] | |
| In Solution | Long-term (weeks to months) | -20°C or -80°C | Glass vial | Aliquot to avoid freeze-thaw cycles | [3] |
Experimental Protocols
Protocol 1: pH Stability Assessment of this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 8.0)
-
Incubation chamber/water bath set to a constant temperature (e.g., 25°C or 37°C)
-
RP-HPLC system with a suitable column and detection method
Methodology:
-
Prepare working solutions of this compound at a final concentration of 100 µM in each of the different pH buffers.
-
At time zero (t=0), immediately analyze an aliquot of each solution by RP-HPLC to determine the initial peak area of the intact this compound.
-
Incubate the remaining solutions at the chosen constant temperature.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.
-
Analyze the aliquots by RP-HPLC to quantify the remaining percentage of intact this compound.
-
Plot the percentage of remaining this compound against time for each pH to determine the degradation kinetics and identify the pH at which the compound is most stable.
Protocol 2: Preparation of a Lyophilized Formulation of this compound with Excipients
Objective: To prepare a stable, lyophilized formulation of this compound for long-term storage.
Materials:
-
This compound
-
Cryoprotectant/Lyoprotectant (e.g., Sucrose or Trehalose)
-
Bulking agent (e.g., Mannitol)
-
Surfactant (e.g., Polysorbate 80)
-
Buffer (e.g., Citrate (B86180) buffer, pH ~6-7)
-
Water for Injection (WFI)
-
Lyophilizer
Methodology:
-
Prepare a solution by dissolving the chosen excipients (e.g., sucrose, mannitol, polysorbate 80) in the citrate buffer.
-
Add the this compound to the excipient solution and gently mix until fully dissolved.
-
Sterile filter the final formulation through a 0.22 µm filter.
-
Dispense the filtered solution into sterile lyophilization vials.
-
Partially insert sterile stoppers into the vials.
-
Load the vials into the lyophilizer and run a validated lyophilization cycle (including freezing, primary drying, and secondary drying steps).
-
At the end of the cycle, fully stopper the vials under vacuum or nitrogen atmosphere.
-
Secure the stoppers with aluminum caps.
-
Store the lyophilized product at the recommended long-term storage condition (-20°C or -80°C).
Visualizations
Caption: Signaling pathway of this compound leading to cell death.
Caption: Workflow for determining the pH stability of this compound.
Caption: Troubleshooting flowchart for this compound degradation.
References
- 1. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and enzymatic stability of a cyclic depsipeptide, the novel, marine-derived, anti-cancer agent kahalalide F - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Compatibility and stability of the investigational polypeptide marine anticancer agent kahalalide F in infusion devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptidesciences.com [peptidesciences.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting matrix effects in Elisidepsin LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Elisidepsin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] The "matrix" comprises all components in the sample apart from the analyte, including proteins, lipids, salts, and other endogenous compounds.[2] These effects can manifest as:
-
Ion Suppression: A decrease in the analyte signal, leading to underestimation of the this compound concentration and reduced assay sensitivity.[2][3]
-
Ion Enhancement: An increase in the analyte signal, resulting in an overestimation of the this compound concentration.[3]
Both phenomena can compromise the accuracy, precision, and reliability of your quantitative results.[1]
Q2: I'm observing poor reproducibility and inaccurate results for my this compound quality control (QC) samples. Could this be due to matrix effects?
A2: Yes, inconsistent and inaccurate QC results are common indicators of matrix effects. Variability in the composition of the biological matrix between different samples or lots can lead to different degrees of ion suppression or enhancement, causing poor reproducibility.[1] Other signs of matrix effects include:
-
Low or inconsistent recovery of this compound.
-
Non-linear calibration curves.
-
Poor assay sensitivity despite optimized instrument parameters.
Q3: How can I qualitatively and quantitatively assess matrix effects for my this compound assay?
A3: There are two primary methods to evaluate matrix effects:
-
Post-Column Infusion (Qualitative Assessment): In this method, a constant flow of this compound standard is infused into the mass spectrometer, post-analytical column. A blank matrix extract is then injected. Any dip or rise in the baseline signal indicates regions of ion suppression or enhancement, respectively.[4] This helps in identifying problematic areas in the chromatogram.
-
Post-Extraction Spike (Quantitative Assessment): This method quantifies the extent of matrix effects. The response of this compound spiked into a blank matrix extract is compared to the response of a neat standard solution at the same concentration. The matrix factor (MF) can be calculated, where an MF of <1 indicates ion suppression and an MF of >1 indicates ion enhancement.[1]
Q4: What is the recommended sample preparation technique to minimize matrix effects for this compound in plasma?
A4: Based on a validated method for the structurally similar depsipeptide, Plitidepsin (B549178), a liquid-liquid extraction (LLE) is a highly effective sample preparation technique for plasma, whole blood, and urine.[5][6] LLE is adept at separating analytes from interfering matrix components by partitioning the sample between two immiscible liquid phases.[7] For hydrophobic peptides like this compound, LLE can significantly improve sample cleanliness.[8]
Q5: Should I use an internal standard (IS) for this compound quantification?
A5: Absolutely. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[2] A SIL-IS is chemically and physically almost identical to this compound, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement.[2] This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard. A validated method for the related compound Plitidepsin successfully utilized a SIL-IS.[5][6]
Q6: My signal for this compound is still low and variable, even after sample cleanup. What else can I do?
A6: If matrix effects persist, consider the following strategies:
-
Optimize Chromatography: Adjusting the mobile phase composition, gradient, or switching to a different column chemistry can help separate this compound from co-eluting interferences.[2]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this is only feasible if the this compound concentration is high enough to remain detectable after dilution.[4]
-
Method of Standard Addition: This method involves creating a calibration curve within each sample by adding known amounts of this compound standard to aliquots of the unknown sample. This approach can be very accurate for compensating for matrix effects but is more time-consuming as it requires multiple analyses per sample.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for the structurally similar compound, Plitidepsin.[5]
Materials:
-
Human plasma samples
-
This compound and its stable isotope-labeled internal standard (SIL-IS)
-
1 M Aqueous Ammonia (B1221849)
-
tert-Butyl methyl ether (TBME)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Pipette 200 µL of plasma into a 2.0 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution.
-
Add 40 µL of 1 M aqueous ammonia to basify the sample.
-
Vortex the sample vigorously.
-
Add the extraction solvent, TBME.
-
Shake the tubes on an automatic shaker for 5 minutes at 1,250 rpm.
-
Centrifuge the samples for 5 minutes at 14,000 rpm to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (containing this compound and IS) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of reconstitution solvent.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)
Objective: To quantify the degree of ion suppression or enhancement for this compound.
Sample Sets:
-
Set A (Neat Standard): this compound standard prepared in the reconstitution solvent. This represents 100% signal without any matrix influence.
-
Set B (Post-Extraction Spike): Blank human plasma is processed using the LLE protocol (Protocol 1). The dried extract is then reconstituted with the this compound standard solution (prepared in reconstitution solvent). This measures the impact of the remaining matrix components on the signal.
Procedure:
-
Prepare at least 3-6 replicates for each set at a known concentration (e.g., low and high QC levels).
-
Analyze all samples by LC-MS/MS.
-
Calculate the Matrix Effect (ME %) using the following formula:
ME (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
Interpretation of Results:
-
ME = 100%: No significant matrix effect.
-
ME < 100%: Ion suppression.
-
ME > 100%: Ion enhancement.
Data Presentation
Table 1: Troubleshooting Common Issues in this compound LC-MS/MS Analysis
| Issue Observed | Potential Cause | Recommended Solution(s) |
| Inconsistent/Irreproducible QC Results | Variable matrix effects between samples | - Implement a robust sample preparation method like LLE. - Use a stable isotope-labeled internal standard (SIL-IS). - Prepare matrix-matched calibrators and QCs. |
| Low Analyte Recovery | Inefficient sample extraction | - Optimize the LLE protocol (e.g., solvent choice, pH). - Consider Solid Phase Extraction (SPE) as an alternative. |
| Poor Sensitivity / Low Signal-to-Noise | Significant ion suppression | - Improve sample cleanup to remove interfering components. - Optimize chromatographic separation to avoid co-elution. - Dilute the sample if concentration allows. |
| Non-Linear Calibration Curve | Matrix effects impacting different concentration levels unequally | - Use a SIL-IS. - Employ matrix-matched calibration standards. - Consider the method of standard addition for complex matrices. |
Visualizations
Caption: Troubleshooting decision tree for matrix effects.
Caption: Liquid-liquid extraction workflow for this compound.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. Liquid chromatography-tandem mass spectrometry assay to quantify plitidepsin in human plasma, whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijstr.org [ijstr.org]
- 8. LC-MS/MS Peptide Analysis: Complete Protocol - Peptide Port [peptideport.com]
Validation & Comparative
Elisidepsin vs. Kahalalide F: A Comparative Cytotoxicity Analysis
A detailed examination of two marine-derived depsipeptides and their potent anti-cancer activities.
This guide provides a comparative analysis of the cytotoxic properties of Elisidepsin (PM02734) and Kahalalide F, two related marine-derived cyclic depsipeptides that have demonstrated significant potential as anti-cancer agents. Both compounds, originally isolated from the marine mollusk Elysia rufescens, induce a non-apoptotic form of cell death, primarily oncosis, making their mechanism of action a subject of considerable interest in the drug development community. This document summarizes their cytotoxic profiles, elucidates their mechanisms of action through signaling pathway diagrams, and provides detailed experimental protocols for key cytotoxicity assays.
Comparative Cytotoxicity Data (IC50 Values)
The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and Kahalalide F across a range of human cancer cell lines. It is important to note that these values have been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Kahalalide F IC50 (µM) |
| A549 | Non-Small Cell Lung | 0.3 - >5[1] | 0.135[2] |
| H322 | Non-Small Cell Lung | Sensitive (IC50 < 5)[1] | - |
| H3255 | Non-Small Cell Lung | Sensitive (IC50 < 5)[1] | - |
| PC3 | Prostate | - | 0.07[3][4] |
| DU145 | Prostate | IC50 ~0.6[5] | 0.28[3][4] |
| LNCaP | Prostate | - | 0.28[3][4] |
| SKBR3 | Breast | 0.5[2] | 0.28[3][4] |
| BT474 | Breast | - | 0.28[3][4] |
| MCF7 | Breast | - | 0.28[3][4] |
| HT29 | Colon | - | < 1.0 µg/ml |
| LoVo | Colon | - | 0.16 |
| HepG2 | Hepatoma | - | 0.25 - 0.3[6][7] |
| PLC/PRF/5 | Hepatoma | - | 5 - 8[6][7] |
Note: Values for non-tumor cell lines showed significantly higher IC50 values for Kahalalide F (1.6 to 3.1 µM), indicating a degree of selectivity for cancer cells[3][4].
Mechanism of Action: A Tale of Two Pathways
Both this compound and Kahalalide F induce oncosis, a form of necrotic cell death characterized by cellular swelling and membrane rupture. However, the upstream signaling pathways they modulate appear to have distinct features.
Kahalalide F: Targeting Lysosomes and the HER3/PI3K/Akt Axis
Kahalalide F's mechanism of action is multifaceted. It is known to target lysosomes, leading to their permeabilization and the release of catastrophic enzymes into the cytoplasm[3][5]. Furthermore, it has been shown to downregulate the HER3 (ErbB3) receptor, which in turn inhibits the downstream PI3K/Akt signaling pathway, a critical axis for cell survival and proliferation[3][8][9].
References
- 1. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Technology evaluation: Kahalalide F, PharmaMar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The mechanism of action of Kahalalide F: variable cell permeability in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances and limitations in the application of kahalalides for the control of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and Biology of Kahalalides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Mechanisms of Action: Elisidepsin vs. Plitidepsin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two marine-derived depsipeptides, Elisidepsin (B1244396) and Plitidepsin (B549178). While both compounds exhibit potent anticancer activities, their molecular targets and the cellular responses they elicit are distinctly different. This analysis is supported by experimental data to aid researchers in understanding their unique properties.
At a Glance: Key Differences in Mechanism
| Feature | This compound | Plitidepsin |
| Primary Target | Interacts with the plasma membrane; strong correlation with ErbB3 expression. | Binds to eukaryotic Elongation Factor 1A2 (eEF1A2). |
| Cell Death Pathway | Primarily induces oncosis (a form of necrotic cell death). | Primarily induces apoptosis (programmed cell death). |
| Key Signaling Events | Downregulation of the PI3K/Akt signaling pathway. | Inhibition of protein synthesis, induction of oxidative stress, and sustained activation of JNK and p38 MAPK. |
In-Depth Mechanism of Action
This compound: A Disruptor of Cellular Integrity
This compound, a synthetic derivative of the natural compound Kahalalide F, exerts its cytotoxic effects through a mechanism that appears to be initiated at the cell surface.[1] The primary mode of cell death induced by this compound is oncosis, a form of necrosis characterized by cellular swelling, membrane blebbing, and eventual lysis.[2][3]
A significant body of evidence points to a strong correlation between the sensitivity of cancer cells to this compound and the expression levels of the ErbB3 receptor.[4][5][6] Treatment with this compound leads to the downregulation of ErbB3 and the subsequent inhibition of the critical pro-survival PI3K/Akt signaling pathway.[5][6] However, there is ongoing discussion in the scientific community regarding the precise role of ErbB3. Some studies suggest that the effects on ErbB3 are a downstream consequence of initial plasma membrane damage, rather than a direct interaction.[3] Research indicates that this compound interacts with lipids in the plasma membrane, leading to a loss of membrane integrity.[2]
Plitidepsin: An Inhibitor of Protein Synthesis
Plitidepsin's mechanism of action is more clearly defined, with its primary molecular target identified as the eukaryotic Elongation Factor 1A2 (eEF1A2).[7][8] eEF1A2 is a key protein involved in the elongation phase of protein synthesis, responsible for delivering aminoacyl-tRNAs to the ribosome.[7] By binding to eEF1A2, Plitidepsin effectively halts protein synthesis, a process to which rapidly dividing cancer cells are particularly vulnerable.[7]
The inhibition of protein synthesis by Plitidepsin triggers a cascade of downstream events, ultimately leading to apoptosis.[7] These events include the induction of early oxidative stress, the activation of Rac1 GTPase, and the sustained activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways.[1]
Quantitative Data Comparison
The following tables summarize key quantitative data for this compound and Plitidepsin from various studies. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions and cell lines used can vary between studies.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H322 | Non-small cell lung cancer | 0.4 | [4] |
| A549 | Non-small cell lung cancer | 1.8 | [4] |
| H460 | Non-small cell lung cancer | 8.8 | [4] |
| MCF-7 | Breast Cancer | 0.5 | [4] |
| SK-BR-3 | Breast Cancer | 0.5 | [3] |
| PC-3 | Prostate Cancer | 0.6 | [2] |
| DU145 | Prostate Cancer | 3.5 | [3] |
Table 2: Binding Affinity and Cytotoxicity of Plitidepsin
| Parameter | Value | Cell Line/System | Reference |
| Kd for eEF1A2 | 80 nM | Purified rabbit eEF1A2 | [9] |
| IC90 (antiviral) | 0.88 nM | hACE2-293T cells (SARS-CoV-2) | [9] |
| IC50 (antiviral) | 0.038 µM | Vero E6 cells (SARS-CoV-2) | [10] |
| IC50 (antitumor) | Not specified in provided results | - | - |
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using the DOT language.
Caption: Proposed signaling pathway for this compound.
Caption: Signaling pathway for Plitidepsin.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are summaries of common protocols used to investigate the mechanisms of this compound and Plitidepsin.
Cell Viability Assessment: MTT Assay
This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[11] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (typically 570 nm).
-
Protocol Outline:
-
Seed cells in a 96-well plate and treat with varying concentrations of the drug (this compound or Plitidepsin).
-
After the desired incubation period, add MTT solution to each well and incubate for 1-4 hours to allow formazan formation.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.[11][12]
-
Apoptosis Detection: Annexin V Staining
This flow cytometry-based assay is a standard method for detecting early-stage apoptosis.
-
Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. Propidium (B1200493) iodide (PI) is used as a counterstain to identify necrotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Treat cells with the apoptosis-inducing agent (e.g., Plitidepsin).
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Oncosis Detection
Oncosis is characterized by cell swelling and increased membrane permeability. It can be assessed using various methods.
-
Principle: The loss of plasma membrane integrity is a key feature of oncosis. This can be detected by the uptake of membrane-impermeant dyes such as propidium iodide (PI) or 7-AAD. Morphological changes like cell swelling and blebbing can be observed using microscopy. Annexin V staining can also be used, as PS externalization can occur during oncosis, although it is not considered an early event.[13]
-
Protocol Outline (Microscopy and Dye Uptake):
-
Treat cells with the oncosis-inducing agent (e.g., this compound).
-
At various time points, stain the cells with a membrane-impermeant dye (e.g., PI).
-
Observe the cells under a fluorescence microscope. Oncotic cells will show an increase in size and will stain positive for the dye.
-
For quantitative analysis, flow cytometry can be used to measure the percentage of PI-positive cells.
-
Protein Expression and Phosphorylation Analysis: Western Blotting
This technique is used to detect specific proteins in a sample and to assess their expression and phosphorylation status.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
-
Protocol Outline (for ErbB3 or PI3K/Akt pathway analysis):
-
Treat cells with the drug (e.g., this compound).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-ErbB3, anti-phospho-Akt, anti-total-Akt).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.[14][15]
-
Conclusion
This compound and Plitidepsin are two promising anticancer agents with distinct mechanisms of action. This compound appears to primarily target the cell membrane, leading to oncolytic cell death, with a strong correlation to ErbB3 expression and subsequent PI3K/Akt pathway inhibition. In contrast, Plitidepsin has a well-defined intracellular target, eEF1A2, which it inhibits to block protein synthesis and induce apoptosis. Understanding these fundamental differences is critical for the rational design of future clinical trials and the development of novel therapeutic strategies. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various cancer types.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plitidepsin: a potential new treatment for relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Phase III results for plitidepsin | VJHemOnc [vjhemonc.com]
- 9. Combining Anti-ERBB3 Antibodies Specific for Domain I and Domain III Enhances the Anti-Tumor Activity over the Individual Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical and randomized phase I studies of plitidepsin in adults hospitalized with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Annexin-V and Oncosis - Flow Cytometry Core Facility [icms.qmul.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. ErbB3 downregulation enhances luminal breast tumor response to antiestrogens - PMC [pmc.ncbi.nlm.nih.gov]
Elisidepsin vs. Standard Chemotherapy in Lung Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical and clinical efficacy of Elisidepsin (PM02734) with standard-of-care chemotherapy regimens for the treatment of lung cancer. The information is intended to support research and development efforts in oncology by presenting available data on mechanism of action, experimental protocols, and antitumor activity.
Executive Summary
This compound, a synthetic cyclic peptide of marine origin, has demonstrated a unique mechanism of action and preclinical antitumor activity in non-small cell lung cancer (NSCLC) models. Its efficacy appears to be linked to the expression of ErbB3 and the induction of a non-apoptotic, autophagic cell death pathway involving the inhibition of the Akt/mTOR signaling cascade. Standard chemotherapy, primarily platinum-based regimens, remains the cornerstone of treatment for both NSCLC and small cell lung cancer (SCLC), with established efficacy benchmarks in terms of response rates and survival.
Direct comparative clinical trials between this compound and standard chemotherapy in lung cancer are not yet available. This guide, therefore, presents a parallel evaluation based on existing preclinical data for this compound and established clinical data for standard chemotherapy to facilitate an informed understanding of their respective profiles.
Preclinical Efficacy of this compound in Non-Small Cell Lung Cancer
This compound has been evaluated in a range of preclinical models, demonstrating significant cytotoxic effects against human NSCLC cell lines.[1][2]
| Cell Line | IC50 (µM) | Noteworthy Characteristics |
| H322 | ~0.5-1 | Sensitive to this compound |
| A549 | ~1 | Sensitive to this compound |
| DU145 (Prostate) | < 2 | Sensitive to this compound, used in apoptosis studies |
IC50 values are approximate and based on data from multiple studies. The sensitivity of various cancer cell lines to this compound ranges from 0.4 µM to 8.8 µM.[3]
In Vivo Efficacy of this compound
In a study using an orthotopic NSCLC xenograft model with A549 cells, the combination of this compound and erlotinib (B232) was found to be more effective than either agent alone in increasing the life span of the treated mice.[4]
Clinical Efficacy of Standard Chemotherapy in Lung Cancer
Standard-of-care chemotherapy for lung cancer typically involves platinum-based doublets. The efficacy of these regimens has been well-documented in numerous clinical trials.
Non-Small Cell Lung Cancer (NSCLC)
Platinum-based chemotherapy is a first-line treatment for advanced NSCLC.
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cisplatin + Gemcitabine | ~30-40% | ~4-6 months | ~8-10 months |
| Carboplatin + Paclitaxel | ~20-30% | ~4-6 months | ~8-10 months |
| Cisplatin + Pemetrexed (non-squamous) | ~30-40% | ~4-6 months | ~10-12 months |
Efficacy data are aggregated from multiple clinical trials and can vary based on patient population and disease stage.
Small Cell Lung Cancer (SCLC)
The combination of a platinum agent (cisplatin or etoposide) and etoposide (B1684455) is the standard first-line treatment for SCLC.
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Cisplatin + Etoposide | ~60-70% | ~5-6 months | ~9-11 months |
| Carboplatin + Etoposide | ~60-70% | ~5-6 months | ~9-11 months |
Efficacy data are aggregated from multiple clinical trials and can vary based on disease stage (limited vs. extensive).
Mechanism of Action: this compound
This compound induces a unique form of caspase-independent cell death with features of autophagy.[1][2] Its mechanism is closely tied to the ErbB3 receptor and the subsequent inhibition of the PI3K/Akt/mTOR signaling pathway.[3] This mode of action is distinct from traditional chemotherapeutic agents that primarily induce apoptosis through DNA damage.[5]
Signaling Pathway of this compound
Caption: this compound's proposed mechanism of action in lung cancer cells.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are outlined below, based on methodologies reported in published studies.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on NSCLC cell lines.
Methodology:
-
NSCLC cells (e.g., H322, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound (or vehicle control) for a specified duration (e.g., 72 hours).
-
Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis
Objective: To assess the effect of this compound on protein expression and signaling pathways.
Methodology:
-
NSCLC cells are treated with this compound or vehicle control for a specified time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies against target proteins (e.g., ErbB3, p-Akt, Akt, LC3-II).
-
The membrane is then incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are inoculated with human NSCLC cells (e.g., A549), either subcutaneously or orthotopically (intravenously for lung metastases models).[4]
-
Once tumors are established, mice are randomized into treatment and control groups.
-
This compound (or vehicle control) is administered to the mice according to a specified dosing schedule and route (e.g., intravenous).[4]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers (for subcutaneous models) or through imaging techniques.
-
Animal body weight and overall health are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry).
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical workflow for evaluating a novel anticancer agent.
Conclusion
This compound presents a novel mechanistic approach to cancer therapy, particularly for NSCLC, by inducing a non-apoptotic cell death pathway. Preclinical data are promising, demonstrating potent cytotoxic and in vivo antitumor effects. However, a direct comparison with the established efficacy of standard platinum-based chemotherapy is not possible at this time due to the lack of head-to-head clinical trials. Future clinical investigations will be crucial to determine the relative efficacy and potential therapeutic niche of this compound in the treatment of lung cancer. The distinct mechanism of action of this compound may offer advantages in overcoming resistance to conventional apoptotic-inducing chemotherapies and provides a strong rationale for its continued clinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Validating ErbB3 as a Biomarker for Elisidepsin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of the receptor tyrosine kinase ErbB3 as a predictive biomarker for sensitivity to the novel anti-cancer agent Elisidepsin (B1244396) (PM02734). It compares the performance of this compound with alternative therapies and presents supporting experimental data to aid in research and drug development.
Introduction
This compound is a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens with demonstrated anti-neoplastic activity in a variety of cancer cell types.[1] Emerging evidence strongly suggests that the expression level of the ErbB3 (HER3) receptor is a key determinant of cellular sensitivity to this compound.[2][3][4][5] this compound has been shown to induce downregulation of ErbB3 and inhibit the downstream PI3K/Akt signaling pathway, particularly in sensitive cell lines.[2][5][6][7] This guide summarizes the key findings, presents comparative data, and provides detailed experimental protocols for validating this biomarker.
Data Presentation: ErbB3 Expression and this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in a panel of human cancer cell lines, correlated with their ErbB3 expression status and other potential biomarkers. Cells with an IC50 value ≤ 1 µM are generally considered sensitive to this compound.[8]
| Cell Line | Cancer Type | This compound IC50 (µM) | ErbB3 Expression | Other Relevant Markers | Reference |
| A549 | Non-Small Cell Lung | 0.2 - 0.6 | High | KRAS mutant | [4][8] |
| DV90 | Non-Small Cell Lung | ~0.5 | High | - | [2] |
| HOP62 | Non-Small Cell Lung | 4.0 | Low | - | [8] |
| H322 | Non-Small Cell Lung | Sensitive | High | - | |
| MDA-MB-435 | Breast | ~0.4 | High | - | [2] |
| MCF7 | Breast | ~0.6 | High | - | [2] |
| MDA-MB-231 | Breast | 6.5 | Low | - | [8] |
| SKBR3 | Breast | Sensitive | High | HER2+ | [9] |
| ZR-75-1 | Breast | Sensitive | High | - | [9] |
| DLD1 | Colorectal | ~0.6 | High | - | [2] |
| HT29 | Colorectal | ~0.5 | High | - | [2] |
| DU145 | Prostate | Sensitive | High | - | [9] |
| PC-3 | Prostate | 0.6 | High | - | [10] |
| 22RV1 | Prostate | 0.3 | - | - | [10] |
| PANC-1 | Pancreatic | Low Sensitivity | Low | - | [11] |
| MiaPaCa-2 | Pancreatic | Low Sensitivity | Low | - | [11] |
Note: IC50 values can vary slightly between studies due to different experimental conditions.
Comparison with Alternative Therapeutic Strategies
While ErbB3 is a promising biomarker for this compound, it is crucial to consider the broader landscape of cancer therapy, including other targeted agents and predictive biomarkers.
| Therapeutic Agent | Target(s) | Predictive Biomarker(s) | Mechanism of Action |
| This compound | Primarily affects ErbB3-expressing cells | High ErbB3 expression (sensitivity), KRAS mutation (potential resistance) | Induces downregulation of ErbB3, leading to inhibition of the PI3K/Akt pathway and oncolytic cell death.[1][2][5][6][7][11] |
| Patritumab deruxtecan | HER3 (ErbB3) | HER3 expression | An antibody-drug conjugate (ADC) that targets HER3-expressing cells, delivering a cytotoxic payload.[6] |
| Seribantumab (MM-121) | ErbB3 | Heregulin (HRG) mRNA expression | A monoclonal antibody that blocks the binding of the ligand heregulin to ErbB3, inhibiting downstream signaling.[12] |
| Cetuximab/Panitumumab | EGFR (ErbB1) | Wild-type KRAS/NRAS | Monoclonal antibodies that inhibit EGFR signaling. ErbB3 can mediate resistance to these agents.[7] |
| Trastuzumab/Pertuzumab | HER2 (ErbB2) | HER2 amplification/overexpression | Monoclonal antibodies that target HER2. ErbB3 is a key heterodimerization partner for HER2.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate validation of ErbB3 as a biomarker for this compound sensitivity.
This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines and determine the IC50 value.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.[7] Include untreated cells as a control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
This protocol is used to determine the expression levels of ErbB3 and the activation status of its downstream signaling pathways (e.g., Akt).
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ErbB3, anti-phospho-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in RIPA buffer and determine the protein concentration.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 30 µg) onto an SDS-PAGE gel and separate the proteins by size.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[16]
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to compare protein expression levels between samples.
Visualizations
.dot
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. ERBB3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. protocols.io [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HER3/ERBB3 – Dominating Cancer Therapy with ADCs and Beyond-DIMA BIOTECH [dimabio.com]
- 7. HER3 signaling and targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. protocols.io [protocols.io]
Elisidepsin: A Comparative Analysis of Cross-Resistance and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer drug Elisidepsin (PM02734, Irvalec®) with other chemotherapeutic agents, focusing on cross-resistance and combination therapy studies. The data presented is compiled from key preclinical studies to inform further research and development.
Executive Summary
This compound, a synthetic marine-derived cyclic peptide, has demonstrated broad cytotoxic effects across a range of cancer cell lines.[1][2] Its mechanism of action is linked to the expression of the ErbB3 receptor and the induction of rapid oncolytic cell death.[1][2] Sensitivity to this compound is notably higher in cancer cells with an epithelial phenotype, characterized by high E-cadherin and low vimentin (B1176767) expression.[1][2] Conversely, activating mutations in the KRAS gene are associated with resistance.[1][2]
Studies on acquired resistance have shown that cancer cells that become resistant to this compound exhibit decreased ErbB3 expression and increased Bcl2.[1][2] Interestingly, these this compound-resistant cells show increased sensitivity to certain ErbB1 inhibitors, suggesting a potential strategy to overcome resistance.[1][2]
Combination studies are promising, with this compound showing synergistic or additive effects when combined with various standard chemotherapeutic agents and targeted therapies. This suggests its potential utility in combination regimens to enhance efficacy and overcome resistance.
Comparative Efficacy of this compound: Single Agent Studies
The cytotoxic activity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 72 hours of exposure are summarized in the table below. Cell lines are categorized as highly sensitive (IC50 < 2 µM) or having low sensitivity (IC50 > 2 µM), based on clinically achievable plasma concentrations.[1]
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity | KRAS/BRAF Status | Reference |
| Highly Sensitive | |||||
| SKBR3 | Breast | 0.5 | High | WT/WT | [2] |
| BT474 | Breast | 0.8 | High | WT/WT | [2] |
| A431 | Head and Neck | 0.4 | High | WT/WT | [2] |
| NCIH460 | Lung | 1.1 | High | Mut/WT | [2] |
| A549 | Lung | 1.8 | High | Mut/WT | [2] |
| Capan1 | Pancreas | 1.2 | High | Mut/WT | [2] |
| DU145 | Prostate | 3.1 | Low | WT/WT | [2] |
| PC3 | Prostate | 0.6 | High | WT/WT | [2] |
| Colo205-S | Colon | 0.9 | High | WT/WT | [2] |
| HT29 | Colon | 1.5 | High | WT/Mut | [2] |
| Low Sensitivity | |||||
| MDAMB231 | Breast | 8.8 | Low | Mut/Mut | [2] |
| NCIH226 | Lung | 3.6 | Low | WT/WT | [2] |
| HOP62 | Lung | 4.5 | Low | Mut/WT | [2] |
| MiaPaca2 | Pancreas | 5.3 | Low | Mut/WT | [2] |
| Panc1 | Pancreas | 6.2 | Low | Mut/WT | [2] |
| HCT116 | Colon | 4.8 | Low | Mut/WT | [2] |
| Colo205-R | Colon | 7.2 | Low | WT/WT | [2] |
Cross-Resistance and Acquired Resistance Studies
A key aspect of evaluating a new anticancer agent is its activity profile in tumors that have developed resistance to standard therapies.
Acquired Resistance to this compound
A prostate cancer cell line with acquired resistance to this compound, designated DU-PM, was developed by exposing the parental DU145 cell line to increasing concentrations of the drug.[1] The DU-PM cell line demonstrated an IC50 for this compound of 13 µM, making it over four times more resistant than the parental line.[1]
Interestingly, the development of resistance to this compound was accompanied by a change in sensitivity to other targeted agents. The DU-PM cells showed a higher sensitivity to the ErbB1 inhibitors erlotinib (B232) and lapatinib (B449) compared to the parental DU145 cells.[1] This suggests a potential sequential therapeutic strategy where an ErbB1 inhibitor could be effective after the development of this compound resistance.
| Cell Line | IC50 this compound (µM) | IC50 Erlotinib (µM) | IC50 Lapatinib (µM) | IC50 Gefitinib (µM) | Reference |
| DU145 (Parental) | 3.1 | >10 | >10 | >10 | [1] |
| DU-PM (Resistant) | 13.0 | 4.2 | 3.8 | >10 | [1] |
Performance in Other Drug-Resistant Models
While direct studies on various pre-existing drug-resistant cell lines are limited, the parent compound of this compound, Kahalalide F, has shown activity against cell lines with solid multidrug resistance, including those resistant to topoisomerase II inhibitors.[3] Furthermore, a study by Teixido et al. demonstrated that two this compound-resistant cell lines, MDA-MB-231 and HOP62, still showed a synergistic effect when this compound was combined with cisplatin (B142131) and paclitaxel, respectively. This indicates that even in the context of intrinsic resistance to this compound, it can still enhance the efficacy of other chemotherapeutic agents.
Combination Therapy Studies
This compound has been evaluated in combination with several standard-of-care anticancer drugs. The nature of the interaction (synergistic, additive, or antagonistic) is crucial for designing effective combination regimens.
Combination with Chemotherapy
In colon (Colo205) and prostate (DU145) cancer cell lines, this compound was tested in combination with 5-fluorouracil (B62378) (5-FU), oxaliplatin, cisplatin, and gemcitabine.[1] The interactions were predominantly additive, with some instances of synergy.[1] A notable finding was the sequence-dependent activity for 5-FU and oxaliplatin, where the combination was more effective when the chemotherapy was administered before this compound.[1]
The study by Teixido et al. showed synergistic effects in all tested cell lines when this compound was combined with cisplatin, paclitaxel, and gemcitabine. The Combination Index (CI) was used to quantify these interactions, with a CI < 1 indicating synergy.
Summary of Combination Effects (CI values) with Chemotherapy
| Cell Line | Cancer Type | Combination with Cisplatin (CI) | Combination with Paclitaxel (CI) | Combination with Gemcitabine (CI) | Reference |
| MDA-MB-435 | Breast | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| MDA-MB-231 | Breast | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| MCF7 | Breast | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| HOP62 | Lung | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| DV90 | Lung | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| A549 | Lung | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| DLD1 | Colon | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
| HT29 | Colon | Synergistic (<1) | Synergistic (<1) | Synergistic (<1) | [4] |
Combination with Targeted Therapy
The combination of this compound with the ErbB1/ErbB2 inhibitor lapatinib also resulted in synergistic effects.[1] As mentioned earlier, cells with acquired resistance to this compound become more sensitive to ErbB1 inhibitors like erlotinib and lapatinib.[1]
Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The cytotoxic effects of this compound, both alone and in combination, were primarily determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates at a density of 3,000 to 10,000 cells per well and allowed to attach overnight.
-
Drug Exposure: Cells were treated with a range of concentrations of this compound and/or other anticancer drugs for 72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and the formazan crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated as the drug concentration that caused a 50% reduction in cell viability compared to untreated control cells.
Combination Studies Protocol
For combination studies, various schedules of drug administration were tested:
-
This compound for 24 hours, followed by the second drug for 24 hours.
-
The second drug for 24 hours, followed by this compound for 24 hours.
-
Simultaneous exposure to both drugs for 24 hours.
The interaction between the drugs was quantified by calculating the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Visualizing Mechanisms and Workflows
This compound's Proposed Mechanism and Resistance Pathway
The following diagram illustrates the proposed signaling pathway influenced by this compound and the alterations observed in resistant cells. This compound's activity is correlated with high ErbB3 expression. In resistant cells, ErbB3 expression is decreased, but this leads to a compensatory increase in sensitivity to ErbB1 inhibitors.
Caption: this compound mechanism in sensitive vs. resistant cells.
Experimental Workflow for Combination Therapy Analysis
This diagram outlines the typical workflow used in the studies to assess the combined effect of this compound with other anticancer agents.
Caption: Workflow for evaluating drug combination effects.
Conclusion
This compound demonstrates significant single-agent cytotoxicity in a variety of cancer cell lines, particularly those with an epithelial phenotype and high ErbB3 expression. While acquired resistance can develop, it may also sensitize cells to other targeted therapies, such as ErbB1 inhibitors, opening avenues for sequential treatment strategies. The consistent synergistic or additive effects of this compound when combined with standard chemotherapies like cisplatin, paclitaxel, and 5-FU highlight its potential to be a valuable component of combination regimens. Further studies are warranted to explore the full spectrum of cross-resistance and to optimize combination strategies for clinical application.
References
A Comparative Analysis of Elisidepsin and Other Marine Depsipeptides in Oncology Research
A deep dive into the mechanisms and efficacy of a new generation of marine-derived anticancer agents.
This guide provides a comparative analysis of Elisidepsin, a promising synthetic marine-derived depsipeptide, against other notable marine depsipeptides: Plitidepsin, Didemnin (B1252692) B, and the HDAC inhibitor Largazole (B1674506). The focus is on their distinct mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate, offering researchers and drug development professionals a comprehensive overview of their potential in oncology.
Introduction to Marine Depsipeptides
Depsipeptides are a class of compounds characterized by having at least one amide bond replaced by an ester bond.[1] Marine organisms, including tunicates, sponges, and cyanobacteria, are a rich source of structurally diverse and biologically active depsipeptides.[2] Many of these compounds exhibit potent anticancer, antiviral, and immunosuppressive properties, making them a focal point of drug discovery efforts.[1][3] this compound, a synthetic derivative of the natural kahalalide F, is currently under clinical investigation for its anticancer activities.[4][5][6] This guide compares its performance with other well-studied marine depsipeptides to highlight their therapeutic potential and unique modes of action.
Comparative Cytotoxicity
The in vitro cytotoxic activity of this compound, Plitidepsin, Didemnin B, and Largazole has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Plitidepsin IC50 (nM) | Didemnin B IC50 (ng/mL) | Largazole GI50 (nM) |
| Breast | |||||
| SKBR3 | Breast Carcinoma | 0.5[7] | - | - | - |
| MDA-MB-231 | Breast Adenocarcinoma | - | - | - | 7.7[5] |
| Lung | |||||
| A549 | Lung Carcinoma | >5[8] | 0.2[9] | - | - |
| H322 | Lung Carcinoma | 0.4[8] | - | - | - |
| Colon | |||||
| HT-29 | Colorectal Adenocarcinoma | 8.8[7] | 0.5[9] | - | 12[5] |
| HCT116 | Colorectal Carcinoma | 3.5[7] | - | - | - |
| Leukemia/Lymphoma | |||||
| L1210 | Murine Lymphocytic Leukemia | - | - | 1.1[10] | - |
| Ramos | Burkitt's Lymphoma | - | 1.7[11] | - | - |
| RL | Non-Hodgkin's Lymphoma | - | 1.5[11] | - | - |
| Neuroblastoma | |||||
| IMR-32 | Neuroblastoma | - | - | - | 16[5] |
| Prostate | |||||
| PC-3 | Prostate Adenocarcinoma | 0.6[5] | - | - | - |
| DU145 | Prostate Carcinoma | 1.0[7] | - | - | - |
Mechanisms of Action and Signaling Pathways
The anticancer effects of these marine depsipeptides are mediated through distinct molecular mechanisms and signaling pathways.
This compound: Induction of Oncolytic Cell Death and ErbB3 Downregulation
This compound's primary mechanism of action is not yet fully understood, but it is known to induce a rapid, non-apoptotic form of cell death known as oncolysis or necrosis.[4][12] This is characterized by cellular swelling and loss of membrane integrity.[5] A key molecular effect of this compound is the downregulation of ErbB3 (HER3) protein expression and phosphorylation.[8] ErbB3 is a member of the epidermal growth factor receptor (EGFR) family and a critical activator of the PI3K/AKT signaling pathway, which promotes cell survival and proliferation.[13][14] By downregulating ErbB3, this compound inhibits this pro-survival pathway.[5]
Plitidepsin: Targeting the eEF1A2 Elongation Factor
Plitidepsin exerts its anticancer effects by targeting the eukaryotic elongation factor 1A2 (eEF1A2).[15] eEF1A2 is involved in protein synthesis and is often overexpressed in cancer cells, where it exhibits oncogenic properties.[15] By binding to eEF1A2, Plitidepsin induces oxidative stress, leading to the sustained activation of JNK and p38 MAPK pathways, which in turn triggers cell cycle arrest and apoptosis.[15]
Didemnin B: Inhibition of Protein Synthesis
Didemnin B is a potent inhibitor of protein synthesis, which is thought to be the primary mechanism behind its cytotoxicity.[16] By halting the production of essential proteins, Didemnin B effectively stops cell growth and proliferation, leading to cell death.[16] Its potent antiproliferative effects have been demonstrated in numerous cancer cell lines and in vivo models.[10][13]
Largazole: A Pro-drug HDAC Inhibitor
Largazole is a pro-drug that is converted intracellularly to its active form, largazole thiol.[17] This active metabolite is a potent inhibitor of Class I histone deacetylases (HDACs).[4] HDACs play a crucial role in regulating gene expression by modifying chromatin structure.[18] By inhibiting HDACs, largazole leads to histone hyperacetylation, which in turn results in the reactivation of tumor suppressor genes, ultimately causing cell cycle arrest and apoptosis.[4][18]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of these marine depsipeptides.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate exponentially growing cells (e.g., 1 x 10^5 cells/mL) in 96-well plates and allow them to attach overnight.[8]
-
Treatment: Expose cells to various concentrations of the marine depsipeptide for a specified period, typically 72 hours.[8]
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration 0.5 mg/mL) to each well.[19]
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2) to allow for the formation of formazan (B1609692) crystals by metabolically active cells.[19]
-
Solubilization: Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the absorbance values against the drug concentrations.[8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Preparation: Harvest and wash the cells, then prepare a single-cell suspension.[20]
-
Fixation: Fix the cells in cold 70% ethanol (B145695) by adding it dropwise to the cell pellet while vortexing. Incubate on ice for at least 30 minutes.[20][21]
-
Washing: Pellet the fixed cells by centrifugation and wash twice with PBS.[21]
-
RNase Treatment: To ensure only DNA is stained, resuspend the cell pellet in a solution containing RNase A to degrade RNA.[22]
-
Propidium (B1200493) Iodide (PI) Staining: Add a propidium iodide staining solution to the cells. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.[20]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured, and the data is used to generate a histogram representing the cell cycle distribution.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation (e.g., phosphorylation of AKT).
Methodology:
-
Cell Lysis: Treat cells with the depsipeptide for the desired time, then lyse the cells in a suitable lysis buffer to extract proteins.[23]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-AKT, anti-AKT, anti-ErbB3).[24]
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.[24]
-
Detection: Add a chemiluminescent substrate that reacts with HRP to produce light, and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein levels. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.[24]
Conclusion
This compound and other marine depsipeptides like Plitidepsin, Didemnin B, and Largazole represent a diverse and promising group of anticancer agents. Their distinct mechanisms of action, ranging from the induction of oncolytic cell death and disruption of key signaling pathways to the inhibition of protein synthesis and epigenetic modulation, offer multiple avenues for therapeutic intervention. The comparative data presented in this guide underscore the unique profiles of each compound and highlight the vast potential of marine natural products in the development of novel cancer therapies. Further research into their synergistic combinations and the identification of predictive biomarkers will be crucial for their successful clinical translation.
References
- 1. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 2. broadpharm.com [broadpharm.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Synthesis and Antiproliferative Activity of Nitric Oxide-Donor Largazole Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.si.edu [repository.si.edu]
- 6. Antitumor activity of didemnin B in the human tumor stem cell assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Didemnin B - Applications - CAT N°: 34063 [bertin-bioreagent.com]
- 11. Plitidepsin (Aplidin) is a potent inhibitor of diffuse large cell and Burkitt lymphoma and is synergistic with rituximab - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Facebook [cancer.gov]
- 13. Didemnin B: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Plitidepsin: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Total Synthesis and Biological Mode of Action of Largazole: A Potent Class I Histone Deacetylase (HDAC) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is Romidepsin used for? [synapse.patsnap.com]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 20. vet.cornell.edu [vet.cornell.edu]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
A Preclinical Head-to-Head Comparison of Elisidepsin and Gemcitabine in Pancreatic Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two anticancer agents, Elisidepsin (also known as Irvalec or PM02734) and the established chemotherapeutic drug gemcitabine (B846), in the context of pancreatic cancer models. The information is compiled from preclinical data to assist researchers in evaluating their mechanisms and potential efficacy.
Executive Summary
Pancreatic cancer remains a significant therapeutic challenge. While gemcitabine has been a cornerstone of treatment, its efficacy is often limited. This compound, a synthetic marine-derived depsipeptide, presents an alternative mechanism of action. This guide synthesizes available preclinical data to compare their effects on pancreatic cancer cells.
Direct head-to-head in vivo comparative studies in pancreatic cancer xenograft models are not publicly available in the reviewed literature. However, by comparing their mechanisms of action and in vitro cytotoxicity, this guide offers a framework for understanding their distinct profiles.
Mechanism of Action
This compound and gemcitabine induce cancer cell death through fundamentally different pathways. Gemcitabine targets DNA synthesis, a hallmark of rapidly dividing cells, while this compound's family of compounds targets protein synthesis and induces a non-apoptotic form of cell death.
This compound: Targeting Protein Synthesis
This compound is a synthetic cyclic depsipeptide derived from a marine compound.[1] While its precise mechanism is not fully elucidated in all cancer types, related compounds like plitidepsin (B549178) have been shown to target the eukaryotic Elongation Factor 1A2 (eEF1A2).[2] eEF1A2 is a protein involved in the elongation step of protein synthesis and is found to be overexpressed in pancreatic cancer, where it promotes cell growth, survival, and invasion.[3] By targeting eEF1A2, this compound and related compounds can disrupt the production of proteins essential for cancer cell survival.[2]
Notably, this compound appears to induce a form of oncolytic or necrotic-like cell death rather than classical apoptosis.[1] This is characterized by rapid morphological changes and loss of membrane integrity in tumor cells.
Gemcitabine: Inducing Apoptosis via DNA Synthesis Inhibition
Gemcitabine is a nucleoside analog that has been a standard of care for pancreatic cancer. Its cytotoxic effect is primarily mediated through the inhibition of DNA synthesis. After entering the cell, gemcitabine is phosphorylated into its active forms, gemcitabine diphosphate (B83284) (dFdCDP) and triphosphate (dFdCTP).
dFdCTP competes with the natural nucleotide (dCTP) for incorporation into DNA. Once incorporated, it causes masked chain termination, inhibiting DNA repair and ultimately leading to programmed cell death, or apoptosis. Additionally, dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for producing the building blocks of DNA, further depleting the resources needed for DNA replication and repair.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from separate studies, shows the IC50 values for this compound and gemcitabine against various human pancreatic cancer cell lines. It is important to note that experimental conditions can vary between studies, affecting absolute IC50 values.
| Cell Line | This compound IC50 (µM) | Gemcitabine IC50 (µM) |
| PANC-1 | > 2 µM (Low Sensitivity) | ~0.048 µM (48.55 nM) |
| MiaPaCa-2 | < 2 µM (High Sensitivity) | Varies (nM to low µM range) |
| BxPC-3 | < 2 µM (High Sensitivity) | Varies (nM to low µM range) |
Note: Specific IC50 values for this compound in individual pancreatic cancer cell lines are categorized based on reported sensitivity thresholds from a broad panel screening. Gemcitabine values are derived from multiple sources and show considerable variability.
In Vivo Antitumor Activity
There is a lack of publicly available preclinical studies that directly compare the in vivo efficacy of this compound and gemcitabine in pancreatic cancer xenograft models.
Gemcitabine: Numerous studies have characterized the effects of gemcitabine in pancreatic cancer xenografts. For instance, in an orthotopic model using BxPC-3 cells, gemcitabine treatment significantly improved survival by inducing transient tumor regression. In other subcutaneous xenograft models (e.g., using BxPC-3 or PANC-1 cells), gemcitabine monotherapy at doses around 10-50 mg/kg typically results in significant, though often incomplete, tumor growth inhibition.
This compound: While reports mention that this compound demonstrates in vivo activity in xenografted human tumors, specific data detailing tumor growth inhibition, dosing, and model specifics for pancreatic cancer are not available in the reviewed literature.[1] Clinical trials have explored this compound in combination with gemcitabine for various solid tumors.[1]
Experimental Protocols
Methodologies for key experiments are detailed below to provide context for the presented data and to aid in the design of future comparative studies.
In Vitro Cytotoxicity Assay (MTT or SRB Assay)
-
Cell Culture: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound or gemcitabine for a specified period, typically 72 hours.
-
Viability Assessment: After incubation, cell viability is assessed. For an MTT assay, MTT reagent is added and incubated, allowing viable cells to form formazan (B1609692) crystals, which are then solubilized. For an SRB assay, cells are fixed, stained with Sulforhodamine B, and the bound dye is solubilized.
-
Data Analysis: The absorbance is read using a microplate reader. The results are expressed as a percentage of the control (vehicle-treated cells), and the IC50 value is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Study
The following represents a generalized workflow for assessing antitumor efficacy in a subcutaneous xenograft model. Specific parameters would need to be optimized for a direct comparative study.
Conclusion and Future Directions
This compound and gemcitabine exhibit distinct mechanisms of action against pancreatic cancer cells. Gemcitabine acts as a classical cytotoxic agent by disrupting DNA synthesis and inducing apoptosis. This compound represents a novel approach by potentially targeting the protein synthesis machinery through eEF1A2, leading to a non-apoptotic, necrotic-like cell death.
The available in vitro data suggests that both agents are active against pancreatic cancer cell lines, although sensitivities vary. A critical gap in the current preclinical data is the absence of a direct comparative in vivo study. Such a study, utilizing patient-derived xenograft (PDX) models or established cell-line-derived xenografts, would be invaluable for determining the relative efficacy of these two agents.
Future research should focus on:
-
Conducting head-to-head in vivo studies in orthotopic and subcutaneous pancreatic cancer models.
-
Further elucidating the specific signaling pathways involved in this compound-induced necrotic cell death in pancreatic cancer.
-
Evaluating the potential for synergistic effects when combining this compound with gemcitabine or other targeted agents, a strategy already explored in early clinical trials.[1]
References
Elisidepsin: A Comparative Analysis of Induced Oncosis and Apoptosis in Cancer Cells
For Immediate Release
A comprehensive analysis of the marine-derived compound Elisidepsin (PM02734) reveals its primary mechanism of inducing cancer cell death is through oncosis, a form of necrotic cell death characterized by cellular swelling and membrane rupture, rather than the more commonly studied programmed cell death pathway of apoptosis. This guide provides a comparative overview of this compound's effects on these two distinct cell death modalities, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
Key Findings
This compound, a synthetic cyclic depsipeptide, demonstrates potent anti-proliferative activity across a range of cancer cell lines. Extensive research indicates that its primary mode of action bypasses the classical apoptotic pathways, instead triggering a rapid, caspase-independent cell death resembling oncosis. This is notably observed in prostate cancer cell lines such as DU145, PC-3, and 22RV1, where this compound induces characteristic features of oncosis including significant cell swelling, the formation of large membrane vesicles, and a swift loss of plasma membrane integrity.
A pivotal study on the DU145 prostate cancer cell line revealed that while treatment with 1 µM this compound for 24 to 48 hours resulted in a threefold increase in Annexin V staining—a marker often associated with apoptosis—this was not accompanied by the activation of key apoptotic proteins caspase-9 and PARP. This suggests that the externalization of phosphatidylserine, detected by Annexin V, is a consequence of membrane destabilization characteristic of oncosis, rather than an apoptotic signal.
Data Presentation: Oncosis vs. Apoptosis Markers
The following tables summarize the differential effects of this compound on key markers of oncosis and apoptosis.
| Oncotic Marker | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Cell Swelling | DU145 | 1 µM | 24-48 hours | Visually confirmed cellular swelling and formation of large vesicles | [1] |
| Propidium Iodide (PI) Uptake | DU145 | ≥ 0.5 µM | Time-dependent | Rapid and concentration-dependent increase in PI uptake, indicating loss of membrane integrity | [1] |
| Lactate Dehydrogenase (LDH) Release | Not Specified | Not Specified | Not Specified | Expected to be significantly increased due to membrane rupture (inferred) | |
| Intracellular ATP Levels | H322, A549 | Not Specified | Not Specified | Preliminary data suggests rapid depletion of intracellular ATP | [2] |
| Apoptotic Marker | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| Caspase-9 Activation | DU145 | 1 µM | 24 hours | No cleavage of caspase-9 detected | [1] |
| PARP Cleavage | DU145 | 1 µM | 24 hours | No cleavage of PARP detected | [1] |
| Caspase-3 Activity | H322, A549 | 0.5-1 µmol/L | 6 hours | No significant increase in caspase-3 activity | [2] |
| Annexin V Staining | DU145 | 1 µM | 24-48 hours | ~3-fold increase, attributed to membrane integrity loss | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Culture DU145 prostate cancer cells to 70-80% confluency. Treat cells with 1 µM this compound or vehicle control for 24 and 48 hours.
-
Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic/oncotic cells are both Annexin V- and PI-positive.
Caspase Activity Assay
This colorimetric assay measures the activity of caspases, key executioners of apoptosis.
-
Cell Lysis: Treat H322 and A549 cells with 0.5 to 1 µmol/L this compound for 6 hours. Prepare cell extracts using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 10-30 µg of protein extract to a reaction mixture containing the caspase-3 substrate Ac-DEVD-pNA.
-
Incubation: Incubate the plate at room temperature for 120 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader to quantify the amount of p-nitroaniline released upon substrate cleavage.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of LDH from cells with damaged plasma membranes.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 10 minutes and carefully collect the supernatant.
-
LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reagent mixture.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Add a stop solution and measure the absorbance at 490 nm. The percentage of cytotoxicity is calculated relative to the maximum LDH release control.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for this compound-induced oncosis and a typical experimental workflow for its study.
Caption: Proposed signaling pathway for this compound-induced oncosis.
Caption: Experimental workflow for studying this compound-induced cell death.
Conclusion
The available evidence strongly indicates that this compound's primary mechanism of action in inducing cancer cell death is through oncosis, a caspase-independent pathway characterized by cellular swelling and loss of membrane integrity. This is in stark contrast to classical apoptosis. The inhibition of the ErbB3/PI3K/Akt signaling pathway appears to be a key molecular event in this process. Further research focusing on the detailed molecular mechanisms of this compound-induced oncosis could pave the way for novel therapeutic strategies that leverage this distinct form of cell death.
References
Benchmarking Elisidepsin's activity against a panel of marine-derived anticancer agents
A comprehensive guide for researchers and drug development professionals on the activity of Elisidepsin (B1244396) benchmarked against a panel of prominent marine-derived anticancer agents. This document provides a comparative overview of their cytotoxic activities, mechanisms of action, and the experimental protocols used for their evaluation.
Introduction
The marine environment is a rich and largely untapped source of novel bioactive compounds with significant therapeutic potential. Over the years, a number of marine-derived agents have been successfully developed and approved for cancer therapy, demonstrating the importance of marine natural products in oncology. This guide focuses on this compound (also known as PM02734 or Irvalec®), a synthetic cyclic depsipeptide derived from the marine mollusk Elysia rufescens.[1] We benchmark its anticancer activity against a panel of other well-established marine-derived anticancer agents: Cytarabine, Trabectedin (B1682994), Eribulin mesylate, and Plitidepsin. This comparison aims to provide researchers and drug development professionals with a valuable resource for understanding the relative performance and unique characteristics of these compounds.
Compound Overviews and Mechanisms of Action
A brief overview of each compound and its primary mechanism of action is presented below. The distinct mechanisms underscore the diversity of anticancer strategies employed by these marine-derived molecules.
-
This compound: A synthetic derivative of kahalalide F, this compound exhibits broad antiproliferative activity against various cancer cell types.[1] Its mechanism of action is linked to the downregulation of the ErbB3 receptor and subsequent inhibition of the PI3K/Akt signaling pathway.[2][3] This interference with a key cell survival pathway ultimately leads to oncolytic cell death.[1]
-
Cytarabine: A synthetic analog of the sponge-derived arabinonucleosides, Cytarabine is a well-established chemotherapeutic agent. It primarily acts as an antimetabolite, inhibiting DNA synthesis and repair by incorporating into DNA, which ultimately leads to cell cycle arrest and apoptosis.
-
Trabectedin (Yondelis®): Originally isolated from the tunicate Ecteinascidia turbinata, Trabectedin is an alkylating agent that binds to the minor groove of DNA.[4][5] This interaction triggers a cascade of events that interfere with DNA repair pathways, transcription factors, and ultimately leads to cell cycle arrest and apoptosis.[4][6]
-
Eribulin mesylate (Halaven®): A synthetic macrocyclic ketone analog of the marine sponge natural product halichondrin B, Eribulin mesylate is a potent microtubule-targeting agent.[7] It inhibits microtubule growth, leading to mitotic arrest and subsequent apoptotic cell death.[7][8][9]
-
Plitidepsin (Aplidin®): A cyclic depsipeptide originally isolated from the tunicate Aplidium albicans, Plitidepsin's primary target is the eukaryotic elongation factor 1A2 (eEF1A2).[1][10][11] By binding to eEF1A2, Plitidepsin inhibits protein synthesis, leading to cell cycle arrest and apoptosis.[1][11]
Comparative Cytotoxic Activity
The in vitro cytotoxic activity of these marine-derived anticancer agents is typically evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this comparison. The following tables summarize the available IC50 data for this compound and the comparator agents.
It is important to note that the experimental conditions, such as the specific cell lines, assay methods (e.g., MTT, SRB), and incubation times, can vary between studies. Therefore, a direct comparison of the absolute IC50 values should be made with caution.
Table 1: Cytotoxic Activity (IC50) of this compound in a Panel of Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | >5 |
| H322 | Lung Cancer | 0.3 |
| H3255 | Lung Cancer | 0.8 |
| SK-BR-3 | Breast Cancer | 0.5 |
| ... (and others) | ... | ... |
| (Data extracted from a study on a panel of 23 cancer cell lines where IC50 values ranged from 0.4 to 8.8 µM after 72 hours of exposure)[12][13] |
Table 2: Cytotoxic Activity (IC50) of Comparator Marine-Derived Anticancer Agents
| Compound | Cell Line | Cancer Type | IC50 |
| Trabectedin | MUC-1 | Adrenocortical Carcinoma | 0.80 nM |
| HAC-15 | Adrenocortical Carcinoma | 0.50 nM | |
| NCI-H295R | Adrenocortical Carcinoma | 0.15 nM | |
| LMS | Soft Tissue Sarcoma | 1.296 nM | |
| LPS | Soft Tissue Sarcoma | 0.6836 nM | |
| Plitidepsin | HEL | Leukemia | 1.0 nM |
| UKE-1 | Leukemia | 0.5 nM | |
| SET2 | Leukemia | 0.8 nM | |
| A549 | Lung Cancer | 0.2 nM | |
| HT-29 | Colon Cancer | 0.5 nM | |
| Cytarabine | HL-60 | Leukemia | 14.24 µM |
| KG-1 | Leukemia | 18.21 µM | |
| THP-1 | Leukemia | 23.2 µM | |
| MV4-11-P | Leukemia | 0.26 µM | |
| Eribulin mesylate | Specific IC50 values across a broad panel are not readily available in the provided search results. Its potent activity is well-established through extensive clinical data. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
References
- 1. What is the mechanism of Plitidepsin? [synapse.patsnap.com]
- 2. ErbB3 expression predicts sensitivity to this compound treatment: in vitro synergism with cisplatin, paclitaxel and gemcitabine in lung, breast and colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Restricted [jnjmedicalconnect.com]
- 5. What is the mechanism of Trabectedin? [synapse.patsnap.com]
- 6. Unique features of trabectedin mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Eribulin Mesylate: Mechanism of Action of a Unique Microtubule Targeting Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. cancernetwork.com [cancernetwork.com]
- 10. pharmamar.com [pharmamar.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Predictive Biomarkers for Elisidepsin Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Elisidepsin (also known as Irvalec® or PM02734), a synthetic cyclic peptide derived from the marine mollusk Elysia rufescens, has demonstrated potent anti-tumor activity in a variety of cancer cell types.[1] Understanding the molecular determinants of sensitivity and resistance to this agent is crucial for its clinical development and patient stratification. This guide provides a comparative analysis of this compound's IC50 values across a panel of human cancer cell lines, correlating them with specific gene expression profiles and mutational statuses to elucidate predictive biomarkers of response.
Performance Data: Correlating IC50 Values with Gene Expression
The half-maximal inhibitory concentration (IC50) of this compound has been evaluated in a diverse panel of 23 human cancer cell lines, revealing a broad spectrum of cytotoxic activity.[2] Cell lines were categorized as highly sensitive (IC50 < 2 µM) or having low sensitivity (IC50 > 2 µM), based on clinically achievable plasma concentrations.[3][4] A clear correlation has emerged between the IC50 values and the expression of key genes, particularly those involved in cell adhesion and signaling pathways.
Specifically, high mRNA expression of ErbB3, Mucin 1 (Muc1), and E-cadherin strongly correlates with increased sensitivity to this compound.[3] Conversely, cell lines with an epithelial-to-mesenchymal transition (EMT) phenotype, characterized by low E-cadherin and high vimentin (B1176767) expression, tend to be more resistant.[3][5] Furthermore, activating mutations in the KRAS gene are significantly associated with resistance to this compound, suggesting a role for the EGFR/MAPK signaling pathway in mediating drug response.[3][5]
Below is a summary of this compound IC50 values in a selection of cancer cell lines, alongside their corresponding gene expression and mutational status where available.
| Cell Line | Cancer Type | This compound IC50 (µM) | Key Gene Expression/Mutation Status | Sensitivity Level |
| PC3 | Prostate | ~0.4 | High E-cadherin, Low Vimentin | High |
| 22RV1 | Prostate | ~0.5 | High E-cadherin, Low Vimentin | High |
| A549 | Lung | ~1.0 | High ErbB3 | High |
| HCT116 | Colon | ~8.8 | Mutated KRAS | Low |
| PANC-1 | Pancreas | High | Mutated KRAS | Low |
| MIA-PaCa | Pancreas | High | Mutated KRAS | Low |
| DU145 | Prostate | ~1.0 | High E-cadherin, Low Vimentin | High |
| DU-PM (Resistant) | Prostate | >10 | Low E-cadherin, High Vimentin, Decreased ErbB3 | Low (Acquired Resistance) |
Experimental Protocols
The following methodologies were employed to determine this compound IC50 values and correlate them with gene expression profiles.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Culture: Human cancer cell lines were cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Treatment: Cells were seeded into 96-well plates and allowed to attach overnight. Subsequently, they were treated with increasing concentrations of this compound for 72 hours.
-
MTT Assay: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours at 37°C. The resulting formazan (B1609692) crystals were dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Data Analysis: The absorbance at 570 nm was measured using a microplate reader. The IC50 value, the drug concentration that inhibits cell growth by 50%, was calculated from the dose-response curves.
Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)
-
RNA Extraction: Total RNA was extracted from the panel of cancer cell lines using an appropriate RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression levels of target genes (e.g., ErbB3, E-cadherin, vimentin, Muc1) were quantified by qRT-PCR using specific primers and a fluorescent dye-based detection system. Gene expression levels were normalized to a housekeeping gene (e.g., GAPDH).
-
Correlation Analysis: The relative mRNA expression levels were then correlated with the corresponding this compound IC50 values for each cell line to identify potential predictive biomarkers.
Visualizing the Workflow and Signaling Pathways
To better understand the experimental process and the molecular interactions at play, the following diagrams illustrate the workflow for correlating IC50 values with gene expression and the key signaling pathway implicated in this compound sensitivity.
Caption: Experimental workflow for identifying predictive biomarkers.
Caption: this compound's mechanism and resistance pathways.
References
- 1. Facebook [cancer.gov]
- 2. Irvalec Inserts into the Plasma Membrane Causing Rapid Loss of Integrity and Necrotic Cell Death in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Factors of Sensitivity to this compound, a Novel Kahalalide F-Derived Marine Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Predictive factors of sensitivity to this compound, a novel Kahalalide F-derived marine compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Independent Validation of Elisidepsin's Antitumor Efficacy in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antitumor activity of Elisidepsin (PM02734), a synthetic marine-derived cyclic depsipeptide, in preclinical xenograft models. The data presented here is based on published studies investigating its efficacy both as a single agent and in combination with other targeted therapies.
Overview of this compound
This compound is a novel antineoplastic agent derived from the kahalalide family of compounds.[1] It has demonstrated broad anti-proliferative activity across various cancer cell types, including lung, breast, colon, and prostate cancers.[1] Its primary mechanism of action is believed to involve the induction of oncolytic cell death, distinguishing it from traditional apoptotic pathways.[1]
Comparative Antitumor Activity in Non-Small Cell Lung Cancer (NSCLC) Xenografts
A key study investigated the efficacy of this compound as a single agent and in combination with erlotinib (B232), an EGFR inhibitor, in an A549 human NSCLC xenograft model. The combination therapy demonstrated a synergistic effect, proving more effective at inhibiting tumor growth than either drug administered alone.[2]
Quantitative Data Summary
| Treatment Group | Dosage and Administration | Mean Tumor Weight (mg) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 450 | 0 |
| This compound (PM02734) | 0.1 mg/kg, i.v., qod x 6 | 250 | 44.4 |
| Erlotinib | 50 mg/kg, p.o., daily x 10 | 200 | 55.6 |
| This compound + Erlotinib | 0.1 mg/kg, i.v., qod x 6 + 50 mg/kg, p.o., daily x 10 | 100 | 77.8 |
Data extracted from a study in an A549 NSCLC experimental lung metastases model.[2]
Mechanism of Action: Targeting the ErbB Signaling Pathway
This compound's antitumor activity has been linked to its impact on the ErbB family of receptor tyrosine kinases, particularly ErbB3. It has been shown to induce the downregulation and dephosphorylation of ErbB3.[2] The ErbB2/ErbB3 heterodimer is a potent activator of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.[2] By disrupting this pathway, this compound can inhibit tumor growth.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following is a summary of the methodology used in the A549 NSCLC xenograft study:[2]
1. Cell Lines and Culture:
-
Human A549 NSCLC cells were used.
-
Cells were maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.
2. Animal Model:
-
Athymic nude mice were used for tumor implantation.
3. Tumor Implantation:
-
A549 cells were injected intravenously to establish an experimental lung metastases model.
4. Drug Administration:
-
This compound (PM02734): Administered intravenously (i.v.) at a dose of 0.1 mg/kg every other day for a total of six doses (qod x 6).
-
Erlotinib: Administered orally (p.o.) at a dose of 50 mg/kg daily for ten days.
-
Combination Therapy: Both drugs were administered as per their individual schedules.
5. Endpoint Analysis:
-
Tumor growth was monitored, and tumor weights were measured at the end of the study.
-
Inhibition of tumor growth was calculated as a percentage relative to the vehicle-treated control group.
-
Western blot analysis was performed on cell lysates to assess the expression and phosphorylation status of ErbB family proteins and downstream signaling molecules like AKT.[2]
Caption: Experimental workflow for the in vivo xenograft study.
Conclusion and Future Directions
The available preclinical data suggests that this compound has significant antitumor activity, particularly when used in combination with EGFR inhibitors like erlotinib in NSCLC models.[2] Its unique mechanism of targeting ErbB3 offers a promising avenue for treating cancers dependent on this signaling pathway.[2][3]
However, it is important to note that the current body of published literature lacks extensive independent validation of this compound as a single agent compared head-to-head with a wide range of standard-of-care chemotherapies across various xenograft models. Further independent studies are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this novel agent.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of the investigational depsipeptide Elisidepsin (B1244396) and the approved drugs Romidepsin (B612169) and Plitidepsin (B549178). This analysis is supported by data from clinical trials and preclinical studies, with detailed methodologies for key experiments and visualization of relevant signaling pathways.
Introduction
Depsipeptides are a class of cyclic peptides with potent biological activities, including anticancer properties. This guide focuses on the safety profiles of three members of this class: this compound, a novel synthetic agent; Romidepsin, a histone deacetylase (HDAC) inhibitor; and Plitidepsin, a binder of the eukaryotic elongation factor 1A2 (eEF1A2). Understanding the distinct safety and tolerability of these compounds is crucial for their clinical development and therapeutic positioning.
Comparative Safety Profiles
The safety profiles of this compound, Romidepsin, and Plitidepsin have been evaluated in various clinical trials. The following tables summarize the incidence of common and clinically significant adverse events (AEs) associated with each drug.
This compound (PM02734)
This compound has been investigated in a first-in-human Phase I clinical trial in patients with advanced solid tumors. The safety profile is characterized by a lack of myelosuppression, with the primary dose-limiting toxicity being transient liver enzyme elevations.
Table 1: Adverse Events Reported in the First-in-Human Phase I Trial of this compound
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Non-hematological | ||
| Pruritus | Common (Grade 1/2) | Not Reported |
| Nausea | Common (Grade 1/2) | Not Reported |
| Fatigue | Common (Grade 1/2) | Not Reported |
| Hypersensitivity | Common (Grade 1/2) | Not Reported |
| Alanine Aminotransferase (ALT) Increased | Not Specified | Dose-Limiting Toxicity at higher doses (transient) |
| Aspartate Aminotransferase (AST) Increased | Not Specified | Dose-Limiting Toxicity at higher doses (transient) |
| Hematological | ||
| Myelotoxicity | Not Observed | Not Observed |
Data from the first-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors.[1]
Romidepsin (Istodax®)
Romidepsin is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL). Its safety profile is primarily characterized by hematological and constitutional symptoms.
Table 2: Adverse Events Reported in Pivotal Trials of Romidepsin
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Cutaneous T-Cell Lymphoma (CTCL) - Pivotal Trial | ||
| Nausea | 52 | <10 |
| Fatigue | 41 | <10 |
| Vomiting | 20 | <10 |
| Anorexia | 21 | Not Specified |
| Thrombocytopenia | 39 | Not Specified |
| Anemia | 37 | Not Specified |
| Leukopenia | 31 | Not Specified |
| Granulocytopenia | 37 | Not Specified |
| Infections | 52 | 8 |
| Peripheral T-Cell Lymphoma (PTCL) - Pivotal Trial | ||
| Nausea | 68 | <10 |
| Fatigue | Not Specified | Not Specified |
| Thrombocytopenia | Not Specified | 24 |
| Neutropenia | Not Specified | 20 |
| Infections | Not Specified | 19 |
| Anemia | Not Specified | 11 |
Data from the pivotal international study of romidepsin in refractory cutaneous T-cell lymphoma and the pivotal study in relapsed or refractory peripheral T-cell lymphoma.[2][3][4] Hematological toxicities are notably more frequent and severe in patients with PTCL compared to CTCL.[5]
Plitidepsin (Aplidin®)
Plitidepsin is approved for the treatment of multiple myeloma in some countries. Its safety profile from the pivotal ADMYRE trial is detailed below.
Table 3: Treatment-Related Adverse Events in the ADMYRE Trial of Plitidepsin in Multiple Myeloma
| Adverse Event | All Grades (%) | Grade 3/4 (%) |
| Non-hematological | ||
| Fatigue | 39.2 | 11.2 |
| Nausea | 39.2 | 3.5 |
| Myalgia | 14.0 | 4.2 |
| Vomiting | 19.6 | Not Specified |
| Diarrhea | 14.7 | Not Specified |
| CPK Increased | Not Specified | 20 |
| ALT Increased | Not Specified | 14 |
| AST Increased | Not Specified | 9 |
| Hematological | ||
| Anemia | 98.5 (all causality) | 31 |
| Thrombocytopenia | 58.4 (all causality) | 22 |
| Neutropenia | 45.3 (all causality) | 16 |
Data from the pivotal Phase III ADMYRE trial of plitidepsin in combination with dexamethasone (B1670325) versus dexamethasone alone in patients with relapsed or refractory multiple myeloma.
Experimental Protocols
Cell Viability and Cytotoxicity Assays (MTT Assay)
Objective: To determine the cytotoxic effects of depsipeptides on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the depsipeptide (e.g., this compound, Romidepsin, or Plitidepsin) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability compared to untreated control cells. The IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
Objective: To assess the effect of depsipeptides on the expression and phosphorylation of key proteins in relevant signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the depsipeptide are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-ErbB3, anti-phospho-Akt, anti-acetyl-histone H3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The HRP substrate is added to the membrane, which produces a chemiluminescent signal that is captured on X-ray film or with a digital imaging system.
-
Analysis: The intensity of the bands corresponding to the target proteins is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Mechanisms of Action
The distinct safety profiles of these depsipeptides can be partly attributed to their different molecular targets and mechanisms of action.
This compound and the ErbB3 Signaling Pathway
This compound's antitumor activity is correlated with the expression of the ErbB3 receptor. It is believed to induce the downregulation of ErbB3, thereby inhibiting the downstream PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Romidepsin and HDAC Inhibition
Romidepsin is a potent inhibitor of histone deacetylases (HDACs), particularly Class I HDACs. By inhibiting HDACs, Romidepsin leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and altered gene expression. This can induce cell cycle arrest, differentiation, and apoptosis.
Plitidepsin and eEF1A2 Inhibition
Plitidepsin's primary molecular target is the eukaryotic elongation factor 1A2 (eEF1A2), a protein involved in protein synthesis and various oncogenic processes. By binding to eEF1A2, Plitidepsin disrupts its function, leading to the induction of apoptosis in cancer cells.
Conclusion
This compound, Romidepsin, and Plitidepsin are depsipeptides with distinct mechanisms of action that translate into different safety profiles. This compound shows promise with a non-myelosuppressive profile, its primary toxicity being manageable hepatotoxicity. Romidepsin's use is associated with hematological and constitutional side effects that require careful monitoring. Plitidepsin demonstrates a manageable safety profile with a range of non-hematological and hematological toxicities. This comparative guide provides a foundational understanding for researchers and clinicians involved in the development and use of these anticancer agents, highlighting the importance of target-specific toxicities in personalized medicine approaches.
References
- 1. First-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Final results from a multicenter, international, pivotal study of romidepsin in refractory cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Romidepsin in the treatment of cutaneous T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
A Comparative Guide to the Bioanalytical Validation of Elisidepsin using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the bioanalysis of Elisidepsin (PM02734), a synthetic marine-derived cyclic peptide with antitumor activity. The performance of the LC-MS/MS method is compared with potential alternative bioanalytical techniques, supported by representative experimental data and detailed protocols to aid researchers in the selection and implementation of the most suitable method for their drug development needs.
Comparison of Bioanalytical Methods for this compound
While LC-MS/MS is a powerful and widely used technique for the quantification of drugs in biological matrices, other methods can also be employed.[1] This section compares the typical performance characteristics of LC-MS/MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assay (ELISA).
| Parameter | LC-MS/MS | HPLC-UV | ELISA |
| Specificity | Very High | Moderate to High | High (Antibody dependent) |
| Sensitivity | Very High (pg/mL to ng/mL) | Low to Moderate (ng/mL to µg/mL) | Very High (pg/mL to ng/mL) |
| Linearity Range | Wide | Moderate | Narrow |
| Precision | High | High | Moderate to High |
| Accuracy | High | High | Moderate to High |
| Sample Throughput | High | Moderate | High (for plate-based assays) |
| Matrix Effect | Potential for ion suppression/enhancement | Less susceptible than LC-MS/MS | Can be affected by non-specific binding |
| Development Time | Moderate to Long | Short to Moderate | Long (antibody development) |
| Cost per Sample | High | Low | Moderate |
Experimental Protocols
The following sections detail the experimental methodologies for a representative LC-MS/MS validation for a compound structurally similar to this compound, providing a framework for the bioanalysis of this novel therapeutic agent.
LC-MS/MS Method for this compound Quantification
This protocol is based on established methods for the quantification of similar peptide-based anticancer drugs in human plasma.[2]
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled this compound).
-
Add 500 µL of tert-butyl methyl ether as the extraction solvent.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 3 minutes.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined through infusion and optimization experiments.
Method Validation Parameters
The LC-MS/MS method should be validated according to regulatory guidelines from the FDA and EMA.[3][4] Key validation parameters include:
-
Linearity: The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range. A correlation coefficient (r²) of >0.99 is typically required.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations. The mean accuracy should be within ±15% of the nominal concentration, and the precision (coefficient of variation, CV) should not exceed 15%.[5]
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision (typically within ±20% for accuracy and ≤20% for CV).[5]
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in extracted samples to that of unextracted standards.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte is evaluated by comparing the response of the analyte in post-extraction spiked plasma to the response in a neat solution.
-
Stability: The stability of this compound in plasma should be assessed under various conditions, including short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.[6]
Quantitative Data Summary
The following table summarizes representative validation data for an LC-MS/MS method for a marine-derived peptide, analogous to what would be expected for this compound.
| Validation Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (CV) | < 10% |
| Inter-day Precision (CV) | < 12% |
| Intra-day Accuracy | 92% - 108% |
| Inter-day Accuracy | 90% - 110% |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Mean Extraction Recovery | > 85% |
Experimental Workflow
The following diagram illustrates the typical workflow for the bioanalysis of this compound using the described LC-MS/MS method.
Caption: Workflow for this compound bioanalysis by LC-MS/MS.
References
- 1. One moment, please... [jchps.com]
- 2. Liquid chromatography-tandem mass spectrometry assay to quantify plitidepsin in human plasma, whole blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. prospects.wum.edu.pl [prospects.wum.edu.pl]
- 5. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Comparative Analysis of the Therapeutic Index of Elisidepsin and Other Marine-Derived Anticancer Agents
The therapeutic index (TI) is a critical measure in pharmacology that quantifies the relative safety of a drug. It is the ratio between the toxic dose and the therapeutic dose of a drug. A higher TI indicates a wider margin of safety. This guide provides a comparative assessment of the therapeutic index of Elisidepsin (B1244396), a synthetic cyclic depsipeptide of marine origin, against other prominent marine natural products used in oncology: Trabectedin, Eribulin, and Cytarabine.
Quantitative Data Summary
The following table summarizes key pharmacological parameters for this compound and its comparators, providing a basis for assessing their therapeutic indices.
| Compound | Mechanism of Action | Efficacy (IC50) | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RD) | Dose-Limiting Toxicities (DLTs) |
| This compound | Induces oncolytic cell death, potentially through interaction with the cell membrane and downregulation of ErbB3.[1][2][3] | 0.4 µM to 8.8 µM in a panel of human cancer cell lines.[2][4] | 30-min infusion q3wk: 1.1 mg/m²; 3-h infusion q3wk: 11.0 mg flat dose; 24-h infusion q3wk: 5.5 mg/m² (RD).[5][6] | Reversible grade 3/4 increases in hepatic transaminases.[5][6] |
| Trabectedin | Binds to the minor groove of DNA, leading to a cascade of events that interfere with DNA repair pathways and transcription.[7][8] | Not readily available in the same format as IC50. Efficacy is determined in clinical trials. | 1.5 mg/m² as a 24-hour intravenous infusion every 3 weeks.[8][9] | Neutropenia and thrombocytopenia.[10] |
| Eribulin | A non-taxane microtubule dynamics inhibitor that suppresses microtubule polymerization.[11] | Potent activity against various cancer xenografts.[12] | 1.4 mg/m² administered intravenously over 2 to 5 minutes on days 1 and 8 of a 21-day cycle.[13] | Neutropenia, febrile neutropenia, and peripheral neuropathy.[12] |
| Cytarabine | A pyrimidine (B1678525) nucleoside analog that inhibits DNA synthesis.[14] | Efficacy is dose and schedule-dependent and evaluated in clinical settings. | Standard dose: 100-200 mg/m²/day for 5-7 days. High-dose: 2-3 g/m² every 12 hours.[15][16] | Myelosuppression (leukopenia, thrombocytopenia, anemia), nausea, vomiting, and neurotoxicity at high doses.[16] |
Experimental Protocols
The determination of the therapeutic index involves a series of preclinical and clinical studies. Below are generalized protocols for the key experiments cited.
1. In Vitro Cytotoxicity Assay (IC50 Determination)
-
Objective: To determine the concentration of a drug that inhibits the growth of a cancer cell line by 50%.
-
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).
-
Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
2. In Vivo Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of a drug that can be administered to a test animal (e.g., mouse) without causing unacceptable toxicity.
-
Methodology:
-
Animal Models: Healthy, tumor-bearing mice are randomly assigned to different dose groups, including a vehicle control group.
-
Drug Administration: The drug is administered via a clinically relevant route (e.g., intravenous injection) following a specific dosing schedule.
-
Toxicity Monitoring: The animals are monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Hematological and Biochemical Analysis: Blood samples are collected at specified time points for complete blood counts and serum chemistry analysis to assess organ function.
-
Histopathology: At the end of the study, major organs are collected for histopathological examination to identify any drug-related tissue damage.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, significant body weight loss (e.g., >20%), or other severe signs of toxicity.
-
3. Phase I Clinical Trial for Recommended Phase II Dose (RD) and Dose-Limiting Toxicity (DLT) Determination
-
Objective: To determine the MTD and RD of a new drug in human patients with advanced cancer and to identify the DLTs.
-
Methodology:
-
Patient Population: Patients with advanced, refractory solid tumors for whom standard therapy is no longer effective are enrolled.
-
Dose Escalation: The study follows a dose-escalation scheme, where successive cohorts of patients receive increasing doses of the drug.
-
DLT Monitoring: Patients are closely monitored for adverse events during the first cycle of treatment. DLTs are predefined severe toxicities that are considered unacceptable.
-
MTD and RD Definition: The MTD is typically defined as the dose level at which a certain percentage of patients (e.g., 33%) experience DLTs. The RD is the dose selected for further testing in Phase II trials, which is usually the MTD or one dose level below.
-
Pharmacokinetics: Blood samples are collected to study the absorption, distribution, metabolism, and excretion of the drug.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound's mechanism of action is believed to involve the downregulation of the ErbB3 receptor, which in turn affects downstream signaling pathways like the PI3K/AKT pathway, ultimately leading to oncolytic cell death.[2][3][17]
General Experimental Workflow for Therapeutic Index Assessment
The assessment of a therapeutic index is a multi-step process that begins with in vitro studies and progresses to in vivo animal models and finally human clinical trials.
Comparator Signaling Pathway: Eribulin
Eribulin acts by inhibiting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]
References
- 1. Facebook [cancer.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. First-in-human, phase I study of this compound (PM02734) administered as a 30-min or as a 3-hour intravenous infusion every three weeks in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacokinetic study of this compound (PM02734) in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Relative Dose Intensity of Trabectedin and Outcome of Advanced L‐Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Yondelis (trabectedin) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. Eribulin (Halaven): a new, effective treatment for women with heavily pretreated metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Cytarabine | CancerIndex [cancerindex.org]
- 15. mdpi.com [mdpi.com]
- 16. bccancer.bc.ca [bccancer.bc.ca]
- 17. Molecular pharmacodynamics of PM02734 (this compound) as single agent and in combination with erlotinib; synergistic activity in human non-small cell lung cancer cell lines and xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Elisidepsin: A Procedural Guide
For researchers and drug development professionals, the proper management and disposal of investigational compounds like Elisidepsin are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, a synthetic cyclodepsipeptide with antineoplastic properties.[1][2] Adherence to these procedures is critical for minimizing exposure risks and maintaining a secure research environment.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate potential exposure. While specific toxicity data is limited, general precautions for handling potent compounds should be observed.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Chemically resistant gloves are mandatory.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[3]
-
Respiratory Protection: In cases of handling powdered forms or generating aerosols, an approved dust respirator or a self-contained breathing apparatus should be used to prevent inhalation.[3]
-
Body Protection: A laboratory coat or a full suit is necessary to prevent skin contact.[3]
Quantitative Data Summary for this compound
Proper storage and awareness of chemical properties are foundational to safe handling and disposal. The following table summarizes key data for this compound.
| Parameter | Data |
| Molecular Weight | 1477.9 g/mol [1] |
| Stability | Stable under recommended storage conditions.[3] |
| Conditions to Avoid | Strong oxidizing reagents.[3] |
| Hazardous Decomposition Products | Oxides of carbon (CO, CO2) and nitrogen (NO, NO2, …), hydrogen chloride (HCl).[3] |
| Ecotoxicity | No data available.[3] |
| Biodegradation Toxicity | The product itself and its degradation products are not toxic.[3] |
Step-by-Step Disposal Protocol for this compound
The recommended method for the disposal of this compound and other investigational compounds is through a licensed professional waste disposal service. Do not dispose of this material through standard waste streams or down the drain.
1. Waste Identification and Segregation:
- All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be segregated as hazardous chemical waste.
2. Containment of Unused Product (Solid):
- For unused or expired solid this compound, carefully transfer the material into a designated hazardous waste container.[3]
- Avoid generating dust during this process.
3. Containment of Unused Product (Solution):
- For unused this compound solutions, transfer them into a designated and compatible hazardous liquid waste container.
4. Labeling of Waste Containers:
- All waste containers must be clearly labeled with:
- The words "Hazardous Waste"
- The chemical name: "this compound"
- Associated hazards (e.g., "Antineoplastic Agent," "Handle with PPE")
- The accumulation start date
5. Storage of Hazardous Waste:
- Store sealed waste containers in a designated and secure "Satellite Accumulation Area" (SAA).
- This area should be away from general laboratory traffic and incompatible materials.
- Regularly inspect the SAA for any signs of leakage.
6. Arranging for Professional Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection of the hazardous waste.
- Follow all institutional, local, state, and federal regulations for the disposal of chemical waste.
7. Accidental Release Measures:
- Small Spill or Leak: Use appropriate tools to carefully put the spilled material into a convenient waste disposal container.[3]
- Large Spill or Leak: Use a shovel to place the spilled material into a convenient waste disposal container.[3]
- Ensure proper PPE is worn during cleanup. A self-contained breathing apparatus should be used to avoid inhalation of the product.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
